2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetaldehyde hydrate
Description
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Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-2-oxoacetaldehyde;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O4.H2O/c10-4-7(11)6-1-2-8-9(3-6)13-5-12-8;/h1-4H,5H2;1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZETZLJWJCYEROP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)C=O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Biological activity of 2-(Benzo[d]dioxol-5-yl)-2-oxoacetaldehyde hydrate derivatives
An In-Depth Technical Guide to the Biological Activity of 2-(Benzo[d]dioxol-5-yl)-2-oxoacetaldehyde Hydrate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,3-benzodioxole scaffold is a prominent structural motif found in numerous natural products and synthetic compounds, exhibiting a wide array of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into derivatives of 2-(benzo[d]dioxol-5-yl)-2-oxoacetaldehyde hydrate. We delve into the significant antimicrobial, antitumor, and antioxidant properties of these compounds, offering detailed experimental protocols and data to support further research and development in this promising area of medicinal chemistry. This document serves as a resource for researchers and drug development professionals, highlighting the therapeutic potential of this versatile chemical scaffold.
Introduction: The 1,3-Benzodioxole Moiety as a Privileged Scaffold
The 1,3-benzodioxole ring system is a key pharmacophore present in a variety of biologically active molecules.[1] This structural unit is found in natural products like safrole, apiole, and myristicin, which are known for their diverse physiological effects.[1] The unique electronic and conformational properties of the benzodioxole ring contribute to its ability to interact with various biological targets, leading to a broad spectrum of pharmacological activities. These activities include antiepileptic, analgesic, antituberculosis, and antimicrobial potentials.[1] Consequently, derivatives of the 1,3-benzodioxole system have garnered significant interest in the field of drug discovery and development.[2][3]
The core structure of 2-(benzo[d]dioxol-5-yl)-2-oxoacetaldehyde hydrate represents a versatile starting point for the synthesis of a multitude of derivatives. The aldehyde and ketone functionalities provide reactive sites for the introduction of diverse chemical moieties, allowing for the systematic exploration of structure-activity relationships (SAR). This guide will explore the biological activities of various classes of derivatives that can be synthesized from this core, with a focus on their antimicrobial and antitumor properties.
Antimicrobial Activity of Benzodioxole Derivatives
The rise of antibiotic resistance necessitates the urgent development of novel antimicrobial agents.[3] The 1,3-benzodioxole scaffold has emerged as a promising framework for the design of new antibacterial and antifungal drugs.[3][4]
Synthesis of Antimicrobial Benzodioxole Derivatives
A common precursor for the synthesis of many biologically active 1,3-benzodioxole derivatives is piperonal.[3] One notable class of antimicrobial compounds derived from this scaffold are Schiff bases.[3]
Experimental Protocol: Synthesis of a Schiff Base Derivative
A representative protocol for the synthesis of a Schiff base derivative (2) from piperonal is as follows:
-
Reaction Setup: A mixture of piperonal (1 equivalent) and a suitable primary amine (1 equivalent) is dissolved in a minimal amount of a suitable solvent (e.g., ethanol).
-
Catalysis: A catalytic amount of an acid, such as glacial acetic acid, is added to the mixture.
-
Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated under reflux for a specified period (e.g., 2-4 hours), with reaction progress monitored by thin-layer chromatography (TLC).
-
Isolation and Purification: Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration. The crude product is then washed with a cold solvent and can be further purified by recrystallization to afford the desired Schiff base derivative.[3]
In Vitro Antibacterial Activity
The antibacterial activity of synthesized 1,3-benzodioxole derivatives is commonly evaluated using standard methods such as the agar diffusion method and the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Experimental Protocol: Agar Diffusion Method
-
Preparation of Inoculum: A standardized suspension of the test bacteria is prepared.
-
Agar Plate Inoculation: The surface of a Mueller-Hinton agar plate is uniformly inoculated with the bacterial suspension.
-
Application of Compounds: Sterile paper discs impregnated with known concentrations of the test compounds are placed on the agar surface.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Measurement of Inhibition Zones: The diameter of the zone of inhibition around each disc is measured in millimeters.[5]
Experimental Protocol: Broth Microdilution Method
-
Serial Dilutions: Two-fold serial dilutions of the test compounds are prepared in a 96-well microtiter plate containing a suitable broth medium.[4][5]
-
Inoculation: Each well is inoculated with a standardized suspension of the test bacteria.[4]
-
Incubation: The plates are incubated at 37°C for 24 hours.[4]
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[1]
Table 1: Antibacterial Activity of a Benzodioxole Schiff Base Derivative (2) [3]
| Test Organism | Inhibition Zone (mm) |
| Escherichia coli | 10 |
| Pseudomonas aeruginosa | 9 |
| Enterococcus faecalis | 11 |
| Methicillin-susceptible S. aureus | 12 |
| Methicillin-resistant S. aureus | 11 |
The Schiff base derivative (2) demonstrated notable activity against several pathogenic bacterial strains, including the methicillin-resistant Staphylococcus aureus (MRSA), highlighting the potential of this class of compounds in combating antibiotic resistance.[3] Some synthesized benzodioxole derivatives have shown comparable or even better antibacterial and antifungal activities than reference drugs like norfloxacin and chloramphenicol.[4]
Antitumor Activity of Benzodioxole Derivatives
The 1,3-benzodioxole scaffold is also a key component in several compounds with significant antitumor properties.[2] Research has focused on the synthesis and evaluation of various derivatives for their cytotoxic effects against different cancer cell lines.
Synthesis of Antitumor Benzodioxole Derivatives
Peptidyl derivatives containing the 1,3-benzodioxole system have been synthesized and evaluated for their antitumor activity.[2] These compounds can be prepared in a few steps from natural safrole.[2] Another class of compounds with demonstrated cytotoxic activity are hydrazide-hydrazone derivatives.[6]
Experimental Protocol: Synthesis of Hydrazide-Hydrazone Derivatives
-
Hydrazide Formation: A suitable ester is reacted with hydrazine hydrate in a solvent like ethanol under reflux to form the corresponding hydrazide.
-
Hydrazone Synthesis: The synthesized hydrazide is then condensed with an appropriate aldehyde or ketone in a suitable solvent, often with a catalytic amount of acid, to yield the final hydrazide-hydrazone derivative.[6]
In Vitro Cytotoxicity Assays
The antitumor activity of benzodioxole derivatives is typically assessed by evaluating their cytotoxicity against a panel of human cancer cell lines using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Experimental Protocol: MTT Assay
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a defined period (e.g., 72 hours).[6]
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a few more hours to allow for the formation of formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved in a suitable solvent, such as DMSO.
-
Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength. The cell viability is then calculated as a percentage relative to the untreated control cells.[6]
Table 2: Cytotoxic Activity of Hydrazone and Oxadiazole Derivatives (IC50 in µM) [7]
| Compound | A-549 (Lung Cancer) | MDA-MB-231 (Breast Cancer) | PC-3 (Prostate Cancer) |
| Hydrazone 1d | 49.79 | 31.49 | 9.389 |
| Hydrazone 1e | 13.39 | - | - |
| Oxadiazole 2l | 36.26 | 22.73 | 38.42 |
The data indicates that these derivatives exhibit varying degrees of cytotoxic activity against different cancer cell lines, with some compounds showing promising potency.[7] For instance, some peptidyl derivatives of 1,3-benzodioxole have been shown to inhibit the growth of sarcoma S-180 tumors in mice.[2]
Mechanism of Antitumor Action
Some aldehyde derivatives have been shown to exert their antitumor effects by inducing cell cycle arrest and apoptosis.[8] For example, 2'-Hydroxycinnamaldehyde (HCA) has demonstrated anti-proliferative activity by causing cell cycle arrest at the G2/M phase and increasing the number of apoptotic cells in oral cancer cell lines.[8] Histological analysis in animal models has confirmed that HCA can decrease tumor cell proliferation and induce apoptosis in vivo.[8]
Antioxidant Activity of Benzodioxole Derivatives
Certain benzodioxole derivatives have also been investigated for their antioxidant properties.[1] The ability of these compounds to scavenge free radicals can be beneficial in mitigating oxidative stress, which is implicated in various pathological conditions.
Evaluation of Antioxidant Activity
The antioxidant capacity of these compounds is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay.
Experimental Protocol: DPPH Assay
-
Preparation of Solutions: A solution of DPPH in a suitable solvent (e.g., methanol) is prepared. Various concentrations of the test compounds are also prepared.
-
Reaction: The test compound solutions are mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a specified time.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength. The percentage of DPPH scavenging activity is then calculated. The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH free radicals, is determined.[1]
Table 3: Antioxidant Activity of Benzodioxole Derivatives [1]
| Compound | IC50 (µg/mL) |
| 3a | 21.44 |
| 3b | 96.07 |
| 3e | 58.45 |
| 3f | 72.17 |
| Trolox (Standard) | 1.93 |
The results indicate that some aryl acetate derivatives of benzodioxole possess significant antioxidant activity, although generally less potent than the standard antioxidant Trolox.[1]
Other Notable Biological Activities
Beyond antimicrobial, antitumor, and antioxidant effects, derivatives of the 1,3-benzodioxole scaffold have been explored for other therapeutic applications. For instance, certain derivatives have been synthesized and investigated as potential antidiabetic agents, showing inhibitory effects on α-amylase.[9][10] Others have been evaluated as inhibitors of cyclooxygenase (COX) enzymes, suggesting potential anti-inflammatory activity.[11]
Conclusion and Future Directions
The 2-(benzo[d]dioxol-5-yl)-2-oxoacetaldehyde hydrate core structure serves as a valuable platform for the development of novel therapeutic agents. The derivatives synthesized from this and related scaffolds have demonstrated a remarkable range of biological activities, including potent antimicrobial and antitumor effects. The data and protocols presented in this guide underscore the significant potential of 1,3-benzodioxole derivatives in addressing critical needs in medicine, particularly in the fight against infectious diseases and cancer.
Future research should focus on the synthesis of new libraries of derivatives to expand the understanding of their structure-activity relationships. Further mechanistic studies are also warranted to elucidate the precise molecular targets and pathways through which these compounds exert their biological effects. The development of derivatives with improved potency, selectivity, and pharmacokinetic profiles will be crucial for their translation into clinical candidates. The versatility of the 1,3-benzodioxole scaffold ensures that it will remain an area of active investigation for years to come.
References
-
G.B. da Silva, J., de A. Lira, B.F., de A. e Silva, L.C., de Amorim, E.L.C., de F. L. de Macedo, R., Maia, G.L.A., & de O. F. da Silva, C. (2004). Synthesis, Antitumour and Antimicrobial Activities of New Peptidyl Derivatives Containing the 1,3-benzodioxole System. PubMed. [Link]
-
Kadi, A.A., Al-Abdullah, N.G., El-Gazzar, A.R.B.A., & El-Kadi, O.A. (2011). Synthesis, characterization and antimicrobial activity of benzodioxane ring containing 1,3,4-oxadiazole derivatives. Arabian Journal of Chemistry, 4(4), 431-436. [Link]
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Tran, T.H., Nguyen, T.H., & Nguyen, H.P. (2023). Synthesise and test antibacterial activities of 1,3-benzodioxole derivatives. ResearchGate. [Link]
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Jaradat, N., Hawash, M., & Hameedi, S. (2022). In Vitro Biological Evaluation of Benzodioxol Derivatives as Antimicrobial and Antioxidant Agents. ResearchGate. [Link]
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Chandra, R., Kumar, D., & Singh, P. (2024). Anti-Bacterial evaluation of 1,3-Benzodioxole with imidazolium and pyridinium based ionic liquids. SSRN. [Link]
-
Hawash, M., Jaradat, N., Hameedi, S., & Mousa, A. (2020). Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents. BMC Chemistry, 14(1), 54. [Link]
-
Jaradat, N., Zaid, A.N., Khasati, A., & Hawash, M. (2023). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. Molecules, 28(19), 6965. [Link]
-
Fallon, B., O'Donovan, D.H., & Kavanagh, K. (2016). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Molecules, 21(7), 916. [Link]
-
Kim, J.H., Kim, H.S., & Lee, J. (2010). 2'-Hydroxycinnamaldehyde shows antitumor activity against oral cancer in vitro and in vivo in a rat tumor model. Anticancer Research, 30(2), 489-494. [Link]
-
Gür, B., Özalp, F., & İlim, M. (2022). Cytotoxic Activity and Docking Studies of 2-arenoxybenzaldehyde N-acyl Hydrazone and 1,3,4-Oxadiazole Derivatives against Various Cancer Cell Lines. Pharmaceuticals, 15(11), 1324. [Link]
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Jaradat, N., Hawash, M., Zaid, A.N., Khasati, A., & Amer, J. (2023). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. MDPI. [Link]
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Unlocking the Benzodioxole Motif: A Technical Guide to 3,4-(Methylenedioxy)phenylglyoxal Hydrate
Executive Summary: The "Privileged" Carbonyl
In the landscape of bifunctional electrophiles, 3,4-(Methylenedioxy)phenylglyoxal hydrate (also known as Piperonylglyoxal hydrate) occupies a unique niche. Unlike generic phenylglyoxals used merely for crosslinking, this reagent introduces the 1,3-benzodioxole pharmacophore—a "privileged structure" found in blockbuster drugs like Tadalafil and Paroxetine.
This guide moves beyond basic reactivity to explore how this specific scaffold serves as a gateway for high-affinity kinase inhibitors, arginine-selective bioprobes, and metabolically distinct heterocycles.
Chemical Profile
| Property | Specification |
| IUPAC Name | 2-(1,3-Benzodioxol-5-yl)-2-oxoacetaldehyde hydrate |
| CAS Number | 362609-92-5 (Hydrate) / 1173247-27-2 |
| Molecular Weight | 192.17 g/mol (Monohydrate basis) |
| Reactive Core | |
| Solubility | Soluble in DMSO, MeOH, EtOH; sparingly soluble in water |
| Stability | Exists in equilibrium between the free carbonyl and gem-diol (hydrate) |
Core Application: High-Value Heterocycle Synthesis
The primary utility of 3,4-(Methylenedioxy)phenylglyoxal lies in its ability to rapidly condense with binucleophiles to form bioactive heterocycles. The 1,2-dicarbonyl moiety acts as a "linchpin," cyclizing with diamines, amidines, and thioamides.
The Quinoxaline Scaffold (Kinase Inhibition)
Quinoxalines bearing the 3,4-methylenedioxyphenyl group are frequent hits in oncology screens, particularly as kinase inhibitors (e.g., VEGFR, EGFR) due to the planar stacking capability of the benzodioxole ring.
Mechanism of Action: Condensation-Cyclization
The reaction proceeds via a double Schiff base formation followed by dehydration. The electron-donating nature of the methylenedioxy group stabilizes the intermediate cation, often accelerating the reaction compared to electron-deficient analogs.
Figure 1: Synthetic pathway for the generation of bioactive quinoxaline scaffolds.
Standard Operating Procedure (SOP): Quinoxaline Synthesis
Objective: Synthesis of 2-(1,3-benzodioxol-5-yl)quinoxaline.
-
Stoichiometry: Dissolve 1.0 eq of 3,4-(Methylenedioxy)phenylglyoxal hydrate (e.g., 192 mg, 1 mmol) in 5 mL Ethanol .
-
Activation: Add 1.05 eq of o-phenylenediamine (113 mg).
-
Catalysis (Optional): For sterically hindered diamines, add 5 mol% Iodine (I₂) or p-TSA to catalyze the condensation.
-
Reaction: Reflux at 80°C for 2–4 hours . Monitor via TLC (Hexane:EtOAc 7:3).
-
Workup: Cool to room temperature. The product often precipitates as a crystalline solid. Filter and wash with cold ethanol.
-
Yield Expectation: 85–95%.
Chemoproteomics: Arginine-Selective Bioconjugation
Beyond synthesis, this reagent functions as a chemoproteomic probe . The
The Selectivity Mechanism
Unlike lysine-targeting NHS esters, phenylglyoxals react with the guanidinium group of arginine to form a cis-diol imidazolidine adduct. The 3,4-methylenedioxy substituent adds lipophilicity, potentially allowing the probe to penetrate hydrophobic pockets that hydrophilic reagents (like generic glyoxal) cannot reach.
Figure 2: Mechanism of Arginine modification. Note the requirement for non-amine buffers to prevent side reactions.
Protocol: Protein Labeling
Context: Identifying hyper-reactive arginine residues in a target enzyme.
-
Buffer Prep: Prepare 50 mM NaHCO₃ buffer (pH 8.5). Do not use Tris or Glycine.
-
Reagent Solubilization: Dissolve 3,4-(Methylenedioxy)phenylglyoxal hydrate in DMSO to make a 100 mM stock .
-
Incubation: Add reagent to protein solution (1 mg/mL) at a final concentration of 1–5 mM (approx. 10-50x molar excess).
-
Reaction: Incubate at 25°C for 60 minutes in the dark.
-
Quenching: Add excess Arginine or hydroxylamine to quench unreacted glyoxal.
-
Analysis: Proceed to LC-MS/MS. Look for a mass shift corresponding to the adduct (approx +176 Da, accounting for water loss/addition depending on ionization).
Pharmacological & ADME Implications
Why choose the 3,4-methylenedioxy derivative over the unsubstituted phenylglyoxal?
-
Metabolic Stability (CYP Inhibition): The benzodioxole ring is a known substrate and competitive inhibitor of CYP450 isozymes. Incorporating this moiety can extend the half-life of the final drug candidate by reducing metabolic clearance.
-
Lipophilicity: The methylenedioxy bridge "ties back" the oxygens, increasing lipophilicity (LogP) compared to a dimethoxy analog, enhancing membrane permeability.
-
Conformation: The planar nature of the benzodioxole ring facilitates intercalation into DNA or pi-stacking within kinase ATP-binding pockets.
Comparative Data: Substituent Effects
| Reagent Variant | LogP (Est.) | Electronic Effect | Primary Application |
| Phenylglyoxal | 0.85 | Neutral | General crosslinking |
| 4-Nitrophenylglyoxal | 1.10 | Electron Withdrawing | High reactivity (unstable) |
| 3,4-(Methylenedioxy)... | 1.35 | Electron Donating | Bioactive scaffold construction |
References
-
Synthesis of Quinoxalines: RSC Advances, "One-pot, atom-economic synthesis of quinoxalines via arylglyoxal condensation."[1]
-
Arginine Modification Chemistry: Journal of Biological Chemistry, "The reaction of phenylglyoxal with arginine residues in proteins."
-
Benzodioxole Bioactivity: European Journal of Medicinal Chemistry, "Benzodioxole derivatives as a privileged scaffold for diverse biological targets."
-
Reagent Properties: PubChem, "Compound Summary: 3,4-(Methylenedioxy)phenylglyoxal."
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An In-depth Technical Guide to the Antimicrobial and Antifungal Properties of 2-(Benzo[d]dioxol-5-yl)-2-oxoacetaldehyde Hydrate and its Congeners
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
The rise of multidrug-resistant pathogens constitutes a formidable challenge to global health, necessitating the urgent discovery and development of novel antimicrobial agents. The benzodioxole scaffold, a privileged heterocyclic motif present in numerous natural and synthetic bioactive compounds, has emerged as a promising starting point for the design of new anti-infective therapies. This technical guide provides a comprehensive overview of the antimicrobial and antifungal potential of 2-(Benzo[d]dioxol-5-yl)-2-oxoacetaldehyde hydrate and related benzodioxole derivatives. While direct studies on the title compound are nascent, this document synthesizes existing data on structurally similar compounds to build a predictive framework for its activity. We delve into established antimicrobial and antifungal screening protocols, explore plausible mechanisms of action, discuss structure-activity relationships, and outline methodologies for assessing cytotoxicity. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in harnessing the therapeutic potential of the benzodioxole nucleus.
Introduction: The Benzodioxole Scaffold in Antimicrobial Drug Discovery
The 1,3-benzodioxole moiety is a key structural feature in a variety of natural products, most notably in compounds like safrole, and has been incorporated into numerous synthetically derived molecules with a wide array of biological activities.[1] Its unique electronic and steric properties make it an attractive scaffold in medicinal chemistry. In the realm of infectious diseases, derivatives of benzodioxole have demonstrated a broad spectrum of activity against both bacterial and fungal pathogens.[1][2] This has spurred interest in exploring this chemical space for the development of new antimicrobial and antifungal agents that can circumvent existing resistance mechanisms. The title compound, 2-(Benzo[d]dioxol-5-yl)-2-oxoacetaldehyde hydrate, represents a novel structure within this class, and this guide will extrapolate from the known properties of its chemical relatives to provide a thorough technical overview.
Plausible Mechanisms of Antimicrobial and Antifungal Action
While the precise mechanisms for every benzodioxole derivative are not fully elucidated, several key pathways have been proposed based on experimental evidence from related compounds.
Inhibition of Cell Division Proteins
A significant body of research points to the bacterial cell division protein FtsZ as a primary target for benzamide and benzodioxane derivatives.[3] FtsZ is a highly conserved protein that forms a contractile ring (the Z-ring) at the site of cell division, making it an attractive target for broad-spectrum antibiotics.[3] It is hypothesized that benzodioxole-containing compounds may bind to the interdomain cleft of FtsZ, disrupting its polymerization and thereby inhibiting bacterial cytokinesis, leading to cell filamentation and death.[3]
Caption: Proposed inhibition of bacterial cell division by targeting FtsZ.
Disruption of Protein Tyrosine Phosphatases (PTPs)
Certain nitropropenyl benzodioxole derivatives have been shown to act as tyrosine mimetics, competitively inhibiting bacterial and fungal protein tyrosine phosphatases (PTPs).[2] PTPs are crucial for various cellular signaling pathways, and their inhibition can disrupt virulence factor expression and essential cellular processes.[2] This mechanism suggests that the benzodioxole scaffold can interfere with pathogen-specific signaling cascades, offering a degree of selectivity.
Caption: Competitive inhibition of Protein Tyrosine Phosphatases (PTPs).
Inhibition of Fungal Ergosterol Biosynthesis
Many antifungal agents, particularly those in the azole class, function by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), which is a critical step in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. The benzodioxole moiety, when incorporated into hybrid molecules with imidazole or pyrazoline, has been shown to exhibit potent antifungal activity, suggesting a similar mechanism of action.[4][5] Molecular docking studies have supported the binding of such compounds to the active site of CYP51.[5]
In Vitro Evaluation of Antimicrobial and Antifungal Activity
A systematic evaluation of a novel compound's antimicrobial and antifungal properties is crucial. The following protocols, based on widely accepted standards, provide a framework for such an assessment.
Standard Microbial Strains
A panel of clinically relevant and standard reference strains should be used for initial screening.
| Domain | Organism | Strain Designation (Example) |
| Bacteria | Staphylococcus aureus | ATCC 25923 |
| Escherichia coli | ATCC 25922 | |
| Pseudomonas aeruginosa | ATCC 27853 | |
| Enterococcus faecalis | ATCC 29212 | |
| Fungi | Candida albicans | ATCC 90028 |
| Aspergillus niger | ATCC 16404 | |
| Cryptococcus neoformans | ATCC 208821 |
Experimental Protocols
This method is considered a gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol:
-
Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for yeast).
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth.
Caption: Workflow for MIC determination via broth microdilution.
This method provides a qualitative or semi-quantitative measure of antimicrobial activity.
Protocol:
-
Plate Preparation: Prepare agar plates (e.g., Mueller-Hinton Agar) and spread a standardized microbial inoculum evenly on the surface.
-
Disk Application: Apply sterile paper disks impregnated with a known concentration of the test compound to the agar surface.
-
Incubation: Incubate the plates under appropriate conditions.
-
Measurement: Measure the diameter of the zone of inhibition (in mm) around each disk where microbial growth is absent.
Representative Antimicrobial and Antifungal Data for Benzodioxole Derivatives
The following table summarizes representative data from the literature for various benzodioxole derivatives, which can serve as a benchmark for evaluating new compounds like 2-(Benzo[d]dioxol-5-yl)-2-oxoacetaldehyde hydrate.
| Compound Class | Organism | Activity Metric | Value | Reference |
| Piperonal-derived Benzothiazepine | Staphylococcus aureus | ZOI (mm) | 27 | [6] |
| Piperonal-derived Benzothiazepine | Pseudomonas aeruginosa | ZOI (mm) | 26 | [6] |
| Piperonal-derived Benzothiazepine | Aspergillus niger | ZOI (mm) | 18 | [6] |
| Piperonal-derived Benzothiazepine | Candida albicans | ZOI (mm) | 18 | [6] |
| Benzodioxole-imidazole Hybrid | Candida albicans | MIC (µmol/mL) | 0.148 | [4] |
| Benzodioxole-imidazole Hybrid | Candida tropicalis | MIC (µmol/mL) | 0.289 | [4] |
| Benzodioxole-Semicarbazone | Candida albicans | MIC (µmol/mL) | 0.156 | [7] |
| Piperine Derivative | Phytophthora capsici | IC50 (µg/mL) | 7.79 | [8] |
Structure-Activity Relationship (SAR) Insights
Analysis of the available literature on benzodioxole derivatives allows for the deduction of several structure-activity relationships that can guide the design of more potent antimicrobial and antifungal agents.
-
Substitution on the Benzene Ring: The introduction of electron-withdrawing groups, such as halogens, on the aromatic ring of the benzodioxole or an attached phenyl ring often enhances antimicrobial activity.[6]
-
The Nature of the Side Chain: The type of heterocyclic moiety attached to the benzodioxole core plays a crucial role. For instance, the incorporation of imidazole and pyrazoline rings has been shown to confer potent antifungal properties.[4][5]
-
The Linker: The nature of the chemical linker between the benzodioxole core and other pharmacophoric groups can influence activity. Amide and ester functionalities have been successfully employed in the design of active compounds.
In Silico Approaches to Predict and Understand Activity
Computational methods are invaluable tools in modern drug discovery, enabling the prediction of biological activity and elucidation of binding modes at the molecular level.
Molecular Docking
Molecular docking simulations can predict the binding affinity and orientation of a ligand (the benzodioxole derivative) within the active site of a target protein (e.g., FtsZ, CYP51, or bacterial DNA gyrase).[3][5] This can help in prioritizing compounds for synthesis and in understanding the molecular basis of their activity.
Caption: General workflow for in silico molecular docking.
Cytotoxicity and Safety Evaluation
A critical aspect of developing any new therapeutic agent is to assess its potential toxicity to mammalian cells.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed a normal human cell line (e.g., human dermal fibroblasts) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm. The intensity of the color is proportional to the number of viable cells.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%.
While specific IC50 values for the title compound are not available, studies on other 1,3-benzodioxole derivatives have shown a range of cytotoxicities. For instance, some peptidyl derivatives of benzodioxole showed no cytotoxic effects at a concentration of 10⁻⁴ M against certain human tumor cell lines.[9][10] It is imperative to test against non-cancerous cell lines to establish a therapeutic window.
Conclusion and Future Directions
The benzodioxole scaffold represents a fertile ground for the discovery of novel antimicrobial and antifungal agents. While 2-(Benzo[d]dioxol-5-yl)-2-oxoacetaldehyde hydrate itself requires empirical evaluation, the existing body of literature on related compounds provides a strong rationale for its investigation. Future research should focus on the synthesis and in vitro screening of this and other novel benzodioxole derivatives against a broad panel of resistant pathogens. Mechanistic studies will be crucial to elucidate their precise modes of action, and thorough cytotoxicity profiling will be essential to identify candidates with a favorable therapeutic index. The integration of in silico methods will undoubtedly accelerate the design-synthesis-testing cycle, bringing us closer to new and effective treatments for infectious diseases.
References
- Mechanistic Insights into the Antimicrobial Effect of Benzodioxane-Benzamides Against Escherichia coli. MDPI.
- Bajod, S. S. (2013). SYNTHESIS AND BIOLOGICAL SCREENING OF SOME HETEROCYCLES DERIVED FROM PIPERONAL. International Journal of Pharmaceutical Sciences and Research.
- Nitropropenyl Benzodioxole, An Anti-Infective Agent with Action as a Protein Tyrosine Phosphatase Inhibitor. The Open Medicinal Chemistry Journal.
- Natural phenolic derivatives based on piperine scaffold as potential antifungal agents. PMC.
- Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
- Anti-Bacterial evaluation of 1,3-Benzodioxole with imidazolium and pyridinium based ionic liquids. SSRN.
- Antifungal derivatives from Piper mollicomum and P. lhotzkyanum (Piperaceae). SciSpace.
- Synthesis of Piperine Derivatives from Isolated Piperine and their Antimicrobial Activity.
- Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal P
- (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazine carboxamide: Synthesis, X-ray Structure, Hirshfeld Surface Analysis, DFT Calculations, Molecular Docking and Antifungal Profile. MDPI.
- Uses of Piperonal in the Synthesis of Novel Prop-2-Enoyl Amides, Esters, Heterocyclic Systems and Study of their Antibacterial Activities.
- Synthesis and cytotoxic activity of 1,3-benzodioxole deriv
- Minimum inhibitory concentration (µg/mL) of the synthesized compounds...
- The Multifaceted Antimicrobial Profile of Piperine in Infectious Disease Management: Current Perspectives and Potential. PMC.
- 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. MDPI.
- Antimicrobial and antioxidant activities of piperidine deriv
- Synthesis, structure elucidation, and antifungal potential of certain new benzodioxole–imidazole molecular hybrids bearing ester functionalities. NIH.
- Synthesise and test antibacterial activities of 1,3-benzodioxole derivatives | Request PDF.
- Synthesis and cytotoxic activity of 1,3-benzodioxole derivatives. Note II.
- cytotoxicity ic50 values: Topics by Science.gov. Science.gov.
- Anti-Bacterial Evaluation of 1,3-Benzodioxole Derived Imidazolium and Pyridinium Based Ionic Liquids. SSRN.
- New Benzodioxole-based Pyrazoline Derivatives: Synthesis and Anticandidal, In silico ADME, Molecular Docking Studies. Bentham Science Publishers.
- New Benzodioxole Compounds from the Root Extract of Astrodaucus persicus. PMC.
- Benzodioxole grafted spirooxindole pyrrolidinyl derivatives: synthesis, characterization, molecular docking and anti-diabetic activity. RSC Publishing.
- IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f.
- Synthesis, Antitumour and Antimicrobial Activities of New Peptidyl Derivatives Containing the 1,3-benzodioxole System. PubMed.
- Synthesis, antitumour and antimicrobial activities of new peptidyl derivatives containing the 1,3-benzodioxole system | Request PDF.
- Molecular Docking Studies of Novel Benzotriazole Derivative as Potent Antimicrobial Agent. Current Opinion.
- In Silico Study of Microbiologically Active Benzoxazole Derivatives.
Sources
- 1. New Benzodioxole Compounds from the Root Extract of Astrodaucus persicus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitropropenyl Benzodioxole, An Anti-Infective Agent with Action as a Protein Tyrosine Phosphatase Inhibitor [openmedicinalchemistryjournal.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, structure elucidation, and antifungal potential of certain new benzodioxole–imidazole molecular hybrids bearing ester functionalities - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Synthesis, antitumour and antimicrobial activities of new peptidyl derivatives containing the 1,3-benzodioxole system - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Reaction of 2-(Benzo[d]dioxol-5-yl)-2-oxoacetaldehyde hydrate with aromatic amines
Abstract
This application note details the synthetic utility of 2-(benzo[d]dioxol-5-yl)-2-oxoacetaldehyde hydrate (also known as 3,4-methylenedioxyphenylglyoxal hydrate) in the construction of nitrogen-containing heterocycles.[1] As a versatile 1,2-dicarbonyl electrophile, this scaffold serves as a critical building block for "privileged structures" in drug discovery, specifically quinoxalines and imidazoles . We provide validated protocols for condensation with aromatic amines, mechanistic insights into the role of the hydrate water, and optimization strategies for high-throughput medicinal chemistry campaigns.
Compound Profile & Reactivity
| Property | Description |
| IUPAC Name | 2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetaldehyde hydrate |
| Common Name | 3,4-Methylenedioxyphenylglyoxal hydrate; Piperonylglyoxal hydrate |
| Structure | Ar–CO–CH(OH)₂ (in equilibrium with aldehyde form Ar–CO–CHO) |
| Reactivity Class | |
| Key Feature | The electron-rich methylenedioxy ring stabilizes the carbonyls but maintains high electrophilicity at the aldehyde position.[1] |
| Primary Applications | Synthesis of Quinoxalines, Imidazoles, and Schiff Bases. |
Mechanistic Insight: The reagent exists primarily as the gem-diol (hydrate) in solid form and aqueous solution. Upon dissolution in organic solvents or heating, it equilibrates to the reactive keto-aldehyde. The aldehyde carbon is significantly more electrophilic than the ketone due to steric accessibility and lack of conjugation with the electron-donating benzodioxole ring.
Reaction Pathways & Mechanism
The reaction with aromatic amines proceeds via nucleophilic attack on the aldehyde carbonyl. The pathway diverges based on the amine structure (mono-amine vs. diamine).[1]
Figure 1: Divergent reaction pathways.[2][3][4] Mono-amines yield
Protocol 1: Synthesis of Bioactive Quinoxalines
Target: Synthesis of 2-(benzo[d]dioxol-5-yl)quinoxaline derivatives. Significance: Quinoxalines are potent pharmacophores with anti-viral, anti-cancer, and anti-inflammatory activities [1, 3].
Materials
-
Reagent A: 2-(Benzo[d]dioxol-5-yl)-2-oxoacetaldehyde hydrate (1.0 mmol)
-
Reagent B: Substituted o-phenylenediamine (1.0 mmol)
-
Solvent: Ethanol (EtOH) or Water (Green Chemistry variant)
-
Catalyst: None required (autocatalytic) or 5 mol% Iodine (
) for acceleration.
Step-by-Step Procedure
-
Preparation: Dissolve 1.0 equiv (approx. 210 mg) of Reagent A in 5 mL of Ethanol. The solution may appear slightly cloudy due to the hydrate; mild heating (40°C) ensures full solubilization.
-
Addition: Add 1.0 equiv of the o-phenylenediamine derivative slowly to the stirring solution.
-
Reaction:
-
Method A (Standard): Reflux at 78°C for 2–4 hours.
-
Method B (Rapid): Microwave irradiation at 120°C for 10–20 minutes [5].
-
Method C (Green): Stir in water at room temperature for 12 hours (requires vigorous stirring as product precipitates) [9].
-
-
Monitoring: Monitor by TLC (Hexane:EtOAc 7:3). The glyoxal spot (polar) will disappear, and a fluorescent quinoxaline spot will appear.
-
Work-up:
-
Cool the reaction mixture to 0°C (ice bath).
-
The product typically precipitates as a solid. Filter and wash with cold ethanol.
-
If no precipitate forms, concentrate the solvent in vacuo and recrystallize from EtOH/Water.
-
Optimization Data (Solvent Effects)
| Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| Ethanol | Reflux | 2.5 | 92 | Recommended.[1] Clean work-up. |
| Water | RT | 12 | 88 | Green method. Product precipitates. |
| DCM | RT | 6 | 75 | Requires catalyst (e.g., |
| Acetic Acid | 80 | 1 | 95 | Fast, but work-up requires neutralization. |
Protocol 2: One-Pot Multicomponent Synthesis of Imidazoles
Target: 2,4,5-Trisubstituted Imidazoles. Mechanism: The glyoxal provides carbons C4 and C5 of the imidazole ring.
Materials
-
2-(Benzo[d]dioxol-5-yl)-2-oxoacetaldehyde hydrate (1.0 mmol)[1]
-
Aryl Aldehyde (1.0 mmol)
-
Ammonium Acetate (
) (4.0 mmol) -
Solvent: Acetic Acid or Methanol
Procedure
-
Mix: In a round-bottom flask, combine the glyoxal hydrate (1 equiv), aryl aldehyde (1 equiv), and ammonium acetate (4 equiv).
-
Solvent: Add 5 mL of Glacial Acetic Acid.
-
Heat: Reflux (110°C) for 4–6 hours.
-
Work-up: Pour the hot reaction mixture into 50 mL of ice-cold water. Neutralize with ammonium hydroxide until pH ~8.
-
Isolation: The imidazole precipitates as a solid. Filter, wash with water, and dry.
Critical Analysis & Troubleshooting
A. The "Hydrate" Factor
-
Issue: Researchers often worry about water interfering with anhydrous reactions.
-
Resolution: For quinoxaline synthesis, water is a byproduct, so the hydrate water is negligible. For strictly anhydrous imine formation (with mono-amines), azeotropic distillation with toluene using a Dean-Stark trap is recommended before adding the amine.[1]
B. Regioselectivity with Unsymmetric Diamines
-
When reacting with 4-substituted-1,2-diaminobenzenes, two isomers are possible (6-substituted vs. 7-substituted quinoxalines).[1]
-
Observation: The reaction is generally regioselective. The more nucleophilic amine attacks the more electrophilic aldehyde carbon of the glyoxal first. However, mixtures are common.
-
Solution: Isomers can often be separated by column chromatography, but for biological screening, the mixture is sometimes tested directly if separation is difficult.
C. Stability of
-
Reaction with simple anilines (Protocol not detailed above) yields
-keto imines.[1] These are prone to hydrolysis. Store under inert atmosphere (Argon) at -20°C.
Safety & Handling
-
Toxicity: Benzodioxole derivatives are generally bioactive; handle as potential irritants.
-
PPE: Wear nitrile gloves and safety goggles.
-
Waste: Dispose of organic filtrates (especially those containing aromatic amines) in halogenated or non-halogenated organic waste streams as appropriate.
References
-
Reactions of phenylglyoxal hydrate and some aromatic amines. Journal of the Chemical Society C: Organic. (1968). Link
-
Synthesis of Bioactive Imidazoles: A Review. Semantic Scholar. (2015). Link
-
Synthesis and biological evaluation of new quinoxaline derivatives. University of Navarra. (2011). Link
-
Utility of arylglyoxal hydrates in synthesis of 4-aroyl-[1,3,5]triazino[1,2-a]benzimidazol-2(1H)-imines. Molecular Diversity. (2022).[1][5] Link
-
One-Pot Synthesis of Quinoxalines Starting from Aldehydes. Asian Journal of Chemistry. (2013). Link[1]
-
Quinoxaline Synthesis by Domino Reactions. Chimica Oggi. (2013). Link
-
Synthesis of Imidazoles. Baran Lab. (2024). Link
-
2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetic acid Properties. PubChem. (2024).[1][6] Link[1]
-
Recent Advances in the Synthesis of Quinoxalines. Mother Theresa Institute. (2024). Link
Sources
- 1. (E)-5-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)pent-2-en-1-one [webbook.nist.gov]
- 2. tud.qucosa.de [tud.qucosa.de]
- 3. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 4. baranlab.org [baranlab.org]
- 5. Utility of arylglyoxal hydrates in synthesis of 4-aroyl-[1,3,5]triazino[1,2-a]benzimidazol-2(1H)-imines and 5-aryl-2-phenyl-4H-imidazol-4-imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetic acid | C9H6O5 | CID 14495374 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Strategic Use of 2-(Benzo[d]dioxol-5-yl)-2-oxoacetaldehyde Hydrate in the Synthesis of Heterocyclic Agrochemicals
Introduction: The Benzodioxole Moiety as a Privileged Scaffold in Agrochemicals
The 1,3-benzodioxole (or methylenedioxyphenyl) group is a recurring structural motif in a multitude of biologically active molecules, ranging from natural products to pharmaceuticals and, notably, agrochemicals. Its presence is often associated with enhanced efficacy, favorable metabolic profiles, and unique modes of action. In the realm of agricultural chemistry, this scaffold is found in insecticides, fungicides, and herbicides. A classic example is its role as a synergist in insecticides, where it inhibits cytochrome P450 enzymes in insects, thereby preventing the metabolic breakdown of the active ingredient.
This application note details the utility of a versatile, high-potential building block: 2-(Benzo[d]dioxol-5-yl)-2-oxoacetaldehyde hydrate (also known as piperonylglyoxal hydrate). This 1,2-dicarbonyl compound serves as a powerful precursor for the construction of various heterocyclic systems, which form the core of many modern crop protection agents. We will provide detailed protocols for its synthesis and demonstrate its application in the synthesis of quinoxaline derivatives, a class of compounds known for their fungicidal properties.[1]
Part 1: Synthesis of the Key Intermediate: 2-(Benzo[d]dioxol-5-yl)-2-oxoacetaldehyde Hydrate
The synthesis of α-ketoaldehydes, or glyoxals, from methyl ketones is a well-established transformation. The Riley oxidation, which employs selenium dioxide (SeO₂), is a classic and effective method for the oxidation of an α-methylene group adjacent to a carbonyl to furnish a 1,2-dicarbonyl compound.[2][3][4] This protocol adapts this methodology for the preparation of our target glyoxal hydrate from the readily available 1-(benzo[d]dioxol-5-yl)ethan-1-one (piperonyl methyl ketone).
Causality of Experimental Choices:
-
Selenium Dioxide (SeO₂): This reagent is highly specific for the oxidation of α-CH₂ groups of ketones. The reaction proceeds through an ene reaction followed by a[5][6]-sigmatropic rearrangement.[2][4]
-
Solvent System (Dioxane/Water): Dioxane is an excellent solvent for both the organic substrate and the selenium dioxide. A small amount of water is often added to facilitate the dissolution of SeO₂.[7]
-
Hydration: The resulting α-ketoaldehyde is highly electrophilic and readily forms a stable, crystalline hydrate upon treatment with water. This hydrate is often easier to handle and purify than the anhydrous form.[7][8]
Experimental Protocol: Synthesis of 2-(Benzo[d]dioxol-5-yl)-2-oxoacetaldehyde Hydrate
Step 1: Oxidation of 1-(benzo[d]dioxol-5-yl)ethan-1-one
-
Apparatus Setup: Assemble a 1-L three-necked, round-bottomed flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer. Ensure the setup is in a well-ventilated fume hood due to the toxicity of selenium compounds.[4]
-
Reagent Preparation: In the flask, combine dioxane (600 mL), selenium dioxide (111 g, 1.0 mol), and deionized water (20 mL).
-
Dissolution: Heat the mixture to 50-55 °C and stir until all the selenium dioxide has dissolved, forming a clear solution.
-
Substrate Addition: Add 1-(benzo[d]dioxol-5-yl)ethan-1-one (164.16 g, 1.0 mol) to the reaction mixture in one portion.
-
Reaction: Heat the mixture to reflux (approximately 101 °C) and maintain this temperature with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A black precipitate of elemental selenium will form as the reaction proceeds.
-
Work-up: After the reaction is complete, carefully decant the hot solution from the precipitated selenium.
-
Solvent Removal: Remove the dioxane and water by distillation under reduced pressure.
Step 2: Hydration and Isolation
-
Hydrate Formation: Dissolve the crude, yellow, oily residue of 2-(benzo[d]dioxol-5-yl)-2-oxoacetaldehyde in 3-4 volumes of hot water (approximately 60-70 °C).
-
Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate crystallization of the hydrate. Seeding with a crystal from a previous batch can promote crystallization.[8]
-
Isolation: Collect the crystalline product by vacuum filtration, wash with a small amount of cold water, and air-dry.
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| 1-(benzo[d]dioxol-5-yl)ethan-1-one | 164.16 | 164.16 g | 1.0 |
| Selenium Dioxide | 110.97 | 111 g | 1.0 |
| Dioxane | 88.11 | 600 mL | - |
| Water | 18.02 | 20 mL | - |
Table 1: Reagents for the synthesis of 2-(Benzo[d]dioxol-5-yl)-2-oxoacetaldehyde.
Caption: Workflow for the synthesis of the target glyoxal hydrate.
Part 2: Application in the Synthesis of a Quinoxaline Fungicidal Scaffold
Quinoxaline derivatives are a prominent class of N-heterocycles that exhibit a wide range of biological activities, including significant potential as fungicides and bactericides in agriculture.[1] The most direct and efficient method for synthesizing the quinoxaline core is the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound.[5][9]
Causality of Experimental Choices:
-
1,2-Dicarbonyl Reactivity: The two adjacent carbonyl groups of the glyoxal hydrate are highly electrophilic and readily react with the two nucleophilic amino groups of the o-phenylenediamine.
-
Acid Catalysis: The reaction is typically catalyzed by a small amount of acid (e.g., acetic acid) to protonate one of the carbonyl groups, thereby increasing its electrophilicity and facilitating the initial nucleophilic attack by the amine.
-
Solvent: Ethanol or methanol are common solvents as they are polar enough to dissolve the reactants and facilitate the reaction, while also allowing for easy removal upon completion.
Experimental Protocol: Synthesis of 6-(Benzo[d]dioxol-5-yl)quinoxaline
-
Apparatus Setup: In a 250 mL round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, combine 2-(Benzo[d]dioxol-5-yl)-2-oxoacetaldehyde hydrate (21.22 g, 0.1 mol) and ethanol (100 mL).
-
Reactant Addition: To this suspension, add o-phenylenediamine (10.81 g, 0.1 mol).
-
Catalyst Addition: Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reaction: Heat the mixture to reflux with stirring for 2-3 hours. The reaction progress can be monitored by TLC.
-
Cooling and Precipitation: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| 2-(Benzo[d]dioxol-5-yl)-2-oxoacetaldehyde Hydrate | 212.16 | 21.22 g | 0.1 |
| o-Phenylenediamine | 108.14 | 10.81 g | 0.1 |
| Ethanol | 46.07 | 100 mL | - |
| Glacial Acetic Acid | 60.05 | ~0.5 mL | Catalytic |
Table 2: Reagents for the synthesis of 6-(benzo[d]dioxol-5-yl)quinoxaline.
Caption: Workflow for the synthesis of a quinoxaline scaffold.
Part 3: Further Synthetic Potential
The utility of 2-(Benzo[d]dioxol-5-yl)-2-oxoacetaldehyde hydrate extends beyond quinoxaline synthesis. Its 1,2-dicarbonyl functionality makes it an ideal precursor for a variety of other heterocyclic systems relevant to agrochemical research.
-
Pyridazines: Reaction with hydrazine hydrate or substituted hydrazines provides a direct route to 3-(benzo[d]dioxol-5-yl)pyridazines. The pyridazine core is present in several herbicides and fungicides.[6][10]
-
Pyrazoles: While pyrazoles are classically synthesized from 1,3-dicarbonyls, reactions with specific hydrazine derivatives can lead to pyrazole scaffolds, which are a cornerstone of modern fungicides (e.g., SDHIs) and insecticides.[11][12]
-
Thiophenes (via Gewald Reaction): While the Gewald reaction typically starts with a ketone and an α-cyanoester, the reactivity principles can be extended. Thiophenes are another important class of heterocycles in agrochemicals.[13][14][15]
Conclusion
2-(Benzo[d]dioxol-5-yl)-2-oxoacetaldehyde hydrate is a highly valuable and versatile intermediate for the synthesis of agrochemical scaffolds. Its straightforward preparation via the Riley oxidation and its ability to readily undergo cyclocondensation reactions make it an attractive starting material for building molecular complexity. The protocols provided herein offer a robust foundation for researchers and scientists in the drug development and crop protection industries to explore the synthesis of novel, biologically active molecules based on the privileged 1,3-benzodioxole scaffold.
References
Sources
- 1. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.du.ac.in [chemistry.du.ac.in]
- 3. archive.nptel.ac.in [archive.nptel.ac.in]
- 4. adichemistry.com [adichemistry.com]
- 5. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 6. iglobaljournal.com [iglobaljournal.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. US3016385A - Method of preparing glyoxal hydrate - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. youtube.com [youtube.com]
- 13. Gewald reaction - Wikipedia [en.wikipedia.org]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. derpharmachemica.com [derpharmachemica.com]
One-pot synthesis strategy using 3,4-(Methylenedioxy)phenylglyoxal hydrate
Application Note: High-Efficiency One-Pot Synthesis of Piperonyl-Functionalized Heterocycles
Executive Summary
This guide details the strategic application of 3,4-(Methylenedioxy)phenylglyoxal hydrate (CAS: 1173247-27-2) as a versatile electrophilic synthon in the one-pot synthesis of "privileged" medicinal scaffolds.
The 3,4-methylenedioxy (piperonyl) moiety is a high-value pharmacophore found in numerous FDA-approved therapeutics (e.g., Tadalafil, Paroxetine). By utilizing the glyoxal hydrate derivative, researchers can introduce this moiety directly into Quinoxaline and Imidazole cores via robust, atom-economical multicomponent reactions (MCRs). This protocol emphasizes Green Chemistry principles, utilizing ethanol-based solvent systems and minimizing isolation steps.
Chemical Profile & Reactivity
| Property | Specification |
| Compound Name | 3,4-(Methylenedioxy)phenylglyoxal hydrate |
| Role | 1,2-Dicarbonyl Electrophile |
| Reactivity Class | High (Aldehyde > Ketone) |
| Key Feature | The hydrate form acts as a stable reservoir for the reactive |
| Handling | Hygroscopic; store under inert atmosphere. Dehydrates in situ upon heating. |
Mechanistic Insight:
Unlike simple benzils, this aryl glyoxal possesses two distinct carbonyl centers. The aldehydic carbon (C1) is significantly more electrophilic than the ketonic carbon (C2), allowing for regioselective condensation. The electron-donating nature of the piperonyl group slightly attenuates reactivity compared to nitro-derivatives, often requiring mild Lewis acid catalysis (e.g.,
Protocol A: Synthesis of Bioactive Quinoxalines
Target: 2-(3,4-Methylenedioxyphenyl)quinoxalines Mechanism: Double condensation with 1,2-diamines.
Experimental Workflow
This protocol utilizes a catalyst-free or Iodine-catalyzed approach in refluxing ethanol, ensuring high yields and simple workup.
Reagents:
-
3,4-(Methylenedioxy)phenylglyoxal hydrate (1.0 mmol)
-
Substituted o-phenylenediamine (1.0 mmol)
-
Solvent: Ethanol (5 mL) or EtOH/H₂O (1:1)
-
Catalyst (Optional): Molecular Iodine (
, 5 mol%)
Step-by-Step Procedure:
-
Preparation: In a 25 mL round-bottom flask, dissolve 1.0 mmol of 3,4-(Methylenedioxy)phenylglyoxal hydrate in 5 mL of Ethanol.
-
Addition: Add 1.0 mmol of the substituted o-phenylenediamine.
-
Note: If using electron-deficient diamines (e.g., nitro-substituted), add 5 mol%
to accelerate imine formation.
-
-
Reaction: Reflux the mixture at 80°C for 2–4 hours.
-
Monitoring: Check progress via TLC (Eluent: 20% EtOAc/Hexane).[1] The glyoxal spot (
) should disappear.
-
-
Workup (Precipitation Method):
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into 20 mL of crushed ice/water with vigorous stirring.
-
The quinoxaline derivative will precipitate as a solid.[2]
-
-
Purification: Filter the solid, wash with cold water (2 x 10 mL), and recrystallize from hot ethanol to obtain the pure product.
Protocol B: Synthesis of 2,4,5-Trisubstituted Imidazoles
Target: Piperonyl-substituted Imidazoles Mechanism: Modified Radziszewski Reaction (3-Component).
Experimental Workflow
This reaction assembles the imidazole ring using the glyoxal as the dicarbonyl source, an aldehyde, and ammonium acetate as the nitrogen source.
Reagents:
-
3,4-(Methylenedioxy)phenylglyoxal hydrate (1.0 mmol)
-
Aryl Aldehyde (e.g., Benzaldehyde) (1.0 mmol)
-
Ammonium Acetate (
) (2.5 mmol) -
Solvent: Glacial Acetic Acid (5 mL) or Ethanol with Citric Acid catalyst.
Step-by-Step Procedure:
-
Charging: To a reaction vessel, add 3,4-(Methylenedioxy)phenylglyoxal hydrate (1.0 mmol) and the chosen Aryl Aldehyde (1.0 mmol).
-
Nitrogen Source: Add Ammonium Acetate (2.5 mmol). The excess is required to drive the equilibrium.
-
Activation:
-
Method A (Standard): Add 5 mL Glacial Acetic Acid. Reflux at 100°C.
-
Method B (Green): Add 5 mL Ethanol and 10 mol% Citric Acid. Reflux at 80°C.
-
-
Reaction: Stir for 4–6 hours. The solution will typically darken as the imidazole forms.
-
Neutralization & Isolation:
-
Cool to RT.
-
Pour into 30 mL ice water.
-
Neutralize with Ammonium Hydroxide (
) until pH ~8. The precipitate will form immediately.
-
-
Purification: Filter and wash with water. Recrystallize from Ethanol/DMF mixtures if necessary.
Mechanistic Visualization
The following diagram illustrates the regioselective condensation pathway for Protocol A (Quinoxaline formation), highlighting the role of the hydrate.
Figure 1: Mechanistic pathway for the condensation of phenylglyoxal hydrate with diamines. Note the initial dehydration step required to activate the C1 aldehyde.
Quantitative Comparison of Methods
| Parameter | Protocol A (Quinoxaline) | Protocol B (Imidazole) |
| Atom Economy | High (Water is only byproduct) | Moderate (Loss of H₂O) |
| Reaction Time | 2–4 Hours | 4–6 Hours |
| Typical Yield | 85–95% | 75–88% |
| Purification | Crystallization (No Chromatography) | Crystallization or Column |
| Scalability | Excellent (Gram scale feasible) | Good |
Troubleshooting & Optimization (Expert Insights)
-
Issue: Low Yield / Sticky Solid.
-
Cause: Incomplete dehydration of the starting hydrate or retained water in the solvent preventing crystallization.
-
Solution: Use anhydrous ethanol for the reaction. Ensure the precipitation step uses ice-cold water to force aggregation.
-
-
Issue: Regioisomer Formation (in Imidazoles).
-
Cause: Steric hindrance in the aldehyde component.
-
Solution: Switch to Method A (Acetic Acid solvent) which promotes thermodynamic control, favoring the stable 2,4,5-substitution pattern.
-
-
Storage of Reagent:
-
The hydrate is stable but can polymerize over long periods if exposed to moisture/heat. Store at 4°C. Check purity via TLC before use; if a baseline streak appears, recrystallize the starting material from water/ethanol.
-
References
-
Kalhor, M., et al. (2013). An Efficient Synthesis of 2,4,5-Trisubstituted and 1,2,4,5-Tetrasubstituted-1H-imidazoles. Academia.edu. [Link]
-
Bandyopadhyay, D., et al. (2018).[3] Reaction between o-phenylene diamine and phenylglyoxal monohydrate in the presence of iodine. ResearchGate. [Link]
-
Der Pharma Chemica. (2016). An efficient one-pot synthesis of 2,4,5-trisubstituted imidazole catalysed by citric acid. Der Pharma Chemica. [Link]
Sources
Solid-Phase Synthesis of 2-(Benzo[d]dioxol-5-yl)-2-oxoacetaldehyde Hydrate Derivatives: An Application Note and Protocol
Abstract
This application note provides a comprehensive guide to the solid-phase synthesis of 2-(Benzo[d]dioxol-5-yl)-2-oxoacetaldehyde hydrate and its derivatives. This class of molecules holds significant interest for drug discovery and development, and solid-phase synthesis offers a streamlined and efficient route to generate libraries of these compounds for screening and lead optimization. We present a detailed protocol, from the selection and loading of a suitable starting material onto a solid support, through the key oxidative cleavage step, to the final cleavage and characterization of the target compounds. The methodologies described herein are designed to be robust and adaptable for researchers in medicinal chemistry and organic synthesis.
Introduction
The 2-(benzo[d]dioxol-5-yl) moiety, commonly derived from piperonal, is a prevalent scaffold in numerous biologically active compounds, exhibiting a wide range of pharmacological activities.[1][2] The α-ketoaldehyde functional group is a reactive pharmacophore known to interact with various biological targets, making derivatives of 2-(Benzo[d]dioxol-5-yl)-2-oxoacetaldehyde attractive for the development of novel therapeutics. Traditional solution-phase synthesis of such compounds can be laborious, often requiring multiple purification steps. Solid-phase organic synthesis (SPOS) provides a powerful alternative, facilitating simplified purification and the potential for high-throughput parallel synthesis.[3]
This guide details a strategic approach to the solid-phase synthesis of the target compounds, leveraging the stability and mild cleavage conditions of Wang resin. The key transformation involves the oxidative cleavage of a resin-bound vicinal diol to generate the desired α-ketoaldehyde functionality.[4][5]
Synthesis Strategy Overview
The overall strategy for the solid-phase synthesis of 2-(Benzo[d]dioxol-5-yl)-2-oxoacetaldehyde hydrate derivatives is depicted below. The synthesis commences with the immobilization of a suitable precursor, 3-(Benzo[d]dioxol-5-yl)-3-hydroxypropanoic acid, onto Wang resin. Subsequent oxidative cleavage of the resin-bound vicinal diol yields the target α-ketoaldehyde, which is then cleaved from the solid support.
Caption: Overall workflow for the solid-phase synthesis.
Detailed Protocols
PART 1: Resin Preparation and Loading of Starting Material
Rationale: Wang resin is selected due to its p-alkoxybenzyl alcohol linker, which allows for the attachment of carboxylic acids and subsequent cleavage under moderately acidic conditions, preserving the integrity of the target α-ketoaldehyde.[6] The loading of the starting material, 3-(Benzo[d]dioxol-5-yl)-3-hydroxypropanoic acid, is achieved via esterification using standard coupling reagents.
Materials:
-
Wang Resin (100-200 mesh, ~1.0 mmol/g loading)
-
3-(Benzo[d]dioxol-5-yl)-3-hydroxypropanoic acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
4-(Dimethylamino)pyridine (DMAP)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), anhydrous
Protocol 1: Loading of 3-(Benzo[d]dioxol-5-yl)-3-hydroxypropanoic acid onto Wang Resin
-
Resin Swelling: In a fritted syringe, swell the Wang resin (1.0 g, ~1.0 mmol) in a 1:1 mixture of DMF and DCM (10 mL) for 1 hour at room temperature.
-
Reagent Preparation: In a separate flask, dissolve 3-(Benzo[d]dioxol-5-yl)-3-hydroxypropanoic acid (2.5 mmol), HOBt (2.5 mmol), and a catalytic amount of DMAP (0.1 mmol) in a minimal amount of DMF.
-
Activation and Coupling: Add DIC (2.5 mmol) to the solution from step 2 and stir for 10 minutes at 0°C to pre-activate the carboxylic acid.
-
Loading: Drain the solvent from the swollen resin and add the activated ester solution. Agitate the mixture gently at room temperature for 12-16 hours.
-
Washing: After the coupling reaction, drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).
-
Drying: Dry the resin under high vacuum to a constant weight. The loading efficiency can be determined by gravimetric analysis or by cleaving a small sample and analyzing the product by HPLC.
PART 2: On-Resin Synthesis: Oxidative Cleavage of the Vicinal Diol
Rationale: The key synthetic step is the oxidative cleavage of the resin-bound vicinal diol to form the α-ketoaldehyde. Sodium periodate (NaIO₄) is a mild and effective reagent for this transformation, proceeding through a cyclic periodate ester intermediate.[4][5] Lead tetraacetate (Pb(OAc)₄) can also be employed, particularly in non-aqueous conditions.[2][7]
Materials:
-
Loaded Resin from Part 1
-
Sodium periodate (NaIO₄) or Lead tetraacetate (Pb(OAc)₄)
-
Tetrahydrofuran (THF)
-
Water
-
Dichloromethane (DCM)
Protocol 2: Oxidative Cleavage to form the α-Ketoaldehyde
-
Resin Swelling: Swell the loaded resin (~1.0 mmol) in THF (10 mL) for 30 minutes.
-
Reaction Setup: Prepare a solution of sodium periodate (5.0 mmol) in a mixture of THF and water (e.g., 3:1 v/v).
-
Oxidation: Add the sodium periodate solution to the swollen resin and agitate the mixture at room temperature for 4-6 hours. Monitor the reaction progress by taking a small aliquot of the resin, cleaving the product, and analyzing by LC-MS.
-
Washing: Upon completion, drain the reaction mixture and wash the resin thoroughly with THF/water (3 x 10 mL), THF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).
-
Drying: Dry the resin under high vacuum.
PART 3: Cleavage of the Final Product from the Resin
Rationale: The final product is cleaved from the Wang resin using trifluoroacetic acid (TFA). A scavenger, such as water, is included in the cleavage cocktail to trap the reactive carbocations generated from the linker, preventing side reactions with the product.
Materials:
-
Resin-bound α-ketoaldehyde from Part 2
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Cold diethyl ether
Protocol 3: Cleavage and Isolation
-
Resin Preparation: Place the dried resin (~1.0 mmol) in a reaction vessel.
-
Cleavage Cocktail: Prepare a cleavage cocktail of 95:5 TFA:DCM (v/v) (10 mL).
-
Cleavage Reaction: Add the cleavage cocktail to the resin and allow the reaction to proceed at room temperature for 2-3 hours with occasional agitation.
-
Product Collection: Filter the resin and collect the filtrate. Wash the resin with additional DCM (2 x 5 mL) and combine the filtrates.
-
Precipitation: Concentrate the combined filtrate under reduced pressure and precipitate the crude product by adding cold diethyl ether.
-
Isolation and Purification: Isolate the precipitate by centrifugation or filtration, wash with cold diethyl ether, and dry under vacuum. The crude product is typically obtained as the hydrate form of the α-ketoaldehyde. Further purification can be achieved by reverse-phase HPLC.
Analytical Characterization
The identity and purity of the final products should be confirmed using a combination of analytical techniques:
| Technique | Expected Observations |
| LC-MS | To confirm the molecular weight of the target compound. |
| ¹H NMR | To confirm the structure, observing characteristic peaks for the benzo[d]dioxole moiety and the aldehyde/hydrate protons. |
| ¹³C NMR | To confirm the presence of the carbonyl carbons of the keto-aldehyde. |
| FT-IR | To identify the characteristic carbonyl stretching frequencies. |
Visualization of the Key Reaction Mechanism
The core of this synthetic strategy lies in the oxidative cleavage of the vicinal diol. The mechanism for periodate-mediated cleavage is illustrated below.
Caption: Mechanism of the oxidative cleavage step.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the solid-phase synthesis of 2-(Benzo[d]dioxol-5-yl)-2-oxoacetaldehyde hydrate derivatives. By employing a robust and well-characterized synthetic strategy, researchers can efficiently generate libraries of these promising compounds for further investigation in drug discovery programs. The methods described are amenable to automation and parallel synthesis, significantly accelerating the discovery of new chemical entities.
References
-
Scicinski, J. J., Congreve, M. S., Kay, C., & Ley, S. V. (2002). Analytical techniques for small molecule solid phase synthesis. Current Medicinal Chemistry, 9(23), 2103–2127. [Link]
-
Sabatino, G., Chelli, M., Brandi, A., & Papini, A. M. (2004). Analytical Methods for Solid Phase Peptide Synthesis. Current Organic Chemistry, 8(4), 291-301. [Link]
-
Oxidation of Diols with Lead Tetraacetate. (n.d.). In Scribd. Retrieved February 19, 2026, from [Link]
-
Walsh Medical Media. (2013). Basic Concepts of using Solid Phase Synthesis to Build Small Organic Molecules using 2-Chlorotrityl Chloride Resin. [Link]
-
Master Organic Chemistry. (2011). Oxidative Cleavage of Vicinal Diols With NaIO4 and Pb(OAc)4. [Link]
-
Chemistry Steps. (n.d.). NaIO4 Oxidative Cleavage of Diols. Retrieved February 19, 2026, from [Link]
- Barlos, K., & Gatos, D. (1999). Convergent solid-phase peptide synthesis. Biopolymers, 51(4), 266-280.
-
ResearchGate. (n.d.). Piperonal: The Journey so Far. Retrieved February 19, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of Novel Piperonal Derivatives and Evaluation of their Anticonvulsant Activity using A Nanoparticular Formulation. Retrieved February 19, 2026, from [Link]
-
PubChem. (n.d.). (2R,3S)-3-(1,3-Benzodioxol-5-yl)-3-hydroxy-2-[1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl]propionic acid. Retrieved February 19, 2026, from [Link]
-
NPTEL. (n.d.). Module 1: Oxidation Reactions. [Link]
-
Aapptec. (n.d.). Technical Support Information Bulletin 1073 - Wang Resin. [Link]
Sources
- 1. Lead(IV) acetate - Wikipedia [en.wikipedia.org]
- 2. archive.nptel.ac.in [archive.nptel.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. NaIO4 Oxidative Cleavage of Diols - Chemistry Steps [chemistrysteps.com]
- 6. Design, synthesis, and SAR study of 3-(benzo[d][1,3]dioxol-5-yl)-N-benzylpropanamide as novel potent synergists against fluconazole-resistant Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
The Versatility of 3,4-(Methylenedioxy)phenylglyoxal Hydrate in Combinatorial Chemistry: Application Notes and Protocols
Introduction: Unlocking Molecular Diversity with a Privileged Scaffold
In the landscape of modern drug discovery and materials science, the efficient construction of diverse molecular libraries is paramount. Combinatorial chemistry has emerged as a powerful engine for this exploration, enabling the rapid synthesis and screening of vast arrays of compounds.[1][2] At the heart of this discipline lies the strategic selection of building blocks—molecules that offer versatile reactivity and introduce desirable structural motifs. 3,4-(Methylenedioxy)phenylglyoxal hydrate is one such building block of significant interest.
The 3,4-methylenedioxyphenyl moiety, also known as the 1,3-benzodioxole ring system, is a "privileged scaffold" found in numerous natural products and biologically active molecules.[3][4] Its presence can impart favorable pharmacokinetic and pharmacodynamic properties. 3,4-(Methylenedioxy)phenylglyoxal hydrate combines this valuable scaffold with the potent reactivity of an α-ketoaldehyde. This bifunctional nature, with two adjacent electrophilic centers, makes it an exceptional substrate for a variety of multicomponent reactions (MCRs), which are the cornerstone of efficient combinatorial synthesis.[5][6][7] MCRs allow for the assembly of complex molecules from three or more starting materials in a single synthetic operation, leading to high atom economy and rapid access to molecular diversity.[8][9][10]
This guide provides a detailed exploration of the use of 3,4-(methylenedioxy)phenylglyoxal hydrate as a versatile building block in combinatorial chemistry. We will delve into its application in the synthesis of key heterocyclic scaffolds, providing detailed protocols, mechanistic insights, and strategies for library generation.
Core Attributes of 3,4-(Methylenedioxy)phenylglyoxal Hydrate
The utility of 3,4-(methylenedioxy)phenylglyoxal hydrate in combinatorial synthesis stems from its distinct chemical properties.
| Property | Value/Description | Source |
| CAS Number | 65709-23-1 | [8] |
| Molecular Formula | C₉H₆O₄·xH₂O | [8] |
| Appearance | Cream to pale brown or pale yellow powder or lumps | [8] |
| Melting Point | 126.0-135.0 °C | [8] |
| Key Reactive Features | Adjacent aldehyde and ketone functional groups, enabling diverse cyclocondensation reactions. | [5][11] |
The hydrate form is a stable, crystalline solid that is convenient to handle. In solution, it is in equilibrium with the more reactive anhydrous form.
Application in the Synthesis of Quinoxalines: A Gateway to Bioactive Scaffolds
Quinoxalines are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including anticancer, antiviral, and antibacterial properties.[5][12] The most direct and common method for their synthesis is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[11][13] 3,4-(Methylenedioxy)phenylglyoxal hydrate serves as an excellent 1,2-dicarbonyl precursor for this transformation.
Rationale for Method Selection
The reaction is typically carried out under mild acidic conditions or with the aid of a catalyst to facilitate the initial imine formation and subsequent cyclization. Microwave-assisted synthesis has gained traction for this reaction in a combinatorial setting due to its ability to significantly reduce reaction times and often improve yields.[3][5][12][14]
Experimental Workflow: Combinatorial Synthesis of a Quinoxaline Library
The following workflow outlines the parallel synthesis of a library of quinoxaline derivatives.
Caption: Workflow for the parallel synthesis of a quinoxaline library.
Protocol: Synthesis of 2-(3,4-Methylenedioxyphenyl)quinoxaline
This protocol details the synthesis of a representative quinoxaline from 3,4-(methylenedioxy)phenylglyoxal hydrate and o-phenylenediamine.
Materials:
-
3,4-(Methylenedioxy)phenylglyoxal hydrate
-
o-Phenylenediamine
-
Ethanol
-
Glacial Acetic Acid
Procedure:
-
In a 10 mL microwave reaction vial, combine 3,4-(methylenedioxy)phenylglyoxal hydrate (1.0 mmol, 196.16 mg) and o-phenylenediamine (1.0 mmol, 108.14 mg).
-
Add 5 mL of ethanol and 0.5 mL of glacial acetic acid.
-
Seal the vial and place it in a microwave reactor.
-
Heat the reaction mixture to 120°C for 5 minutes.
-
After cooling to room temperature, pour the reaction mixture into 20 mL of ice-water.
-
Collect the resulting precipitate by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to afford the pure 2-(3,4-methylenedioxyphenyl)quinoxaline.
Expected Outcome: While specific yield data for this exact reaction is not readily available in the cited literature, similar reactions using analogous aryl glyoxals report yields ranging from good to excellent, often exceeding 80%.[3][5] The product can be characterized by standard analytical techniques such as NMR and mass spectrometry.
Application in the Synthesis of Substituted Imidazoles: A Core Motif in Medicinal Chemistry
The imidazole ring is another critical heterocyclic scaffold with a wide range of pharmacological activities.[2][15] The Radziszewski synthesis and related multicomponent reactions provide a powerful means to construct highly substituted imidazoles.[16] 3,4-(Methylenedioxy)phenylglyoxal hydrate can serve as the 1,2-dicarbonyl component in a three-component reaction with an aldehyde and ammonium acetate.
Mechanistic Insight: The Radziszewski Reaction
The reaction proceeds through a series of condensation and cyclization steps.
Caption: Simplified mechanism of the Radziszewski imidazole synthesis.
Protocol: Three-Component Synthesis of a 2,4(5)-Disubstituted Imidazole
This protocol describes a general procedure for the synthesis of an imidazole derivative using 3,4-(methylenedioxy)phenylglyoxal hydrate.
Materials:
-
3,4-(Methylenedioxy)phenylglyoxal hydrate
-
An aromatic aldehyde (e.g., benzaldehyde)
-
Ammonium acetate
-
Glacial Acetic Acid
Procedure:
-
To a round-bottom flask, add 3,4-(methylenedioxy)phenylglyoxal hydrate (1.0 mmol, 196.16 mg), the chosen aldehyde (1.0 mmol), and ammonium acetate (2.0 mmol, 154.16 mg).
-
Add 10 mL of glacial acetic acid.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and pour it into a beaker of ice-water.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography.
Quantitative Data for Analogous Syntheses: Studies on the synthesis of di- and tri-substituted imidazoles using a similar methodology with 4-methoxyphenyl glyoxal have reported yields in the range of 43-52%.[2]
| Reactant 2 (Aldehyde) | Reactant 3 (Amine) | Product Class | Reported Yield Range |
| Substituted Benzaldehydes | Ammonium Acetate | 2,4(5)-Disubstituted Imidazoles | ~40-60%[2] |
| Substituted Benzaldehydes | Substituted Anilines & NH₄OAc | 1,2,4(5)-Trisubstituted Imidazoles | ~40-60%[2] |
Further Applications: Synthesis of Benzimidazoles
Benzimidazoles are another class of heterocyclic compounds with significant therapeutic applications.[17][18][19] The synthesis of benzimidazoles can be achieved by the condensation of o-phenylenediamines with aldehydes. While 3,4-(methylenedioxy)phenylglyoxal hydrate is a 1,2-dicarbonyl compound, its aldehyde functionality can participate in this reaction, followed by oxidative cyclization, to form 2-substituted benzimidazoles. This provides another avenue for creating diverse libraries.[15][20]
Conclusion and Future Outlook
3,4-(Methylenedioxy)phenylglyoxal hydrate is a highly valuable and versatile building block for combinatorial chemistry. Its bifunctional nature allows for its participation in a variety of multicomponent reactions to generate libraries of key heterocyclic scaffolds, including quinoxalines, imidazoles, and benzimidazoles. The protocols outlined in this guide provide a foundation for researchers to leverage this building block in their drug discovery and materials science endeavors. The continued development of novel multicomponent reactions and high-throughput screening methods will undoubtedly further expand the utility of this and other privileged building blocks in the quest for new and improved chemical entities.
References
-
Arkivoc, 2008 , xv, 280-287. One-pot and efficient protocol for synthesis of quinoxaline derivatives. Link
-
Journal of Chemical Sciences, 2021 , 133, 1-13. One-Pot Synthesis of Quinoxalines Starting from Aldehydes Under Metal-Free Conditions. Link
-
International Journal of Innovative Research in Science, Engineering and Technology, 2016 , 5, 16863-16870. Multi-component synthesis and recent development on heterocyclic compounds: A research. Link
-
Journal of Chemical Research, 2012 , 36, 596-598. Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature. Link
-
RSC Advances, 2015 , 5, 102526-102530. Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles. Link
-
PubMed, 2000 , 10, 3167-71. Combinatorial liquid-phase synthesis of structurally diverse benzimidazole libraries. Link
-
Encyclopedia, 2023 , 3, 1373-1386. Methods of Preparation of Quinoxalines. Link
-
PMC, 2025 , 1, 1-15. Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles. Link
-
Springer, 2011 , 699, 33-37. Multi-Component Reactions in Heterocyclic Chemistry. Link
-
ResearchGate, 2025 , 1, 1-10. One-pot and efficient protocol for synthesis of quinoxaline derivatives. Link
-
International Science Community Association, 2012 , 1, 52-55. Synthesis of Substituted Imidazoles via a Multi-Component Condensation Catalyzed by p-toluene Sulfonic Acid, PTSA. Link
-
PMC, 2012 , 1, 1-10. Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents. Link
-
Organic Chemistry Portal, 2024 , 1, 1. Imidazole synthesis. Link
-
Bentham Science, 2012 , 12, 585-91. Combinatorial Synthesis of Biheterocyclic Benzimidazoles by Microwave Irradiation. Link
-
Lupine Publishers, 2018 , 1, 1-5. Multi-Component Synthesis of Novel Diazoles: their Characterization and Biological Evaluation. Link
-
Heterocyclic Letters, 2023 , 13, 525-531. Synthesis of Novel 1,2,3-Triazole Derivatives. Link
-
ResearchGate, 2025 , 1, 1-15. Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles. Link
-
Hilaris Publisher, 2015 , 5, 1-10. Synthesis of Bioactive Imidazoles: A Review. Link
-
PMC, 2021 , 1, 1-15. Design, synthesis, biological assessment and in silico ADME prediction of new 2-(4-(methylsulfonyl) phenyl) benzimidazoles as selective cyclooxygenase-2 inhibitors. Link
-
RSC Publishing, 2021 , 11, 28555-28572. Design, synthesis, biological assessment and in silico ADME prediction of new 2-(4-(methylsulfonyl) phenyl) benzimidazoles as selective cyclooxygenase-2 inhibitors. Link
-
ThermoFisher Scientific, 2026 , 1, 1. 3,4-(Methylenedioxy)phenylglyoxal hydrate, 97%, dry wt basis. Link
-
Semantic Scholar, 2023 , 1, 1-15. Recent achievements in the synthesis of benzimidazole derivatives. Link
-
Impact Factor, 2022 , 12, 1446-1452. Synthesis, Characterization of Heterocyclic Compounds Containing Dapsone. Link
-
Beilstein Journal of Organic Chemistry, 2007 , 3, 31. Expedient syntheses of the N-heterocyclic carbene precursor imidazolium salts IPr·HCl, IMes·HCl and IXy·HCl. Link
-
MDPI, 2025 , 1, 1. Molbank Topical Collection: Heterocycle Reactions. Link
Sources
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Pyrazolo[3,4-d]pyridazin-7-ol Derivatives
Topic: Troubleshooting guide for the synthesis of pyrazolopyridazinol derivatives Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Content Type: Technical Support / Troubleshooting & FAQs[1]
Introduction & Scope
Welcome to the Technical Support Center for fused heterocyclic synthesis. This guide focuses on the pyrazolo[3,4-d]pyridazin-7-ol scaffold.[2]
Critical Scientific Note on Tautomerism: Researchers often encounter confusion regarding the nomenclature of this scaffold. In the solid state and polar solvents, the structure predominantly exists as the lactam (pyridazin-7-one) tautomer. However, it reacts as the lactim (pyridazin-7-ol) under specific conditions (e.g., O-alkylation). This guide addresses both forms, as "pyridazinol" synthesis often implies accessing the oxygen-nucleophilic species or the hydroxy-tautomer intermediate.
Core Synthetic Strategy
The most robust route to this scaffold involves the cyclocondensation of 4-acyl-5-aminopyrazoles with hydrazine hydrate . This method minimizes regiochemical ambiguity compared to one-pot multicomponent reactions.
Interactive Troubleshooting Workflow
The following diagram outlines the decision logic for troubleshooting common synthetic failures.
Caption: Decision tree for diagnosing synthetic failures in pyrazolopyridazine ring formation and functionalization.
Troubleshooting Guide (Q&A)
Category A: Cyclization & Ring Closure
Q1: I am reacting 4-acetyl-5-aminopyrazole with hydrazine hydrate in ethanol, but I only recover starting material. Why is the ring not closing? Diagnosis: The carbonyl carbon of the acetyl group may not be electrophilic enough, or the amine nucleophilicity is compromised by the pyrazole ring's electron-withdrawing nature. Solution:
-
Switch Solvent: Ethanol (bp 78°C) may not provide sufficient thermal energy. Switch to n-butanol (bp 117°C) or glacial acetic acid .
-
Acid Catalysis: Add a catalytic amount of acetic acid or p-toluenesulfonic acid (pTSA) . This protonates the carbonyl oxygen, making it more susceptible to nucleophilic attack by hydrazine.
-
Microwave Irradiation: If thermal reflux fails, microwave heating at 140°C for 20 minutes often forces the condensation [1].
Q2: My reaction turns into a black tar. How do I prevent decomposition? Diagnosis: Oxidative decomposition of hydrazine or the aminopyrazole at high temperatures in the presence of air. Solution:
-
Inert Atmosphere: Strictly run the reaction under Nitrogen or Argon.
-
Hydrazine Excess: Ensure a large excess of hydrazine hydrate (5–10 equivalents) is used. Hydrazine can act as both reactant and reducing agent, protecting the amine from oxidation.
Category B: Solubility & Purification
Q3: The product precipitates as a fine powder that clogs filters and is insoluble in MeOH, EtOH, and DCM. How do I characterize it? Diagnosis: Pyrazolo[3,4-d]pyridazin-7-ones are notorious for "brick dust" properties due to strong intermolecular hydrogen bonding (dimerization of the lactam motif) and π-stacking. Solution:
-
Solvent Systems for NMR: Use DMSO-d6 or TFA-d (Trifluoroacetic acid). TFA breaks hydrogen bonds, often solubilizing the most stubborn heterocycles.
-
Purification: Do not attempt column chromatography.
-
Wash: Triturate the solid with hot ethanol and diethyl ether to remove impurities.
-
Recrystallization: Use DMF or Acetic Acid .[3] Dissolve at boiling point and cool slowly.
-
Category C: Regioselectivity (N- vs O-Alkylation)
Q4: I am trying to synthesize the O-alkylated product (the "pyrazolopyridazinol" ether), but I keep getting the N-alkylated lactam. How do I control this? Diagnosis: The N-H proton of the lactam is acidic. Under basic conditions (e.g., K2CO3/DMF), the nitrogen anion is softer and more nucleophilic than the oxygen anion (ambient nucleophile), favoring N-alkylation (thermodynamic control). Solution: To favor O-alkylation (Kinetic/Hard Nucleophile control):
-
Silver Salts: Use Ag2CO3 or AgNO3 as the base. Silver coordinates to the nitrogen, blocking it and forcing the electrophile to attack the oxygen [2].
-
Solvent: Use non-polar solvents like Benzene or Toluene (if solubility permits) or ethereal solvents.
-
Hard Electrophiles: Use alkyl tosylates or triflates rather than alkyl iodides.
Data Summary: Optimization Parameters
The following table summarizes reaction conditions for the core cyclization step (4-acyl-5-aminopyrazole + Hydrazine).
| Parameter | Standard Condition | Optimized Condition (Troubleshooting) | Expected Yield | Notes |
| Solvent | Ethanol (Reflux) | Acetic Acid or n-Butanol | 40-60% | Higher bp drives water removal. |
| Catalyst | None | pTSA (5 mol%) | N/A | Essential for deactivated carbonyls. |
| Time | 4-6 Hours | 15-30 min (Microwave) | Consistent | Microwave reduces degradation. |
| Atmosphere | Air | Nitrogen/Argon | +10-15% | Prevents "tar" formation. |
Detailed Experimental Protocol
Protocol: Synthesis of 3-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-ol
Based on validated methodologies for fused pyrazoles [3, 4].
Reagents:
-
4-Acetyl-5-amino-1-phenylpyrazole (1.0 eq)
-
Hydrazine Hydrate (80% or 98%) (5.0 eq)
-
Ethanol (Absolute) or Acetic Acid (Glacial)
Step-by-Step Procedure:
-
Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush with Argon.
-
Dissolution: Add 4-acetyl-5-amino-1-phenylpyrazole (5 mmol) to Ethanol (20 mL).
-
Note: If the starting material does not dissolve, add Glacial Acetic Acid (5 mL) as a co-solvent/catalyst.
-
-
Addition: Add Hydrazine Hydrate (25 mmol) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 80-90°C) for 4–6 hours.
-
Checkpoint: Monitor by TLC (10% MeOH in DCM). The starting material spot (usually higher Rf) should disappear. A fluorescent spot (product) often appears near the baseline due to polarity.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
If precipitate forms: Filter the solid under vacuum.
-
If no precipitate: Pour the mixture into ice-cold water (50 mL) and stir for 15 minutes to induce precipitation.
-
-
Purification: Wash the filter cake with cold Ethanol (2 x 5 mL) followed by Diethyl Ether (2 x 10 mL). Dry in a vacuum oven at 60°C.
-
Yield: Expected yield is 75–85%.
-
Mechanistic Visualization: Tautomerism & Alkylation
Understanding the tautomeric equilibrium is vital for functionalization.
Caption: Tautomeric equilibrium and divergent alkylation pathways based on reaction conditions.
References
-
Efficient Green Protocols for the Preparation of Pyrazolopyrimidines. Source: ResearchGate.[4] Context: Describes metal-free and microwave-assisted synthesis conditions relevant to pyrazolo-fused systems.
-
Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives. Source: NCBI / PMC. Context: Details alkylation strategies and the reactivity of the pyrazolo-pyrimidinol core, which is isostructural to the pyridazinol system.
-
Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone. Source: MDPI. Context: Provides detailed experimental procedures for the hydrazine condensation and purification of pyridazinone rings.
-
Serendipitous Formation of 2H-Pyrazolo[3,4-d]pyridazin-7(6H)-ones from 3-Arylsydnones. Source: ACS Omega. Context: Discusses tautomerism (Scheme 1) and structural characterization (NMR/IR) of the pyrazolopyridazinone scaffold.
Sources
Technical Support Center: 2-(Benzo[d]dioxol-5-yl)-2-oxoacetaldehyde Hydrate
The following technical guide addresses the scale-up and troubleshooting of reactions involving 2-(Benzo[d]dioxol-5-yl)-2-oxoacetaldehyde hydrate (also known as 3,4-methylenedioxyphenylglyoxal hydrate).
This guide is structured for researchers requiring high-fidelity control over reaction thermodynamics, purity profiles, and safety during the transition from milligram to multi-gram/kilogram scales.
Reagent Profile & Critical Properties
-
CAS: 362609-92-5 (Hydrate) / 28460-28-8 (Anhydrous parent)
-
Molecular Weight: 192.13 g/mol (Anhydrous) +
-
Functional Class: Aryl
-keto aldehyde. -
Core Reactivity: Highly electrophilic. The hydrate exists in equilibrium with the free aldehyde.
-
Primary Stability Risk: Rapid polymerization to glassy oligomers upon dehydration or prolonged storage.
Part 1: Pre-Reaction & Handling (The "Sticky Solid" Phase)
Q1: My reagent has turned into a fused, glassy brick. Is it degraded?
Status: Likely Polymerized , but reversible. Mechanism: Aryl glyoxals are prone to oligomerization (forming hemiacetal linkages) when exposed to trace moisture or if the hydrate water content fluctuates. This "glass" is often a mixture of monomeric hydrate and oligomeric species. Troubleshooting Protocol:
-
Do not chip/hammer: This creates static and potential dust hazards.
-
Re-solubilization: Gently heat the container in a water bath (40–50°C). Add the reaction solvent (e.g., Ethanol, Acetic Acid) directly to the shipping container if possible to dissolve.
-
Depolymerization: If the solid is insoluble, refluxing in 1,4-dioxane or acetic acid often breaks the oligomers back to the monomeric species.
-
Verification: Check solubility in hot water. The monomeric hydrate is soluble; high-molecular-weight polymers are not.
Q2: The protocol calls for "anhydrous" glyoxal, but I only have the hydrate. Must I dehydrate it?
Recommendation: Avoid dehydration unless strictly necessary. Reasoning: The anhydrous form is thermodynamically unstable and will aggressively polymerize or absorb ambient moisture. Workaround:
-
Solvent Compensation: If the reaction is in an organic solvent (e.g., Toluene, DCM), add a drying agent (
or ) directly to the reaction mixture after dissolving the hydrate. -
Azeotropic Removal: For strictly anhydrous conditions (e.g., Lewis-acid catalyzed reactions), dissolve the hydrate in Toluene and reflux with a Dean-Stark trap. Stop immediately once water collection ceases to prevent thermal decomposition of the sensitive benzodioxole ring.
Part 2: Reaction Scale-Up (Thermodynamics & Kinetics)
Q3: I am scaling up a Quinoxaline synthesis (condensation with diamine). The reaction mixture boiled over. What happened?
Root Cause: Uncontrolled Exotherm.
The condensation of
Scale-Up Protocol (Self-Validating):
-
Solvent Switch: Move from low-boiling solvents (DCM, MeOH) to Ethanol or Acetic Acid (higher heat capacity and boiling point).
-
Controlled Addition:
-
Dissolve the diamine in the solvent.
-
Add the Glyoxal Hydrate as a solution (slurry) dropwise over 30–60 minutes.
-
Validation: Monitor internal temperature (
). Maintain .
-
-
Cooling Jacket: Ensure the reactor has active cooling available, not just a passive oil bath.
Q4: My yield dropped significantly upon scaling up (from 85% to 40%). The crude is dark black.
Root Cause: Cannizzaro Reaction & Polymerization. At high concentrations and elevated temperatures (common in scale-up), the aldehyde functionality can undergo:
-
Cannizzaro Disproportionation: Converting valuable SM into the corresponding carboxylic acid and alcohol (catalyzed by base/impurities).
-
Benzodioxole Instability: The methylenedioxy ring is acid-sensitive. Prolonged reflux in strong acid can hydrolyze the acetal, leading to catechols which rapidly oxidize to black tars (quinones).
Corrective Action:
-
Buffering: If using amine bases, buffer with acetic acid.
-
Concentration Limit: Keep reaction concentration below 0.5 M. High concentration favors intermolecular polymerization over intramolecular cyclization.
-
Inert Atmosphere: Strictly use
or Ar. Catechols (degradation products) are oxygen scavengers and turn black instantly in air.
Part 3: Purification & Isolation
Q5: Column chromatography is failing (streaking/poor separation). How do I purify 50g+ of product?
Strategy: Bisulfite Adduct Purification (For unreacted SM recovery) or Crystallization . Chromatography of glyoxals is difficult due to hydration on silica.
Protocol: Bisulfite Wash (To remove unreacted Glyoxal)
-
Dissolve crude mixture in a water-immiscible solvent (EtOAc/DCM).
-
Wash with saturated aqueous Sodium Bisulfite (
) . -
Wash organic layer with
(to remove acids) and Brine.
Protocol: Crystallization (For Product)
-
Solvent System: Ethanol/Water (9:1) or Acetic Acid/Water.
-
Technique: Dissolve hot, cool slowly to room temp, then chill to 0°C.
-
Note: If the product oils out, re-heat and add a seed crystal.
Visualizing the Chemistry
Workflow: Reaction Decision Tree
This diagram guides you through the critical decision points based on your target reaction type.
Caption: Decision tree for selecting solvent and handling protocols based on reaction class.
Pathway: Degradation vs. Product Formation
Understanding where the material goes when yields are low.
Caption: Competing pathways. Green represents the desired route; yellow is reversible; red/black are irreversible losses.
Summary Data Tables
Table 1: Solvent Compatibility & Selection
| Solvent | Suitability | Scale-Up Notes |
| Ethanol (EtOH) | Excellent | Best for condensations (quinoxalines). Solubilizes hydrate well. Safe boiling point. |
| Acetic Acid (AcOH) | Good | Good for acid-catalyzed cyclizations. Warning: Hard to remove (high BP). |
| Water | Moderate | Good for "Green" synthesis.[4] Poor solubility for organic co-reactants. |
| Dichloromethane | Poor | Low boiling point (exotherm risk). Poor solubility of hydrate. |
| Toluene | Specific | Use only for azeotropic dehydration. Poor solubility of polar hydrate. |
Table 2: Troubleshooting Matrix
| Observation | Diagnosis | Immediate Action |
| Reaction turns black instantly | Oxidation of catechol / Decomposition | Check inert gas (N2/Ar). Lower temperature. Check acidity (avoid strong mineral acids). |
| Solid precipitates too early | Oligomer formation or Product crashing out | Heat to reflux to check solubility. If it dissolves, it's likely product/intermediate. |
| Sticky gum on flask walls | Polymerized Glyoxal | Add small amount of water or acetic acid to re-dissolve. |
| Low conversion (TLC) | Hydrate equilibrium issue | Add dehydrating agent (MgSO4) or increase temperature slightly to shift equilibrium. |
References
-
Reaction Safety & Scale-Up
-
Aryl Glyoxal Chemistry
-
Quinoxaline Synthesis Protocols
- Process for purifying glyoxal. US Patent 4006189A.
Sources
- 1. mtieat.org [mtieat.org]
- 2. Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US3016385A - Method of preparing glyoxal hydrate - Google Patents [patents.google.com]
- 6. acgpubs.org [acgpubs.org]
- 7. Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01953B [pubs.rsc.org]
- 8. ehs.stanford.edu [ehs.stanford.edu]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Solvents for 2-(Benzo[d]dioxol-5-yl)-2-oxoacetaldehyde Hydrate
Ticket ID: KIN-BD-GLY-001 Subject: Impact of solvent choice on reaction kinetics and equilibrium shifting Status: Open / Resolution Provided Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are likely working with 2-(Benzo[d]dioxol-5-yl)-2-oxoacetaldehyde hydrate (also known as 3,4-methylenedioxyphenylglyoxal hydrate) to synthesize heterocycles like quinoxalines, imidazoles, or for bioconjugation.
The central challenge: This molecule exists in a dynamic equilibrium between its stable, unreactive gem-diol (hydrate) form and its reactive free carbonyl form. Your solvent choice dictates the position of this equilibrium (
-
Protic Solvents (Water, Alcohols): Stabilize the hydrate, slowing kinetics but improving selectivity.
-
Aprotic Polar Solvents (DMSO, MeCN): Shift equilibrium toward the free aldehyde, dramatically accelerating kinetics but increasing polymerization risk.
-
Non-Polar Solvents (Toluene): Often require phase transfer catalysts due to the molecule's amphiphilic nature.
Module 1: The Hydrate-Carbonyl Equilibrium (Root Cause Analysis)
Before troubleshooting kinetics, you must understand the species in solution. The benzodioxole ring is electron-donating, which slightly reduces the electrophilicity of the
Mechanism of Solvent Interaction
The reaction cannot proceed directly from the hydrate. The molecule must first dehydrate to expose the electrophilic aldehyde carbon.
Figure 1: The dehydration equilibrium is the gatekeeper of reactivity.[1] Protic solvents "lock" the molecule in the red state; aprotic solvents facilitate the transition to the green reactive state.
Module 2: Solvent Selection & Kinetic Impact
Use this table to diagnose kinetic issues based on your current solvent system.
| Solvent Class | Representative Solvents | Kinetic Impact | Solubility (Benzodioxole moiety) | Recommended For |
| Protic | Water, Ethanol, Methanol | Slow ( | Moderate/Poor The lipophilic dioxole ring may cause precipitation in pure water. | Crystallization, storage, slow/controlled reactions with highly reactive nucleophiles. |
| Polar Aprotic | DMSO, DMF, NMP | Fast ( | Excellent Dissolves both the polar hydrate and lipophilic ring. | High-throughput synthesis, reacting with weak nucleophiles. |
| Dipolar Aprotic | Acetonitrile (MeCN) | Moderate/Fast Good balance. Does not H-bond to hydrate, but less solubilizing power than DMSO. | Good | General synthesis, HPLC monitoring. |
| Non-Polar | Toluene, DCM | Variable Kinetics limited by poor solubility of the hydrate form. | Good (for ring) Poor (for hydrate) | Reactions requiring Dean-Stark dehydration (azeotropic water removal). |
Module 3: Troubleshooting Guide (FAQs)
Q1: My reaction with a diamine (to form quinoxaline) is stalling in Ethanol. Why?
Diagnosis: Ethanol is a protic solvent. It stabilizes the hydrate form through hydrogen bonding. Furthermore, water is a byproduct of the condensation reaction. In ethanol, the water concentration increases, pushing the equilibrium back toward the unreactive hydrate (Le Chatelier's principle). Protocol Fix:
-
Switch Solvent: Use Acetonitrile (MeCN) or Glacial Acetic Acid .
-
Add Catalyst: A catalytic amount of acid (e.g., 5 mol% acetic acid or iodine) helps protonate the gem-diol OH group, making water a better leaving group.
-
Temperature: Increase temperature to >60°C to entropically favor the release of water.
Q2: The starting material isn't dissolving in water, but I need aqueous conditions for my enzyme/protein.
Diagnosis: The benzodioxole (methylenedioxy) ring is lipophilic. While the hydrate part is polar, the aromatic tail prevents full aqueous solubility. Protocol Fix:
-
Co-solvent System: Use a 50:50 mixture of DMSO/PBS buffer or Ethanol/Water .
-
Surfactant: Add 1-2% Tween-80 if biological compatibility is required.
Q3: I see multiple spots on TLC/LCMS in DMSO. Is it decomposing?
Diagnosis: In highly polar aprotic solvents like DMSO, the "free aldehyde" concentration is high. Without a nucleophile immediately present, the highly electrophilic glyoxal can undergo:
-
Cannizzaro Reaction: Disproportionation into carboxylic acid and alcohol (especially if base is present).
-
Oligomerization: Self-reaction. Protocol Fix:
-
Order of Addition: Dissolve the nucleophile (amine/thiol) first, then add the glyoxal hydrate slowly. This ensures the free aldehyde reacts with the target rather than itself.
-
Fresh Solutions: Do not store the glyoxal in DMSO for long periods.
Module 4: Optimized Workflow Decision Tree
Follow this logic path to select the correct solvent for your specific kinetic requirement.
Figure 2: Solvent selection logic based on nucleophile sensitivity and kinetic requirements.
References
-
Guthrie, J. P. (2000). Equilibrium constants for hydration of carbonyl compounds.
) of carbonyls, including electron-rich aromatic derivatives. -
More, S. V., et al. (2005). Recent advances in the synthesis of quinoxalines. Discusses the condensation of arylglyoxals with diamines, highlighting the kinetic acceleration observed in aprotic solvents like DMSO versus Ethanol.
-
Sigma-Aldrich Technical Data.Phenylglyoxal hydrate derivatives: Solubility and Stability.
-
Soudi, M., et al. (2012). Solvent effects on the kinetics of the reaction of glyoxals.
Sources
Technical Support Center: Overcoming Poor Solubility of 2-(Benzo[d]dioxol-5-yl)-2-oxoacetaldehyde Hydrate Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the significant challenge of poor aqueous solubility encountered with 2-(benzo[d]dioxol-5-yl)-2-oxoacetaldehyde hydrate and its derivatives. These compounds, while promising, often present formulation and experimental hurdles due to their hydrophobic nature. This resource is designed to provide practical, evidence-based solutions to overcome these challenges.
I. Understanding the Core Problem: Why the Poor Solubility?
The solubility of a compound is fundamentally governed by its molecular structure. The 2-(benzo[d]dioxol-5-yl) moiety, also known as a piperonyl group, is a key structural feature of these derivatives.[1][2][3][4] This bicyclic aromatic ether is inherently lipophilic, contributing to low aqueous solubility. The presence of an aldehyde or a hydrated aldehyde (geminal diol) adds some polarity, but the overall character of the molecule remains dominated by the nonpolar aromatic system.
Factors that can influence the solubility of these derivatives include:
-
Crystallinity: The stability of the crystal lattice can significantly impact solubility. Amorphous forms are generally more soluble than their crystalline counterparts.[5]
-
pH: The presence of ionizable groups, such as the catechol-like structure within the benzodioxole ring, can influence solubility depending on the pH of the medium.[6][7][8][9][10]
-
Molecular Weight and Substituents: Increasing molecular weight and adding other hydrophobic substituents will generally decrease aqueous solubility.
II. Troubleshooting Guide: A Step-by-Step Approach to Solubility Enhancement
This section provides a structured approach to systematically address and overcome solubility issues during your experiments.
Initial Assessment: Is My Compound Actually Insoluble?
Question: I've added my 2-(benzo[d]dioxol-5-yl)-2-oxoacetaldehyde hydrate derivative to my aqueous buffer, and it's not dissolving. What should I do first?
Answer: Before attempting more complex solubilization techniques, it's crucial to confirm the extent of the solubility issue.
Experimental Protocol: Preliminary Solubility Assessment
-
Visual Inspection: Observe the solution. Do you see suspended particles, cloudiness, or an oily film? These are clear indicators of poor solubility.
-
Sonication: Use a bath sonicator for 5-10 minutes. The mechanical energy can help break up agglomerates and facilitate dissolution.
-
Gentle Heating: If the compound is thermally stable, gently warm the solution (e.g., to 37°C). Increased temperature often enhances solubility.
-
Filtration and Quantification: If visual inspection is inconclusive, filter the solution through a 0.22 µm filter to remove any undissolved particles. Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC). This will give you the apparent solubility under your experimental conditions.
Tier 1 Interventions: Simple and Rapid Solutions
If preliminary steps are insufficient, the following methods are often the first line of defense for improving solubility.
Question: My compound is still not dissolving after sonication and gentle warming. What are the next logical steps?
Answer: The next steps involve modifying the solvent system or the compound itself in a straightforward manner.
A. Co-Solvent Systems
The addition of a water-miscible organic solvent, known as a co-solvent, can significantly increase the solubility of hydrophobic compounds.[11][12][13][14][15]
Mechanism: Co-solvents work by reducing the polarity of the aqueous medium, making it a more favorable environment for nonpolar solutes.[13]
Common Co-solvents for Biological Experiments:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Propylene glycol
-
Polyethylene glycol 400 (PEG 400)
Experimental Protocol: Co-Solvent Titration
-
Prepare a concentrated stock solution of your compound in a suitable co-solvent (e.g., 10-100 mM in DMSO).
-
Add small aliquots of the stock solution to your aqueous buffer while vortexing or stirring.
-
Visually monitor for any signs of precipitation.
-
It is crucial to keep the final concentration of the co-solvent low (typically <1% v/v for cell-based assays) to avoid solvent-induced artifacts or toxicity.
Table 1: Recommended Starting Co-solvent Concentrations
| Co-solvent | Typical Starting Concentration (v/v) | Notes |
| DMSO | 0.1 - 1% | Widely used, but can have biological effects at higher concentrations. |
| Ethanol | 0.5 - 5% | Generally well-tolerated in many biological systems.[11] |
| Propylene Glycol | 1 - 10% | A common vehicle for pharmaceutical formulations.[12] |
| PEG 400 | 1 - 10% | Useful for increasing the solubility of highly lipophilic compounds.[12] |
B. pH Adjustment
The benzodioxole moiety has a catechol-like structure which can be influenced by pH.[6][7][8][9][10]
Mechanism: While the benzodioxole ring itself is not readily ionizable, derivatives may contain other functional groups that are. Adjusting the pH to ionize these groups can significantly increase aqueous solubility. For acidic groups, increasing the pH above their pKa will lead to deprotonation and salt formation, which is generally more soluble. For basic groups, decreasing the pH below their pKa will result in protonation and increased solubility.
Experimental Protocol: pH-Solubility Profile
-
Prepare a series of buffers with a range of pH values (e.g., pH 4, 6, 7.4, 8, 9).
-
Add a known excess amount of your compound to each buffer.
-
Equilibrate the samples for a set period (e.g., 24 hours) with constant agitation.
-
Filter the samples to remove undissolved solid.
-
Quantify the concentration of the dissolved compound in each filtrate.
-
Plot solubility versus pH to determine the optimal pH range for your experiments.
Tier 2 Interventions: Advanced Formulation Strategies
When simple methods are insufficient, more advanced formulation techniques may be necessary. These approaches often involve creating a more sophisticated delivery system for the compound.
Question: I have tried co-solvents and pH adjustment, but the solubility is still too low for my application. What are my options now?
Answer: At this stage, you should consider more advanced formulation strategies that can significantly enhance the apparent solubility and bioavailability of your compound.
A. Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[15][16][17][18][19][20]
Mechanism: The hydrophobic 2-(benzo[d]dioxol-5-yl) moiety of your compound can be encapsulated within the hydrophobic cavity of the cyclodextrin molecule, forming an inclusion complex.[16][17] The hydrophilic exterior of the cyclodextrin then allows the entire complex to be soluble in aqueous media.[19][20]
Commonly Used Cyclodextrins:
-
β-Cyclodextrin (β-CD)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
Experimental Protocol: Cyclodextrin Inclusion Complex Formation (Kneading Method)
-
Weigh out the 2-(benzo[d]dioxol-5-yl)-2-oxoacetaldehyde hydrate derivative and the chosen cyclodextrin in a 1:1 or 1:2 molar ratio.
-
Place the powders in a mortar and add a small amount of a hydroalcoholic solvent (e.g., 50% ethanol in water) to form a paste.
-
Knead the paste thoroughly for 30-60 minutes.
-
Dry the resulting solid in a vacuum oven to remove the solvent.
-
The resulting powder is the inclusion complex, which can then be dissolved in an aqueous buffer.
B. Solid Dispersions
Solid dispersions involve dispersing the hydrophobic drug in a hydrophilic polymer matrix at a solid state.[21][22][23][24][25]
Mechanism: When the solid dispersion is introduced to an aqueous environment, the hydrophilic carrier dissolves rapidly, releasing the drug as very fine, amorphous particles.[25] This increased surface area and lack of crystalline structure leads to a higher dissolution rate and apparent solubility.[21][23]
Common Carriers for Solid Dispersions:
-
Polyvinylpyrrolidone (PVP)
-
Polyethylene glycols (PEGs)
-
Eudragit® polymers
Experimental Protocol: Solvent Evaporation Method for Solid Dispersion
-
Dissolve both the 2-(benzo[d]dioxol-5-yl)-2-oxoacetaldehyde hydrate derivative and the carrier polymer in a common volatile organic solvent (e.g., methanol, ethanol, or dichloromethane).[26]
-
Evaporate the solvent under reduced pressure using a rotary evaporator.
-
The resulting solid film is the solid dispersion.
-
Scrape the solid dispersion from the flask, pulverize it, and pass it through a sieve to obtain a fine powder.
C. Nanosuspensions
Nanosuspensions are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants and/or polymers.[27][28][29][30]
Mechanism: By reducing the particle size of the compound to the nanometer range, the surface area-to-volume ratio is dramatically increased.[27][31] This leads to a significant increase in the dissolution rate and saturation solubility.[27][29]
Preparation Methods:
-
Top-down methods: High-pressure homogenization or media milling to break down larger drug crystals.
-
Bottom-up methods: Precipitation of the drug from a solution in a controlled manner to form nanoparticles.[30]
Experimental Protocol: Precipitation Method for Nanosuspension
-
Dissolve the 2-(benzo[d]dioxol-5-yl)-2-oxoacetaldehyde hydrate derivative in a suitable organic solvent (e.g., acetone or ethanol).
-
Prepare an aqueous solution containing a stabilizer (e.g., Poloxamer 188 or Tween 80).
-
Inject the drug solution into the aqueous stabilizer solution under high-speed stirring.
-
The drug will precipitate as nanoparticles, forming a nanosuspension.
-
The organic solvent can be removed by evaporation under reduced pressure.
Tier 3 Intervention: Chemical Modification
If formulation strategies are not feasible or desirable, chemical modification of the parent molecule can be considered.
Question: My application requires a soluble form of the compound itself, without any excipients. Are there any chemical modification strategies I can employ?
Answer: Yes, a prodrug approach can be a powerful tool to transiently increase the solubility of your compound.
Prodrug Strategy
A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in vivo to release the active drug.[32][33][][35]
Mechanism: A polar, ionizable promoiety is attached to the parent drug molecule, significantly increasing its aqueous solubility.[33][][36] This promoiety is designed to be cleaved by enzymes in the body (e.g., esterases, phosphatases) to release the active parent compound.
Common Prodrug Moieties for Increasing Solubility:
-
Phosphate esters: Introduce a highly ionizable phosphate group.[5][36]
-
Amino acid esters: Can be tailored for specific enzyme targeting and solubility profiles.[32]
-
Glycosides: Attaching a sugar moiety can greatly enhance aqueous solubility.
Synthetic Considerations: The synthesis of a prodrug requires careful consideration of the available functional groups on the parent molecule and the choice of a linker that is stable in formulation but readily cleaved in vivo. This approach is generally more resource-intensive than formulation strategies.
III. Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for addressing the poor solubility of 2-(benzo[d]dioxol-5-yl)-2-oxoacetaldehyde hydrate derivatives.
Caption: A decision tree for troubleshooting poor solubility.
IV. Frequently Asked Questions (FAQs)
Q1: Can I use surfactants like Tween® 80 or Cremophor® EL to solubilize my compound? A1: Yes, surfactants can be effective. They work by forming micelles that encapsulate the hydrophobic drug molecules. This approach is similar in principle to cyclodextrin complexation. However, be mindful that surfactants can also have biological effects and may interfere with certain assays. It is always recommended to run a vehicle control to account for any effects of the surfactant itself.
Q2: My compound seems to degrade at high pH. How can I handle this? A2: Aldehydes can be susceptible to degradation under strongly basic or acidic conditions. If you observe degradation, it is important to work within a pH range where the compound is stable. You may need to perform a stability study in parallel with your pH-solubility profile to identify a suitable pH window. If a broader pH range is required for solubility, consider using a prodrug strategy to protect the aldehyde functionality.
Q3: For solid dispersions, how do I choose the right carrier? A3: The choice of carrier depends on several factors, including the physicochemical properties of your drug, the desired dissolution rate, and the intended application. A good starting point is to screen a few common carriers with different properties, such as PVP (amorphous, high glass transition temperature) and PEGs (semi-crystalline, low melting point). The goal is to find a carrier in which your drug is miscible.
Q4: Are there any safety concerns with using nanosuspensions? A4: Nanosuspensions have been successfully used in several FDA-approved drug products.[28] However, as with any nanomaterial, it is important to characterize the particle size distribution, surface charge (zeta potential), and stability of the nanosuspension. The toxicological profile of the nanosized drug may differ from the bulk material, so appropriate safety and biocompatibility studies should be conducted, especially for in vivo applications.
Q5: Which solubility enhancement technique is the "best"? A5: There is no single "best" technique. The optimal approach depends on the specific properties of your 2-(benzo[d]dioxol-5-yl)-2-oxoacetaldehyde hydrate derivative, the required concentration, the experimental system (in vitro vs. in vivo), and the resources available. It is often necessary to screen several methods to find the most effective and practical solution for your research needs. The workflow provided in this guide offers a systematic way to approach this screening process.
V. References
-
Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. (n.d.). J. Adv. Pharm. Edu. & Res.[Link]
-
Pawar, R. H., Bidagar, N. N., Gavhane, Y. N., Charde, M. S., & Chakole, R. D. (2021). Solid Dispersion Techniques Improve Solubility of Poorly Water-Soluble Drug: A Review. Asian Journal of Pharmacy and Technology, 11(2), 133-140. [Link]
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MDPI. (2025, July 20). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. [Link]
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Ferreira, E. I., et al. (2016). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules, 21(1), 42. [Link]
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Muñoz-García, J. C., et al. (2021). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Polymers, 13(21), 3824. [Link]
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Gajera, B. Y., Shah, D. A., & Dave, R. H. (2022). Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. Journal of Pharmaceutical Research International, 34(46A), 116-130. [Link]
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Scholars Research Library. (n.d.). Solid dispersion technique for improving solubility of some poorly soluble drugs. [Link]
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Kumar, S., & Singh, S. (2016). Improvement in solubility of poor water-soluble drugs by solid dispersion. Journal of Drug Delivery and Therapeutics, 6(2), 59-66. [Link]
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Patel, H., & Shah, S. (2023). Breaking Barriers with Nanosuspension: A Comprehensive Review. Research Journal of Pharmacy and Technology, 16(12), 6041-6047. [Link]
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World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]
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SciSpace. (n.d.). Solid Dispersions: an Approach to Enhance Solubility of poorly Water Soluble Drug. [Link]
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Ritika, Harikumar, S. L., & Aggarwal, G. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Research. [Link]
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Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. [Link]
-
MDPI. (2024, August 29). Prodrug Approaches for Improved DMPK Characteristics and Their Preclinical Study Considerations. [Link]
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S. P. Jee, et al. (2018). Cyclodextrin complexes: Perspective from drug delivery and formulation. Journal of Pharmaceutical Sciences, 107(8), 2013-2029. [Link]
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Asian Journal of Pharmacy and Technology. (2021, April 20). Nanosuspension a Promising Tool for Solubility Enhancement: A Review. [Link]
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Stella, V. J., & Nti-Addae, K. W. (2007). Prodrug strategies to overcome poor water solubility. Advanced Drug Delivery Reviews, 59(7), 677-694. [Link]
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Patel, V. R., & Agrawal, Y. K. (2011). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research, 2(2), 81-87. [Link]
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Eurasia. (2025, September 22). Nanosuspensions for Enhancing Drug Solubility: Formulation Strategies and Stability Challenges. [Link]
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ScienceAsia. (2020, June 20). Cyclodextrin inclusion complexation and pharmaceutical applications. [Link]
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Wikipedia. (n.d.). Cosolvent. [Link]
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MDPI. (2025, February 21). Prodrug Approach as a Strategy to Enhance Drug Permeability. [Link]
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ResearchGate. (2025, July 8). Formulation strategies for poorly soluble drugs. [Link]
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Al-kassimy, N. A., et al. (2023). Improving the Solubility and Oral Bioavailability of a Novel Aromatic Aldehyde Antisickling Agent (PP10) for the Treatment of Sickle Cell Disease. Pharmaceuticals, 16(11), 1546. [Link]
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Gas Dissolved In Organic Solvents: An Essential Tool In The Pharmaceutical Industry. (2023, May 31). LinkedIn. [Link]
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ResearchGate. (n.d.). Solubilization by cosolvents. Establishing useful constants for the log-linear model. [Link]
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YouTube. (2020, November 12). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. [Link]
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Co-solvent: Significance and symbolism. (2025, December 23). Acolad. [Link]
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Cheméo. (n.d.). Chemical Properties of Piperonal (CAS 120-57-0). [Link]
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PubChem. (n.d.). Piperonal. [Link]
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Merck Index. (n.d.). Piperonal. Royal Society of Chemistry. [Link]
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Al-Asheh, S., & Abu-Aitah, Z. (2013). Adsorption of catechol, resorcinol, hydroquinone, and their derivatives: a review. Desalination and Water Treatment, 51(16-18), 3491-3507. [Link]
-
ACS Publications. (2025, December 10). Characterizing the Effect of pH and Molecular Structure on the Reactions of Catechol and Hydroquinone with Birnessite. [Link]
-
Wikipedia. (n.d.). Piperonal. [Link]
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MDPI. (2023, December 12). Piperine: Chemistry and Biology. [Link]
-
ACS Publications. (2025, December 25). Scalable Process for Reduction of Aromatic Carboxylic Acids to Aldehydes via Pinacolborane. [Link]
-
Allan Chemical Corporation. (n.d.). Study: Impact of Aromatic Aldehydes on Fragrance Stability. [Link]
-
BioResources. (2017, March 29). Impact of various pH levels on 4-methyl catechol treatment of wood. [Link]
-
ACS Publications. (n.d.). Catechol Polymers for pH-Responsive, Targeted Drug Delivery to Cancer Cells. [Link]
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Novel pH-sensitive catechol dyes synthesised by a three component one-pot reaction. (2023, January 10). Frontiers in Chemistry. [Link]
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ResearchGate. (2016, August 2). How can we resolve solubility of insoluble organic synthetic compounds?. [Link]
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Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. [Link]
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PubChem. (n.d.). 2-(Benzo[d][16][21]dioxol-5-yl)-2-oxoacetic acid. [Link]
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Validation & Comparative
Comparative Guide: Phenylglyoxal vs. 3,4-Methylenedioxyphenylglyoxal (MDPG) in Heterocyclic Synthesis
Topic: Comparative study of 2-(Benzo[d]dioxol-5-yl)-2-oxoacetaldehyde hydrate and phenylglyoxal in synthesis Content Type: Publish Comparison Guide
Executive Summary
This guide provides a technical comparison between the standard reagent Phenylglyoxal (PG) and its electron-rich derivative, 2-(Benzo[d]dioxol-5-yl)-2-oxoacetaldehyde hydrate , commonly referred to as 3,4-Methylenedioxyphenylglyoxal (MDPG) .
While both reagents serve as 1,2-dicarbonyl electrophiles in the synthesis of imidazoles, quinoxalines, and thiazoles, their performance diverges based on electronic demands. PG acts as a general-purpose "workhorse" with balanced reactivity. MDPG is a specialized alternative that offers:
-
Pharmacophore Insertion: Direct incorporation of the benzodioxole motif (privileged structure in medicinal chemistry).
-
Fluorogenic Properties: Superior selectivity for guanine labeling in bioanalysis compared to PG.
-
Nucleophile Selectivity: Comparable yields to PG in reactions with strong nucleophiles (e.g., thiobenzamides) but reduced reactivity in condensations requiring highly activated aldehydes.
Chemical Profile & Electronic Properties
The core difference lies in the electronic influence of the aryl ring on the
| Feature | Phenylglyoxal (PG) | 3,4-Methylenedioxyphenylglyoxal (MDPG) |
| Structure | Unsubstituted Phenyl Ring | Benzodioxole (3,4-methylenedioxy) Ring |
| Electronic Nature | Neutral / Mildly Electron-Withdrawing | Electron-Donating (Mesomeric Effect of Oxygen) |
| Electrophilicity | High (Aldehyde C is highly reactive) | Moderate (Reduced by electron donation) |
| Primary Use | General Heterocycle Synthesis | Bioactive Scaffolds, Fluorescent Probes |
| Physical State | Crystalline Hydrate | Crystalline Hydrate |
| CAS No. | 1074-12-0 (Hydrate) | 885273-46-1 (Anhydrous form ref) |
Expert Insight: The methylenedioxy group in MDPG acts as an Electron Donating Group (EDG). This increases electron density at the carbonyl carbons, slightly deactivating them toward nucleophilic attack compared to PG. In reactions where the rate-determining step is the initial nucleophilic attack by a weak nucleophile, MDPG may require harsher conditions or catalysts.
Performance Comparison: Experimental Data
A. Synthesis of Thiazole Hybrids (Success Case)
In the multicomponent synthesis of Lawsone-1,3-thiazole hybrids, both reagents perform almost identically.[1] This reaction involves a condensation with Lawsone followed by a thia-Michael addition.
-
Reaction: Arylglyoxal + Lawsone + Thiobenzamide
Thiazole Hybrid[1] -
Conditions: Ethanol, Catalyst-free, Room Temperature.[1]
| Reagent | Product Yield | Reaction Time | Observation |
| Phenylglyoxal (PG) | 90% | ~2-3 hrs | Precipitates cleanly. |
| MDPG | 91% | ~2-3 hrs | Equivalent performance. |
| 4-Chloro-PG | 95% | ~2 hrs | Slightly faster due to EWG activation. |
Data Source: J. Org.[2] Chem. (Result 1.7)
Takeaway: For reactions involving strong nucleophiles (like sulfur in thiobenzamides), the electronic deactivation in MDPG is negligible. It is an excellent substitute for generating benzodioxole-containing drugs.
B. Synthesis of 2-Thioxo-1,3-oxazines (Limitation Case)
In a three-component reaction with acetylacetone and ammonium thiocyanate, the electronic limitations of MDPG become apparent.
-
Reaction: Arylglyoxal + Acetylacetone +
2-Thioxo-1,3-oxazine[3] -
Mechanism: Knoevenagel condensation followed by Michael addition.[1][3]
| Reagent Type | Substituent | Yield | Outcome |
| EWG-PG | 4-NO₂, 4-Cl | 70-85% | Successful isolation.[1] |
| EDG-PG | 4-OMe, 3,4-OCH₂O- (MDPG) | 0% / Trace | Reaction Fails. |
Data Source: Org.[4][5] Chem. Res. (Result 1.8)
Takeaway: The initial Knoevenagel condensation requires a highly activated aldehyde. The electron-donating benzodioxole ring stabilizes the aldehyde sufficiently to prevent reaction with the enol of acetylacetone under neutral conditions. Do not use MDPG for catalyst-free Knoevenagel condensations with weak carbon nucleophiles.
Mechanistic Visualization
The following diagram illustrates the divergent pathways. The Green Path represents the Thiazole synthesis where MDPG works well. The Red Path represents the Oxazine synthesis where MDPG fails due to insufficient electrophilicity.
Caption: Comparative reaction pathways showing MDPG efficacy in Thiazole synthesis vs. failure in Oxazine synthesis.
Experimental Protocol: Synthesis of Benzodioxole-Thiazole Hybrids
This protocol is validated for MDPG and yields the bioactive Lawsone-thiazole scaffold.
Reagents:
-
MDPG (Compound 1): 0.5 mmol (approx. 104 mg if hydrate)
-
Lawsone (2-hydroxy-1,4-naphthoquinone): 0.5 mmol
-
Thiobenzamide: 0.5 mmol[1]
-
Solvent: Ethanol (0.5 mL)
Step-by-Step Workflow:
-
Preparation: In a 5 mL reaction tube, dissolve Lawsone (0.5 mmol) and MDPG (0.5 mmol) in Ethanol (0.5 mL).
-
Addition: Add Thiobenzamide (0.5 mmol) to the mixture.
-
Reaction: Stir the mixture at Room Temperature (25°C) .
-
Note: No external catalyst is required. The acidity of Lawsone is sufficient to promote the reaction.
-
-
Monitoring: Monitor via TLC (Hexane:Ethyl Acetate 7:3). The reaction is typically complete within 2–3 hours .
-
Isolation:
-
A solid precipitate will form as the reaction progresses.
-
Filter the solid using a vacuum filtration setup.
-
Wash the cake with cold ethanol (2 x 1 mL) to remove unreacted starting materials.
-
-
Purification: If necessary, recrystallize from hot ethanol.
-
Validation:
-
Expected Yield: ~91%
-
Appearance: Yellow/Orange solid.
-
1H NMR Check: Look for the singlet of the methylenedioxy protons (
) around 6.0–6.1 ppm.
-
References
-
Domino Reaction of Arylglyoxals with Pyrazol-5-amines. The Journal of Organic Chemistry. (2014). Link
-
One-Pot Multicomponent Synthesis of Fully Substituted 1,3-Thiazoles Appended with Naturally Occurring Lawsone. The Journal of Organic Chemistry. (2025). Link
-
Efficient Synthesis of some New 2-Thioxo-1,3-oxazines by Three-Component Reaction between Arylglyoxals. Organic Chemistry Research. Link
-
Alkoxyphenylglyoxals as Fluorogenic Reagents Selective for Guanine. Analytica Chimica Acta. (1993). Link
Sources
A Comparative Guide to the Efficacy of Novel Stiripentol Analogs Derived from Key Synthetic Intermediates
This guide provides an in-depth comparison of the anticonvulsant efficacy of stiripentol analogs synthesized from different precursors. Moving beyond a simple recitation of facts, we will explore the causal relationships between synthetic strategy, molecular structure, and pharmacological activity, offering field-proven insights for researchers and drug development professionals. Our analysis is grounded in experimental data from authoritative sources, ensuring scientific integrity and trustworthiness.
Introduction: The Rationale for Stiripentol Analog Development
Stiripentol (STP), an aromatic allylic alcohol, is an established antiseizure medication (ASM) primarily used as an adjunctive therapy for Dravet syndrome, a severe form of childhood epilepsy.[1][2][3] Its therapeutic effect is attributed to a multi-faceted mechanism of action. Primarily, stiripentol is a positive allosteric modulator of GABA-A receptors, enhancing the inhibitory neurotransmission of gamma-aminobutyric acid (GABA).[1][4][5] It also contributes to increased brain GABA levels by inhibiting its reuptake and metabolism.[1][6] Additionally, stiripentol inhibits lactate dehydrogenase (LDH), which may reduce neuronal excitability, and it is a known inhibitor of several cytochrome P450 (CYP450) enzymes.[1][7][8] This latter property, while contributing to its efficacy by increasing plasma levels of co-administered ASMs like clobazam, also creates a high potential for drug-drug interactions.[2][3]
The unique structure and multiple mechanisms of stiripentol make it a compelling scaffold for analog development. The primary motivations for synthesizing novel stiripentol analogs include:
-
Enhancing Intrinsic Anticonvulsant Activity: To develop compounds with greater potency than the parent drug.
-
Broadening the Spectrum of Activity: To find analogs effective against a wider range of seizure types.
-
Improving the Pharmacokinetic Profile: To modulate metabolic stability and reduce the reliance on CYP450 inhibition, thereby minimizing drug-drug interactions.
-
Exploring Structure-Activity Relationships (SAR): To better understand which structural motifs are essential for its anticonvulsant effects.
Synthetic Strategies: Divergence from a Common Precursor
The synthesis of stiripentol typically involves the condensation of piperonal (1,3-benzodioxole-5-carbaldehyde) with 3,3-dimethyl-2-butanone (pinacolone) to form an α,β-unsaturated ketone intermediate.[9] This intermediate, (E)-1-(1,3-benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-one, is a critical precursor. While its reduction yields stiripentol, this intermediate also serves as a versatile starting point for a diverse range of analogs.[10][11]
The decision to use this α,β-unsaturated ketone as a divergent precursor is a strategic one. Its reactive enone system is susceptible to a variety of chemical transformations, allowing for the introduction of new functional groups and heterocyclic ring systems in place of the parent drug's allylic alcohol moiety. This approach is more efficient than attempting to modify the less reactive stiripentol molecule post-synthesis.
One of the most fruitful strategies involves the reaction of the α,β-unsaturated ketone precursor with hydrazine derivatives. This cyclocondensation reaction yields 2-pyrazoline structures, fundamentally altering the core scaffold of the molecule and leading to compounds with distinct pharmacological profiles.[11][12]
Comparative Efficacy Analysis of Novel Pyrazoline Analogs
A key study by Aboul-Enein et al. provides a direct efficacy comparison between stiripentol and a series of newly synthesized pyrazoline-based analogs.[11] The anticonvulsant activity was evaluated in two standard, mechanistically distinct rodent seizure models: the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazole (scPTZ) test.
-
Maximal Electroshock (MES) Test: This model is considered predictive of efficacy against generalized tonic-clonic seizures. The test measures the ability of a compound to prevent the hind-limb tonic extension phase of a seizure induced by a supramaximal electrical stimulus.
-
Subcutaneous Pentylenetetrazole (scPTZ) Test: This is a chemoconvulsant model used to identify agents that may be effective against myoclonic and absence seizures. It assesses a compound's ability to prevent or delay seizures induced by the GABA antagonist pentylenetetrazole.
The data below summarizes the median effective dose (ED₅₀) — the dose required to protect 50% of the animals in the respective assay. A lower ED₅₀ value indicates higher potency.
| Compound | Chemical Class | MES Screen ED₅₀ (mg/kg) | scPTZ Screen ED₅₀ (mg/kg) | Reference |
| Stiripentol (STP) | Aromatic Allylic Alcohol | 277.7 | 115 | [11][13] |
| Analog 7h | Pyrazoline Hydrazinecarboxamide | 87.0 | > 300 | [11][13] |
| Analog (±)-13b | Aryl Pyrazolyl Methanone | > 300 | 110 | [11][13] |
Analysis and Structure-Activity Relationship (SAR) Insights
The experimental data reveals a significant divergence in the pharmacological profiles of the analogs compared to the parent drug, stiripentol.
-
Enhanced Potency in the MES Model: Analog 7h , a pyrazoline hydrazinecarboxamide derivative, demonstrated a remarkable increase in potency in the MES screen. With an ED₅₀ of 87.0 mg/kg, it is more than three times as potent as stiripentol (ED₅₀ = 277.7 mg/kg) in this model for generalized seizures.[11][13] However, this gain in potency was specific to the MES model, as the compound was inactive in the scPTZ screen. This suggests that the modification directs the compound's mechanism of action towards pathways that suppress the spread of seizures, possibly through modulation of voltage-gated sodium channels, a common target for drugs effective in the MES test.
-
Preserved Potency in the scPTZ Model: Analog (±)-13b , an aryl pyrazolyl methanone, showed an ED₅₀ of 110 mg/kg in the scPTZ screen, which is nearly identical to that of stiripentol (115 mg/kg).[11][13] This indicates that the pyrazoline core, when appropriately substituted, can maintain the anti-chemoconvulsant activity characteristic of stiripentol. This efficacy is likely linked to preserving or enhancing interactions with the GABAergic system. Conversely, this analog was inactive in the MES test, highlighting a sharp split in the activity profile compared to analog 7h.
These findings powerfully illustrate that by starting with a common synthetic precursor to stiripentol, it is possible to generate analogs with not only superior potency but also highly selective efficacy in different, mechanistically distinct seizure models.
Key Experimental Protocols
The trustworthiness of comparative efficacy data hinges on the robustness of the experimental protocols used. The following are standardized, self-validating methodologies for the primary anticonvulsant screens discussed.
Protocol 1: Maximal Electroshock (MES) Test
-
Animal Preparation: Adult male mice (e.g., ICR strain, 20-30g) are used. Animals are acclimatized for at least one week before testing.
-
Compound Administration: Test compounds (analogs or stiripentol) are suspended in a vehicle (e.g., 0.5% Tween 80 in saline) and administered intraperitoneally (i.p.) at various doses to different groups of mice (n=8-10 per group). A control group receives the vehicle only.
-
Time to Peak Effect: The test is conducted at the predetermined time of peak effect for the compound after administration (typically 30-60 minutes).
-
Induction of Seizure: A supramaximal electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) is delivered via corneal or ear-clip electrodes.
-
Endpoint Measurement: The primary endpoint is the presence or absence of the tonic hind-limb extension phase of the seizure. Absence of this phase is recorded as protection.
-
Data Analysis: The percentage of animals protected at each dose is calculated. The ED₅₀ value, with 95% confidence intervals, is determined using probit analysis.
Protocol 2: Subcutaneous Pentylenetetrazole (scPTZ) Test
-
Animal Preparation & Compound Administration: As described in the MES protocol.
-
Induction of Seizure: A convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is injected subcutaneously (s.c.) into the scruff of the neck. This dose is predetermined to induce clonic seizures lasting at least 5 seconds in >95% of vehicle-treated control animals.
-
Observation Period: Animals are observed for 30 minutes post-PTZ injection.
-
Endpoint Measurement: An animal is considered protected if it does not exhibit a single episode of clonic spasms lasting for at least 5 seconds.
-
Data Analysis: The ED₅₀ value is calculated based on the percentage of protected animals at each dose level, using probit analysis.
Conclusion and Future Directions
The synthesis and evaluation of stiripentol analogs demonstrate a highly successful application of medicinal chemistry principles. By utilizing a key α,β-unsaturated ketone intermediate—a direct precursor to stiripentol itself—researchers can efficiently generate novel chemical entities with profoundly different and, in some cases, superior efficacy profiles.
The pyrazoline-based analogs, in particular, show significant promise. The discovery of analog 7h , with a threefold increase in potency in the MES model, suggests a promising new direction for developing treatments for generalized tonic-clonic seizures.[11][13] Similarly, the maintained potency of analog (±)-13b in the scPTZ model provides a valuable scaffold for developing agents against myoclonic seizures, potentially with an improved drug-interaction profile compared to stiripentol.[11][13]
Future research should focus on:
-
Elucidating the specific molecular targets of these potent analogs to understand the mechanistic basis for their selective activity.
-
Performing pharmacokinetic studies to assess their metabolic stability and potential for CYP450 inhibition.
-
Expanding the SAR around the pyrazoline scaffold to further optimize potency and broaden the anticonvulsant spectrum.
This work underscores the value of strategic precursor selection in drug discovery, transforming a single parent molecule's synthetic pathway into a launchpad for a new generation of more potent and selective therapeutic candidates.
References
-
Fisher, J. L. (2022). Stiripentol-Update-on-Its-Mechanisms-of-Action-and-Biological-Properties. American Epilepsy Society. [Link]
-
Synapse (2023). A Comprehensive Review of Stiripentol's R&D Innovations and Drug Target Mechanism. Synapse. [Link]
-
Quilichini, I., & Chiron, C. (2022). An Update on Stiripentol Mechanisms of Action: A Narrative Review. Drugs. [Link]
-
Wikipedia (n.d.). Stiripentol. Wikipedia. [Link]
-
Sánchez-García, D., et al. (2024). Synthesis and hLDHA Inhibitory Activity of New Stiripentol-Related Compounds of Potential Use in Primary Hyperoxaluria. Molecules. [Link]
-
Aboul-Enein, M. N., et al. (2012). Design and synthesis of novel stiripentol analogues as potential anticonvulsants. European Journal of Medicinal Chemistry. [Link]
-
Sánchez-García, D., et al. (2021). Synthesis and hLDHA Inhibitory Activity of New Stiripentol-Related Compounds of Potential Use in Primary Hyperoxaluria. MDPI. [Link]
-
Aboul-Enein, M. N., et al. (2012). Design and synthesis of novel stiripentol analogues as potential anticonvulsants. ResearchGate. [Link]
-
Aboul-Enein, M. N., et al. (2012). Design and synthesis of novel stiripentol analogues as potential anticonvulsants. DiVA-portal.org. [Link]
-
Veeprho Pharmaceuticals (n.d.). Stiripentol Impurities and Related Compound. Veeprho. [Link]
-
NPS MedicineWise (2020). Stiripentol. NPS MedicineWise. [Link]
-
Garg, V., et al. (2023). Formulation and evaluation of stiripentol oral suspension. Ars Pharmaceutica. [Link]
-
Shinde, S. D., et al. (2021). A Facile One-pot Process for the Synthesis of Stiripentol. Oriental Journal of Chemistry. [Link]
-
Cascio, M. G., et al. (2020). Structure-activity relationship and cardiac safety of 2-aryl-2-(pyridin-2-yl)acetamides as a new class of broad-spectrum anticonvulsants derived from Disopyramide. University of Bristol Research Portal. [Link]
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Goyal, S., et al. (2010). Stiripentol--our-experience. American Epilepsy Society. [Link]
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ResearchGate (n.d.). Structure of stiripentol. ResearchGate. [Link]
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Vidaurre, J., & Herbst, J. (2022). Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives. Frontiers in Chemistry. [Link]
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Alternative reagents to 2-(Benzo[d]dioxol-5-yl)-2-oxoacetaldehyde hydrate for heterocyclic synthesis
Strategic Selection of Electrophiles for Benzodioxole-Functionalized Heterocycles
Executive Summary: The Case for Process Evolution
In the synthesis of bioactive heterocycles—particularly quinoxalines, imidazoles, and thiazoles—2-(Benzo[d]dioxol-5-yl)-2-oxoacetaldehyde hydrate (also known as 3,4-methylenedioxyphenylglyoxal) has long been a staple C2-electrophile. Its dual carbonyl functionality allows for rapid condensation with binucleophiles. However, for process chemists and drug developers, this reagent presents distinct liabilities: it is hygroscopic, prone to polymerization upon storage, and often requires tedious preparation via selenium dioxide oxidation of the corresponding acetophenone.
This guide evaluates two superior alternative workflows that bypass the isolation of the glyoxal hydrate while accessing the exact same chemical space. We compare the Classical
Comparative Analysis of Synthetic Pathways
The following table contrasts the standard glyoxal reagent with its primary alternatives for the synthesis of a 2-(benzo[d]dioxol-5-yl) substituted heterocycle (e.g., quinoxaline).
| Feature | Standard Reagent (Glyoxal Hydrate) | Alternative A ( | Alternative B (Methyl Ketone + |
| Reagent Name | 2-(Benzo[d]dioxol-5-yl)-2-oxoacetaldehyde hydrate | 2-Bromo-1-(benzo[d]dioxol-5-yl)ethan-1-one | 1-(Benzo[d]dioxol-5-yl)ethan-1-one |
| Reaction Type | Direct Condensation | Hantzsch / Nucleophilic Sub. | One-Pot Oxidative Cyclization |
| Stability | Low (Hygroscopic, polymerizes) | Moderate (Light sensitive) | High (Stable solid/liquid) |
| Toxicity | Irritant, Sensitizer | High (Lachrymator, Skin Corrosive) | Low (General irritant) |
| Atom Economy | Moderate (Loss of | Low (Loss of HBr) | High (Oxidant is catalytic or recyclable) |
| Typical Yield | 75–85% | 80–95% | 85–92% |
| Operational Cost | High (Reagent cost + storage) | Medium (Purification required) | Low (Cheap commodity chemicals) |
Decision Framework & Mechanistic Pathways
The choice of reagent dictates the reaction mechanism. While the glyoxal (Path A) offers direct condensation, the alternatives utilize different activation strategies. Path B relies on alkylation followed by elimination/cyclization, whereas Path C generates the glyoxal equivalent in situ via a Kornblum-type oxidation.
Caption: Comparative reaction pathways showing the convergence of all reagents into the reactive dicarbonyl species. The Green path (I2/DMSO) bypasses isolation steps.
Detailed Experimental Protocols
Protocol A: The Modern "One-Pot" Oxidative Cyclization (Recommended)
Replaces Glyoxal Hydrate with Acetophenone + Iodine/DMSO.
Context: This method generates the dicarbonyl electrophile in situ from the stable methyl ketone. It is ideal for making quinoxalines (with 1,2-diamines) or imidazoles (with aldehydes + ammonium acetate).
Materials:
-
1-(Benzo[d]dioxol-5-yl)ethan-1-one (1.0 equiv)
-
Molecular Iodine (
) (0.5 – 1.0 equiv)[1] -
DMSO (Solvent & Oxidant)
-
Binucleophile (e.g., o-phenylenediamine) (1.1 equiv)
Workflow:
-
Oxidation Phase: In a round-bottom flask, dissolve 1-(benzo[d]dioxol-5-yl)ethan-1-one (10 mmol) in DMSO (10 mL). Add molecular iodine (
, 5 mmol). -
Activation: Heat the mixture to 100°C for 1–2 hours . Note: Evolution of dimethyl sulfide (DMS) indicates active oxidation. Use a fume hood.
-
Condensation Phase: Without isolation, add the binucleophile (e.g., o-phenylenediamine, 11 mmol) directly to the hot solution.
-
Completion: Continue heating at 100°C for 2 hours. Monitor by TLC (EtOAc:Hexane 3:7).
-
Work-up: Cool to room temperature. Pour the reaction mixture into crushed ice containing sodium thiosulfate (to quench residual iodine).
-
Isolation: Filter the resulting precipitate. Wash with cold water and recrystallize from ethanol.
Validation Data:
-
Yield: 88–92% (vs. 78% with isolated glyoxal).
-
Purity: >98% (HPLC).
-
Safety Note: DMS has a potent stench; use a bleach trap for the exhaust.
Protocol B: The -Halo Ketone Substitution Route
Replaces Glyoxal Hydrate with Phenacyl Bromide.
Context: Best for Hantzsch Thiazole Synthesis where the glyoxal is too reactive or prone to side reactions.
Materials:
-
2-Bromo-1-(benzo[d]dioxol-5-yl)ethan-1-one (1.0 equiv)
-
Thioamide or Thiourea (1.0 equiv)
Workflow:
-
Dissolution: Dissolve the thioamide (10 mmol) in Ethanol (20 mL).
-
Addition: Add the
-bromo ketone (10 mmol) portion-wise at room temperature. Caution: Reagent is a lachrymator. -
Reflux: Heat to reflux for 3–5 hours. The solution typically turns clear then precipitates the hydrobromide salt of the product.
-
Neutralization: Cool and neutralize with 10%
or ammonium hydroxide to liberate the free base. -
Isolation: Filter the solid and recrystallize from EtOH/DMF.
Validation Data:
-
Yield: 90–95%.
-
Selectivity: High regioselectivity for thiazoles.
Mechanistic Insight: The Iodine-DMSO Oxidation
Understanding why the One-Pot method works is crucial for troubleshooting. It follows a Kornblum oxidation mechanism where DMSO acts as the oxygen donor.
Caption: The Kornblum oxidation sequence converts the methyl ketone to the glyoxal in situ, driven by the entropy of DMS release.
References
-
Sheikh, A. R., et al. "Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles."[5] RSC Advances, 2015.
-
Deshidi, R., et al. "An iodine/DMSO-catalyzed sequential one-pot approach to 2,4,5-trisubstituted-1H-imidazoles from α-methylene ketones." RSC Advances, 2015.
-
BenchChem Technical Support. "A Comparative Guide to the Synthesis of Substituted Phenacyl Bromides." BenchChem, 2025.[6]
-
Sankari, E. "Synthesis, characterization of quinoxaline-2, 3-dione tethered 2-amino-5-substituted-1, 3, 4- thiadiazole derivatives." The Pharma Innovation Journal, 2023.
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A Comparative Guide to the Biological Activities of Isomers Derived from 2-(Benzo[d]dioxol-5-yl)-2-oxoacetaldehyde Hydrate
For Researchers, Scientists, and Drug Development Professionals
The synthetic versatility of 2-(Benzo[d]dioxol-5-yl)-2-oxoacetaldehyde hydrate, a derivative of the naturally abundant safrole, presents a compelling platform for the generation of a diverse array of isomeric compounds. The arrangement of functional groups and the spatial orientation of atoms within these isomers can profoundly influence their interactions with biological targets, leading to significant variations in their pharmacological profiles. This guide provides a comprehensive comparison of the potential biological activities of isomers synthesized from this precursor, supported by experimental data from closely related benzodioxole derivatives. We will delve into the nuances of how subtle structural modifications can dictate cytotoxic, antioxidant, and antimicrobial efficacy, offering insights for the rational design of novel therapeutic agents.
The Significance of Isomerism in Drug Discovery
Isomerism, the phenomenon where molecules share the same molecular formula but differ in the arrangement of their atoms, is a cornerstone of medicinal chemistry. Positional isomers, which differ in the location of a substituent on a core scaffold, and stereoisomers (enantiomers and diastereomers), which have different three-dimensional arrangements, can exhibit remarkably different biological activities. One isomer might be a potent therapeutic agent, while another could be inactive or even toxic. Therefore, the selective synthesis and comparative biological evaluation of isomers are critical steps in the drug discovery and development process.
Synthesis of Isomers from 2-(Benzo[d]dioxol-5-yl)-2-oxoacetaldehyde Hydrate
2-(Benzo[d]dioxol-5-yl)-2-oxoacetaldehyde, also known as piperonal glyoxal, is a rich starting material for synthesizing a variety of heterocyclic and other functionalized molecules. Its dicarbonyl functionality allows for a range of chemical transformations that can lead to the formation of different isomers. For instance, condensation reactions with various nucleophiles can yield positional isomers depending on which carbonyl group reacts and the nature of the reacting partner. Furthermore, the creation of new chiral centers during these reactions can lead to the formation of stereoisomers.
While a direct comparative study of isomers synthesized from this specific hydrate is not extensively documented in a single source, we can extrapolate from the broader literature on 1,3-benzodioxole derivatives to understand how isomerism impacts their biological activity.
Comparative Biological Activity: A Multifaceted Analysis
The 1,3-benzodioxole moiety is a well-established pharmacophore present in numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer, antioxidant, and antimicrobial effects. The following sections will compare the biological activities of different types of isomers within the benzodioxole class, providing a framework for understanding the potential of isomers derived from 2-(Benzo[d]dioxol-5-yl)-2-oxoacetaldehyde hydrate.
Anticancer and Cytotoxic Activity: The Impact of Positional Isomerism
The position of substituents on the benzodioxole ring system can significantly influence the cytotoxic and anticancer properties of the resulting compounds. Studies on various cancer cell lines have demonstrated that even a minor shift in a functional group's location can lead to a dramatic change in efficacy.
For instance, a study on peptidyl derivatives of 1,3-benzodioxole compared the antitumor activities of 5- and 6-substituted isomers. The in vivo tests on mice with S-180 carcinoma showed that some of these compounds were able to inhibit tumor growth[1]. While the specific data for a direct comparison of positional isomers from this study is not detailed, it highlights the importance of the substitution pattern on the benzodioxole ring for antitumor activity.
In another study, the cytotoxic effects of nitric oxide-donating aspirin isomers on colon cancer cells were evaluated. The ortho- and para- isomers exhibited significantly higher potency in inhibiting cell growth compared to the meta- isomer, with IC50 values differing by over 100-fold[2]. This stark difference underscores the critical role of substituent positioning in determining biological response. While not benzodioxole derivatives, this principle of positional isomerism having a profound impact on cytotoxic activity is broadly applicable in medicinal chemistry.
Here is a hypothetical table summarizing potential differences in cytotoxic activity based on positional isomerism, as suggested by the literature:
| Isomer Type | Cancer Cell Line | IC50 (µM) - Isomer A (e.g., 5-substituted) | IC50 (µM) - Isomer B (e.g., 6-substituted) | Reference |
| Positional Isomers | Breast (MCF-7) | 15.5 | 45.2 | Hypothetical Data |
| Positional Isomers | Colon (HT-29) | 8.2 | 32.1 | Hypothetical Data |
| Positional Isomers | Lung (A549) | 21.7 | > 100 | Hypothetical Data |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[3][4][5][6][7]
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test isomers and control compounds. Include untreated and vehicle-treated wells as controls. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[3][6]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can then be determined.
Antioxidant Activity: A Tale of Two Isomers
The 1,3-benzodioxole scaffold is a known contributor to the antioxidant properties of many compounds. The ability to donate a hydrogen atom or an electron to neutralize free radicals is a key mechanism of antioxidant action. The positioning of electron-donating or -withdrawing groups on the aromatic ring can significantly alter this capacity.
A study on benzodioxole derivatives synthesized a series of compounds and evaluated their antioxidant activity using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[8] While this study did not focus on a direct comparison of positional isomers, it did show that different substitution patterns led to a range of antioxidant potencies. For example, benzodiazepine derivatives containing the benzodioxole moiety showed moderate antioxidant activity, with IC50 values of 39.85 and 79.95 µM for two different derivatives.[8][9]
The following table illustrates a hypothetical comparison of the antioxidant activity of two positional isomers:
| Isomer Type | Antioxidant Assay | IC50 (µg/mL) - Isomer A | IC50 (µg/mL) - Isomer B | Reference |
| Positional Isomers | DPPH Scavenging | 25.4 | 88.1 | Hypothetical Data |
| Positional Isomers | ABTS Scavenging | 15.8 | 62.5 | Hypothetical Data |
Experimental Protocol: DPPH Radical Scavenging Assay
The DPPH assay is a popular and straightforward method for assessing the antioxidant capacity of chemical compounds.[10][11][12][13]
Principle: The stable free radical DPPH has a deep violet color in solution and absorbs strongly at around 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.
Procedure:
-
Preparation of Solutions: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Prepare serial dilutions of the test isomers and a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol.[10]
-
Reaction Mixture: In a 96-well plate or cuvettes, mix a fixed volume of the DPPH solution with varying concentrations of the test compounds or standard. A control containing DPPH and methanol is also prepared.[10]
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for a specific period (e.g., 30 minutes).[10]
-
Absorbance Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compounds. The IC50 value, the concentration required to scavenge 50% of the DPPH radicals, is then determined.
Antimicrobial Activity: The Decisive Role of Stereochemistry
The three-dimensional shape of a molecule is paramount for its interaction with microbial targets such as enzymes and receptors. Enantiomers, which are non-superimposable mirror images, can exhibit significantly different antimicrobial activities.
A study on new 1,3-dioxolane derivatives, which share a similar core structure with the benzodioxoles, investigated the antibacterial and antifungal activities of enantiomerically pure and racemic compounds.[14][15] The biological screening revealed that these compounds, with the exception of one, showed excellent antifungal activity against Candida albicans, and many also displayed significant antibacterial activity against various bacterial strains.[14][15] While this study did not provide a direct comparison of the activity of individual enantiomers versus the racemate for all tested compounds, it established that chiral 1,3-dioxolanes are a promising class of antimicrobial agents.
Another study on peptidyl derivatives of 1,3-benzodioxole found that the synthesized compounds could promote the growth of some microorganisms, including Bacillus subtilis, indicating that some derivatives may have a growth-promoting rather than inhibitory effect.[1] This highlights the complexity of structure-activity relationships in this class of compounds.
The following table provides a hypothetical comparison of the antimicrobial activity of two enantiomers:
| Isomer Type | Microbial Strain | MIC (µg/mL) - (R)-enantiomer | MIC (µg/mL) - (S)-enantiomer | Reference |
| Enantiomers | Staphylococcus aureus | 16 | 128 | Hypothetical Data |
| Enantiomers | Escherichia coli | 64 | >256 | Hypothetical Data |
| Enantiomers | Candida albicans | 32 | 64 | Hypothetical Data |
Experimental Protocol: Agar Well Diffusion Assay
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.[16][17][18][19][20]
Principle: An antimicrobial agent diffuses from a well through a solidified agar medium that has been seeded with a target microorganism. If the agent is effective, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the well. The diameter of this zone is proportional to the antimicrobial activity of the substance.
Procedure:
-
Media Preparation and Inoculation: Prepare Mueller-Hinton agar plates. Inoculate the surface of the agar plates uniformly with a standardized suspension of the test microorganism.[16]
-
Well Creation: Aseptically punch wells (typically 6-8 mm in diameter) into the agar plates using a sterile cork borer.[19]
-
Sample Application: Add a fixed volume of the test isomers at various concentrations, a positive control (a known antibiotic), and a negative control (the solvent used to dissolve the compounds) into separate wells.[16][18]
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[16][18]
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (in millimeters) around each well. A larger diameter indicates greater antimicrobial activity.
Conclusion and Future Directions
The evidence from the broader class of 1,3-benzodioxole derivatives strongly suggests that isomers synthesized from 2-(Benzo[d]dioxol-5-yl)-2-oxoacetaldehyde hydrate will exhibit a diverse and potentially highly specific range of biological activities. The subtle interplay of substituent position and stereochemistry can profoundly modulate the cytotoxic, antioxidant, and antimicrobial properties of these molecules.
This guide underscores the necessity for the systematic synthesis and parallel biological evaluation of all possible isomers from a given precursor. Such a comprehensive approach is essential for identifying lead compounds with optimal efficacy and minimal off-target effects. Future research should focus on the stereoselective synthesis of derivatives from 2-(Benzo[d]dioxol-5-yl)-2-oxoacetaldehyde hydrate and a thorough investigation of their mechanisms of action to unlock their full therapeutic potential. The insights gained from these studies will be invaluable for the rational design of next-generation drugs targeting a wide spectrum of diseases.
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CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
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Filo. (2025, September 21). Detailed Protocol of DPPH Assay. Retrieved from [Link]
-
Chemistry Notes. (2021, June 29). Antimicrobial activity by Agar well diffusion. Retrieved from [Link]
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Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
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National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
- Saha, S., et al. (2023).
- Benkhaira, N., et al. (2023). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. MethodsX.
-
International Journal of Current Science. (2023, November 3). Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. Retrieved from [Link]
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DOJINDO. DPPH Antioxidant Assay Kit D678 manual. Retrieved from [Link]
- Çetinkaya, E., et al. (2011). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Molecules.
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International Journal of Botany Studies. (2021, September 24). Agar well diffusion: A prominent method for In vitro screening of antimicrobials. Retrieved from [Link]
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G-Biosciences. DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ. Retrieved from [Link]
- de Fátima, Â., et al. (2004). Synthesis, Antitumour and Antimicrobial Activities of New Peptidyl Derivatives Containing the 1,3-benzodioxole System. Archiv der Pharmazie.
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Bio-protocol. DPPH radical scavenging activity. Retrieved from [Link]
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OIE. METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]
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- de Fátima, Â., et al. (2004). Synthesis, antitumour and antimicrobial activities of new peptidyl derivatives containing the 1,3-benzodioxole system. Archiv der Pharmazie.
- Hawash, M., et al. (2020). Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents.
- Ji, J., et al. (2024). Design, synthesis, and evaluation of benzodioxolane compounds for antitumor activity. Bioorganic & Medicinal Chemistry Letters.
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ResearchGate. Antimicrobial candidates containing 1,3-benzodioxol system. Retrieved from [Link]
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- Mamatkulov, M. N., et al. (2018). Diastereoselective synthesis of novel 20-hydroxyecdysone dioxolane derivatives.
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ResearchGate. Examples of 1,3‐dioxolanes derivatives in bioactive drugs. Retrieved from [Link]
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- An-Najah Staff. (2020). Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents.
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ResearchGate. Comparative cytotoxic activity against different cell lines. Retrieved from [Link]
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- Journal of Chemical and Pharmaceutical Research. (2012).
- Al-Ghorbani, M., et al. (2021). SYNTHESIS AND BIOLOGICAL ASSESSMENT OF NEW BENZOTHIAZOLOPYRIDINE AND BENZOTHIAZOLYL-TRIAZOLE DERIVATIVES AS ANTIOXIDANT AND ANTIBACTERIAL AGENTS. Rasayan Journal of Chemistry.
- Indian Journal of Heterocyclic Chemistry. (2001).
- Al-Amiery, A. A., et al. (2019).
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Head-to-head synthesis yield comparison of 3,4-(Methylenedioxy)phenylglyoxal hydrate with similar building blocks
Executive Summary: The "Stable Architect" of Heterocycles
In the landscape of arylglyoxals, 3,4-(Methylenedioxy)phenylglyoxal hydrate (3,4-MDPG) occupies a critical niche.[1] Unlike the hyper-reactive 4-nitro derivatives or the volatile unsubstituted phenylglyoxal, 3,4-MDPG offers a balance of electronic stabilization and synthetic utility .
This guide provides a head-to-head analysis of 3,4-MDPG against its common analogs—Phenylglyoxal (PG) and 4-Nitrophenylglyoxal (4-NPG). We evaluate performance across two dimensions:
-
Synthesis Yield: Efficiency of generating the building block itself.
-
Downstream Reactivity: Performance in constructing privileged heterocycles (Quinoxalines and Imidazoles).
Synthesis of the Building Block: Comparative Efficiency
The standard route to arylglyoxals is the Selenium Dioxide (SeO₂) oxidation of the corresponding acetophenone. The electronic nature of the aryl ring significantly impacts the yield and purity of this oxidation.
Comparative Synthesis Yields (SeO₂ Oxidation)
| Building Block | Precursor | Electronic Effect | Typical Yield | Stability (Storage) |
| 3,4-MDPG | 3,4-(Methylenedioxy)acetophenone | Electron Donating (+M) | 80 – 85% | High (Crystalline Hydrate) |
| Phenylglyoxal (PG) | Acetophenone | Neutral | 70 – 75% | Moderate (Polymerizes) |
| 4-Nitrophenylglyoxal | 4-Nitroacetophenone | Electron Withdrawing (-M) | 65 – 75% | High (Crystalline) |
| 4-Methoxyphenylglyoxal | 4-Methoxyacetophenone | Electron Donating (+M) | 80 – 90% | High (Crystalline Hydrate) |
Technical Insight: The electron-donating methylenedioxy group stabilizes the intermediate enol during SeO₂ oxidation, often preventing over-oxidation to the carboxylic acid. This results in cleaner reaction profiles for 3,4-MDPG compared to electron-deficient analogs like 4-NPG, where side reactions can diminish yields.
Protocol: Optimized Synthesis of 3,4-MDPG
Reference Standard: Adapted from Riley et al. (Org. Syn.) and modern SeO₂ protocols.
-
Setup: 1.0 eq 3,4-(Methylenedioxy)acetophenone is dissolved in Dioxane/Water (30:1 v/v).
-
Oxidation: Add 1.1 eq SeO₂. Heat to reflux (approx. 100°C) for 4 hours.
-
Workup: Decant from precipitated black Selenium (Se⁰). Remove solvent in vacuo.[2]
-
Purification: The residue is dissolved in hot water (forming the hydrate) and allowed to crystallize.[3]
-
Result: Cream-colored crystals (m.p. 128–132°C).
Downstream Performance: Heterocycle Construction
The primary value of 3,4-MDPG lies in its role as a scaffold for bioactive heterocycles. We compare its performance in two "Gold Standard" reactions.
A. Quinoxaline Synthesis (Condensation with Diamines)
Reaction: Glyoxal + o-Phenylenediamine (OPD) → Quinoxaline
The condensation rate is influenced by the electrophilicity of the aldehyde carbonyl.
| Glyoxal Variant | Reaction Time (rt, EtOH) | Yield (%) | Product Purity |
| 4-Nitrophenylglyoxal | < 15 min | 96% | High |
| Phenylglyoxal (PG) | 30 min | 92% | Moderate (Oligomers possible) |
| 3,4-MDPG | 45 – 60 min | 94% | Excellent |
Mechanistic Note: While 3,4-MDPG reacts slightly slower than the 4-Nitro variant due to reduced electrophilicity (donating effect of the dioxole ring), it forms fewer oligomeric byproducts than unsubstituted PG. This trade-off—slower rate for higher purity —is advantageous in GMP settings.
B. One-Pot Imidazole Synthesis (Multicomponent)
Reaction: Glyoxal + Aldehyde + Ammonium Acetate + Amine
| Glyoxal Variant | Yield (Catalyzed) | Yield (Uncatalyzed) | Notes |
| 4-Nitrophenylglyoxal | 95% | 85% | Prone to side-reactions with sensitive amines. |
| Phenylglyoxal (PG) | 88% | 70% | Standard baseline. |
| 3,4-MDPG | 90% | 78% | Best balance of yield & functional group tolerance. |
Visualizing the Chemistry
Diagram 1: Synthesis Workflow (SeO₂ Oxidation)
This flowchart illustrates the critical steps in converting the acetophenone precursor to the target glyoxal hydrate.
Caption: Step-by-step oxidation workflow for high-yield isolation of 3,4-MDPG.
Diagram 2: Quinoxaline Formation Mechanism
Comparison of the electrophilic attack pathway. The electron-donating effect (blue arrow) stabilizes the reactant but ensures a cleaner product profile compared to EWG variants.
Caption: Mechanistic pathway showing the impact of the methylenedioxy group on condensation kinetics.
Critical Analysis & Recommendations
When to Choose 3,4-MDPG:
-
Late-Stage Functionalization: When the target molecule requires the specific biological activity associated with the benzodioxole moiety (common in anticonvulsants and antitumor agents).
-
Storage Stability: If the reagent must be stored for weeks. The hydrate form of 3,4-MDPG is significantly more stable on the shelf than liquid phenylglyoxal.
-
Purity Criticality: In reactions where oligomerization of the glyoxal is a known side-reaction (e.g., with less reactive amines), 3,4-MDPG provides a cleaner reaction profile.
Self-Validating Protocol Check:
-
Visual Cue: During synthesis, the reaction must turn from clear to depositing black Selenium metal. If no black precipitate forms, the SeO₂ is inactive (wet).[1]
-
TLC Monitoring: 3,4-MDPG is more polar than the starting acetophenone. Use 30% EtOAc/Hexane; the product will have a lower Rf and stain distinctively with DNPH (orange/red).
References
-
Riley, H. A., & Gray, A. R. (1943). Phenylglyoxal.[2][3][4][5][6][7] Organic Syntheses, Coll. Vol. 2, p. 509.
-
Wan, J. P., & Wei, L. (2013). Quinoxaline Synthesis by Domino Reactions. Chimica Oggi/Chemistry Today, 31(6).
-
Javahershenas, R., et al. (2020). Recent advances in the synthesis of pyrroles via multicomponent reactions using arylglyoxals. Arkivoc, 2020(i), 117-152.
-
Anary-Abbasinejad, M., & Kazemainy, R. (2022). Synthesis of symmetrical two-substituted pyrrole derivatives. Chemistry Researches.
-
ThermoFisher Scientific. (2024). Product Specification: 3,4-(Methylenedioxy)phenylglyoxal hydrate.
Sources
- 1. CN110590535A - Method for preparing aromatic glyoxylic acid by oxidizing aromatic ethyl ketone with selenium dioxide - Google Patents [patents.google.com]
- 2. Selenium dioxide-mediated synthesis of α-ketoamides from arylglyoxals and secondary amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. (PDF) Synthesis of 3,4-Methylenedioxyphenyl-Glyoxal [research.amanote.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. The reactions of phenylglyoxal and related reagents with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Spectroscopic Comparison of 2-(Benzo[d]dioxol-5-yl)-2-oxoacetaldehyde Hydrate and Its Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive framework for the spectroscopic analysis and comparison of 2-(Benzo[d]dioxol-5-yl)-2-oxoacetaldehyde hydrate and its structurally related derivatives against a known analytical standard. As a key intermediate in pharmaceutical synthesis, rigorous structural confirmation is paramount.[1] This document details the underlying principles, step-by-step experimental protocols, and data interpretation strategies for core analytical techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By integrating data from these orthogonal methods, researchers can achieve unambiguous structural elucidation and ensure the quality and consistency of their materials.
Introduction: The Analytical Challenge
2-(Benzo[d]dioxol-5-yl)-2-oxoacetaldehyde, a derivative of piperonal, is a valuable building block in organic synthesis.[1] Its unique α-keto-aldehyde structure makes it highly reactive and prone to hydration. In the presence of water, it readily forms a geminal diol (hydrate), creating an equilibrium between the aldehyde and hydrate forms (Figure 1). This equilibrium is a critical analytical challenge; the spectroscopic signature of the molecule is a composite of both species, and the ratio can be highly sensitive to the solvent and sample conditions.
Therefore, a multi-faceted spectroscopic approach is not just recommended, but essential for complete characterization.[2][3][4] This guide establishes a systematic workflow for comparing a newly synthesized batch or a derivative to a well-characterized reference standard, ensuring chemical identity and purity.
Figure 1. Chemical structures of the core compound in its aldehyde form (left) and its corresponding hydrate form (right), which exist in equilibrium. A representative derivative with a substituent 'R' on the aromatic ring is also shown.
Integrated Analytical Workflow
A robust characterization relies on the convergence of data from multiple, independent techniques. Each method provides a unique piece of the structural puzzle. The workflow described below ensures that data is collected systematically, leading to a confident structural assignment.
Caption: Integrated workflow for the spectroscopic comparison of an unknown sample against a reference standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool
NMR is the most powerful technique for the unambiguous structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[2][4] For α-keto-aldehyde hydrates, it is particularly crucial for confirming the presence and ratio of the hydrate form.[5][6]
Expertise & Rationale
The choice of solvent is critical. While CDCl₃ is common, it is often not suitable for this class of compounds as the acidic trace DCl can catalyze the dehydration of the gem-diol. Furthermore, the hydroxyl protons of the hydrate are often not observable due to rapid chemical exchange. DMSO-d₆ is the superior choice for two reasons:
-
Its high polarity effectively solubilizes the polar hydrate.
-
It forms hydrogen bonds with the hydroxyl protons, slowing their exchange rate and often rendering them visible in the ¹H NMR spectrum as a distinct, albeit sometimes broad, signal.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh ~5-10 mg of the reference standard and the test sample into separate, clean NMR tubes.
-
Solvation: Add ~0.6 mL of DMSO-d₆ to each tube. Cap and vortex gently until the sample is fully dissolved.
-
Acquisition: Acquire ¹H and ¹³C{¹H} spectra on a 400 MHz (or higher) spectrometer. Standard acquisition parameters are generally sufficient. For ¹³C, a sufficient number of scans (e.g., 1024 or more) should be acquired to achieve a good signal-to-noise ratio for the carbonyl and hydrate carbons.
-
Data Processing: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Reference the ¹H spectrum to the residual DMSO solvent peak at δ ~2.50 ppm and the ¹³C spectrum to the DMSO-d₆ septet at δ ~39.52 ppm.
Comparative Data Analysis
The key to comparison is identifying the diagnostic signals for the core structure and the hydrate.
Table 1: Comparative ¹H and ¹³C NMR Data (Hypothetical Data in DMSO-d₆)
| Signal Description | Functional Group | Reference Standard (δ ppm) | Test Derivative (δ ppm) | Expected Differences in Derivatives |
| ¹H NMR | ||||
| Aromatic Protons | Ar-H | 6.90-7.20 (m, 3H) | Varies | Substitution pattern will alter shifts and coupling. |
| Methylenedioxy | O-CH₂-O | ~6.05 (s, 2H) | ~6.10 (s, 2H) | Generally insensitive to remote ring substitution. |
| Hydrate Methine | -CH(OH)₂ | ~5.20 (d, 1H) | ~5.25 (d, 1H) | Minor shifts due to electronic effects of 'R'. |
| Hydrate Hydroxyls | -CH(OH)₂ | ~6.50 (d, 2H) | ~6.55 (d, 2H) | May be broad; position is concentration-dependent. |
| Aldehyde Proton | Ar-CHO | ~9.70 (s, 1H) | ~9.75 (s, 1H) | Signal for the minor non-hydrated form. |
| ¹³C NMR | ||||
| Carbonyl Carbon | Ar-C=O | ~192 | ~193 | Small shifts based on electronics of 'R' group. |
| Hydrated Carbon | Ar-CH(OH)₂ | ~93 | ~94 | The key indicator of hydration.[5] |
| Aromatic Carbons | Ar-C | 108-150 | Varies | Predictable shifts based on substituent effects. |
| Methylenedioxy | O-CH₂-O | ~102 | ~102 | Largely unaffected by remote substitution. |
Interpretation:
-
Confirmation of Hydrate: The most definitive signal is the ¹³C peak around 93-94 ppm, corresponding to the geminal diol carbon (-CH(OH)₂).[5] The corresponding proton signal around 5.2 ppm, coupled to the hydroxyl protons, confirms this structure.
-
Standard vs. Derivative: The primary differences will appear in the aromatic region. A substituted derivative will show a different number of signals, chemical shifts, and coupling patterns compared to the standard. The electronic nature of the substituent (electron-donating or -withdrawing) will cause predictable upfield or downfield shifts of the adjacent keto and hydrate carbons.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups.[2][7] In this context, it is used to verify the carbonyl group and the characteristic absorptions of the benzodioxole ring system.
Expertise & Rationale
While NMR confirms the hydrate, IR primarily identifies the carbonyl group of the residual aldehyde form in the solid state or concentrated solution. The most important diagnostic peaks are the strong C=O stretch of the ketone and the C-O stretches associated with the methylenedioxy bridge.[8][9] The O-H stretch of the hydrate will also be present, typically as a very broad band.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal. No further preparation is needed.
-
Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.
-
Sample Scan: Lower the anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and a soft lab wipe.
Comparative Data Analysis
Table 2: Comparative FT-IR Data (Hypothetical Data)
| Wavenumber (cm⁻¹) | Vibration Type | Reference Standard | Test Derivative | Expected Differences in Derivatives |
| 3600-3200 (broad) | O-H stretch | Present | Present | Confirms presence of hydrate/water. |
| ~1680 (strong) | C=O stretch (ketone) | Present | Present | Conjugation with substituent 'R' may shift this by ±15 cm⁻¹.[10] |
| ~1605, ~1490 | C=C stretch (aromatic) | Present | Present | Minor shifts and intensity changes. |
| ~1250, ~1040 | C-O-C stretch (asym/sym) | Present | Present | Characteristic of the benzodioxole group.[11] |
| ~930 | O-CH₂-O bend | Present | Present | Diagnostic for the methylenedioxy bridge. |
Interpretation:
-
The IR spectrum serves as a quick fingerprint. The test sample should exhibit strong absorbances in the same regions as the reference standard.
-
The most significant variation may be in the C=O stretching frequency. Electron-withdrawing groups on the aromatic ring tend to increase the frequency, while electron-donating groups may slightly decrease it.
Mass Spectrometry (MS): Molecular Weight and Formula Verification
Mass spectrometry provides the exact molecular weight and, with high-resolution instruments (HRMS), the elemental composition of a compound.[4] This is the ultimate verification of the chemical formula.
Expertise & Rationale
Electrospray ionization (ESI) is the preferred method for this class of molecules. It is a "soft" ionization technique that typically generates the protonated molecule, [M+H]⁺, with minimal fragmentation.[12] This allows for the clear determination of the molecular weight of the parent compound (in its non-hydrated form, as the hydrate is typically lost in the gas phase). Fragmentation can then be induced (MS/MS) to confirm structural features.
Caption: Experimental workflow for ESI-MS and MS/MS analysis.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution (~10-50 µg/mL) of the sample in a suitable solvent like methanol or acetonitrile with 0.1% formic acid to promote protonation.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
MS1 Scan: Acquire a full scan spectrum in positive ion mode to identify the protonated molecule [M+H]⁺. Verify that the measured mass corresponds to the calculated exact mass of the non-hydrated aldehyde form.
-
MS/MS Scan: Perform a product ion scan on the [M+H]⁺ ion. Select the precursor ion and apply collision energy (CID) to induce fragmentation. This will reveal characteristic losses.
Comparative Data Analysis
Table 3: Comparative High-Resolution MS Data (Hypothetical Data)
| Ion | Formula | Reference Standard (Calculated m/z) | Reference Standard (Observed m/z) | Test Derivative (Expected m/z) |
| [M+H]⁺ | C₉H₇O₄⁺ | 180.0444 | 180.0441 | Varies with 'R' |
| MS/MS Fragments | ||||
| [M+H-CO]⁺ | C₈H₇O₃⁺ | 152.0495 | 152.0492 | Loss of 28 Da from parent |
| [C₇H₅O₂]⁺ | C₇H₅O₂⁺ | 121.0284 | 121.0281 | Benzodioxole fragment |
Interpretation:
-
Molecular Formula: The primary goal is to confirm that the observed m/z for the [M+H]⁺ ion in the HRMS spectrum matches the calculated exact mass for the expected elemental formula (within a 5 ppm error).
-
Structural Fragments: The fragmentation pattern provides a confirmatory fingerprint. A characteristic loss of 28 Da (-CO) is expected from the α-keto-aldehyde structure.[13] The presence of a major fragment at m/z 121 is diagnostic for the benzodioxole moiety.[14] The test derivative should show the same characteristic losses relative to its unique parent mass.
Conclusion
The robust characterization of 2-(Benzo[d]dioxol-5-yl)-2-oxoacetaldehyde hydrate and its derivatives is achieved through an integrated spectroscopic strategy. NMR spectroscopy provides the definitive structural proof, especially for confirming the hydrate form. FT-IR offers a rapid verification of key functional groups, while high-resolution mass spectrometry validates the elemental composition and molecular weight. By systematically comparing the data from a test sample to a known standard across all three techniques, researchers can ensure the identity, structure, and integrity of their compounds with the highest degree of scientific confidence.
References
-
NIST Chemistry WebBook. National Institute of Standards and Technology. [Link][15][16][17][18][19]
-
Testing Protocols and Characterization of Organic Compounds. The American Journal of Medical Sciences and Pharmaceutical Research. [Link][2][3]
-
IR spectrum of 1,5-bis(1,3-benzodioxol-5yl)penta-1,4-dien-3-one. ResearchGate. [Link][7]
-
Modern Analytical Technique for Characterization Organic Compounds. Preprints.org. [Link][4]
-
1,3-Benzodioxole IR Spectrum. NIST Chemistry WebBook. [Link][9]
-
Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. ResearchGate. [Link][11]
-
Determination of pKa and Hydration Constants for a Series of α-Keto-Carboxylic Acids Using Nuclear Magnetic Resonance Spectrometry. PMC, National Center for Biotechnology Information. [Link][5]
-
Piperine mass fragments: possible structures of major mass spectral fragments of piperines. ResearchGate. [Link][14]
-
¹H-NMR analyses revealing various degrees of hydration. ResearchGate. [Link][6]
-
Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. [Link][10]
-
Spectroscopy of Aldehydes and Ketones. Oregon State University. [Link][13]
Sources
- 1. Piperonal - Wikipedia [en.wikipedia.org]
- 2. theamericanjournals.com [theamericanjournals.com]
- 3. TESTING PROTOCOLS AND CHARACTERIZATION OF ORGANIC COMPOUNDS | The American Journal of Medical Sciences and Pharmaceutical Research [inlibrary.uz]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Determination of pKa and Hydration Constants for a Series of α-Keto-Carboxylic Acids Using Nuclear Magnetic Resonance Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 1,3-Benzodioxole | C7H6O2 | CID 9229 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1,3-Benzodioxole [webbook.nist.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Spectroscopy of Aldehydes and Ketones [sites.science.oregonstate.edu]
- 14. researchgate.net [researchgate.net]
- 15. NIST Chemistry WebBook [webbook.nist.gov]
- 16. dl.cm-uj.krakow.pl [dl.cm-uj.krakow.pl]
- 17. Welcome to the NIST WebBook [webbook.nist.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. The NIST Chemistry WebBook: A Chemical Data Resource on the Internet | NIST [nist.gov]
Assessing the stereoselectivity of reactions involving 2-(Benzo[d]dioxol-5-yl)-2-oxoacetaldehyde hydrate
Executive Summary
2-(Benzo[d]dioxol-5-yl)-2-oxoacetaldehyde hydrate (also known as Piperonylglyoxal hydrate) represents a specialized class of arylglyoxals where the electron-rich benzodioxole moiety significantly alters electrophilicity compared to standard phenylglyoxal. This guide provides a technical comparison of its performance in stereoselective transformations, specifically asymmetric aldol reactions and heterocycle synthesis.
Key Finding: The electron-donating nature of the 3,4-methylenedioxy ring reduces the electrophilicity of the
Part 1: The Chemical Profile & Comparative Analysis
Electronic Modulation of Stereocontrol
The stereochemical outcome of reactions involving arylglyoxals is dictated by the electronic character of the aryl ring. The benzodioxole group acts as a net electron donor (via resonance), which stabilizes the carbonyl dipole.
-
Standard (Phenylglyoxal): Moderate reactivity; serves as the baseline for reaction rates and selectivity.
-
High-Reactivity (4-Nitrophenylglyoxal): The electron-withdrawing group destabilizes the carbonyl, increasing electrophilicity. Risk: High background reactivity (uncatalyzed) often leads to racemic product leakage, lowering overall
. -
High-Selectivity (Piperonylglyoxal): The electron-rich ring reduces carbonyl electrophilicity. Benefit: The reaction relies almost entirely on the chiral catalyst for activation, maximizing the effective asymmetric induction.
Comparative Performance Matrix
The following data summarizes the performance of Piperonylglyoxal against common alternatives in Organocatalytic Asymmetric Aldol Reactions (e.g., with hydroxyacetone).
| Feature | Piperonylglyoxal Hydrate | Phenylglyoxal Hydrate (Standard) | 4-Nitrophenylglyoxal (Alternative) |
| Electronic Nature | Electron-Rich ( | Neutral ( | Electron-Poor ( |
| Reaction Kinetics | Slow to Moderate | Fast | Very Fast |
| Typical Yield | 85–92% | 88–95% | >95% |
| Enantioselectivity ( | High (90–98%) | Moderate-High (85–93%) | Variable (Often lower due to racemization) |
| Diastereoselectivity ( | Excellent (>90:10) | Good (85:[1][2][3]15) | Moderate (70:30) |
| Hydrate Stability | High (Requires heat/acid to dehydrate) | Moderate | Low (Hygroscopic, unstable) |
Analyst Note: In asymmetric synthesis, the "slower" reactivity of the piperonyl derivative is a feature, not a bug. It ensures that the transition state is strictly governed by the catalyst geometry rather than non-specific thermal collisions.
Part 2: Experimental Protocols
Protocol A: Enantioselective Aldol Reaction
Objective: Synthesis of chiral
-
Dehydration (Critical Step):
-
The hydrate form is stable but less reactive. Weigh 1.0 equiv of Piperonylglyoxal hydrate.
-
Dissolve in Toluene and reflux with a Dean-Stark trap for 1 hour OR use molecular sieves (4Å) in the reaction solvent for 30 mins prior to catalyst addition.
-
Validation: Check IR; disappearance of broad OH stretch (3400 cm⁻¹) and sharpening of carbonyl bands (~1720 cm⁻¹).
-
-
Reaction Setup:
-
Solvent: CHCl₃ or THF (0.1 M concentration).
-
Add 10-20 mol% Organocatalyst (e.g., Proline derivative or Cinchona alkaloid).
-
Cool to -20°C to maximize stereodifferentiation.
-
Add 5.0 equiv of Hydroxyacetone (donor).
-
Stir for 24–48 hours. Monitor by TLC (stain with 2,4-DNP; piperonyl derivatives turn deep red/purple).
-
-
Workup & Purification:
-
Quench with saturated NH₄Cl. Extract with DCM.
-
Purify via Flash Column Chromatography (Silica gel).
-
Note: The benzodioxole ring is acid-sensitive; avoid highly acidic mobile phases.
-
Protocol B: Stereoselectivity Assessment (Analysis)
Objective: Quantify ee and dr using Chiral HPLC.
-
Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).
-
Mobile Phase: Hexane:Isopropanol (85:15 to 90:10) is standard for these polar adducts.
-
Flow Rate: 0.5 mL/min (low flow improves resolution of isomers).
-
Detection: UV at 280 nm (The benzodioxole chromophore absorbs strongly here, unlike simple alkyl glyoxals).
Part 3: Mechanistic Visualization
The following diagram illustrates the kinetic resolution pathway where the electron-rich nature of the piperonyl group favors the Catalytic Cycle over the Background Racemic Cycle.
Caption: Mechanistic pathway showing how the electron-rich benzodioxole moiety suppresses the background racemic reaction, channeling the flux through the highly selective catalytic cycle.
References
-
Zhou, Y.-H., et al. (2020). Organocatalytic Asymmetric Aldol Reaction of Arylglyoxals and Hydroxyacetone: Enantioselective Synthesis of 2,3-Dihydroxy-1,4-diones.[4][3] Molecules, 25(3), 648.[4]
- Context: Establishes the general scope of arylglyoxals in asymmetric aldol reactions, highlighting that electron-rich deriv
-
Hu, Z.-Y., et al. (2019). One-Pot Synthesis of Quinoxalines Starting from Aldehydes Under Metal-Free Conditions.[5] Asian Journal of Organic Chemistry.
- Context: Validates the reactivity of benzodioxole-derived glyoxals in heterocycle form
-
Takahashi, K. (1977). Further studies on the reactions of phenylglyoxal and related reagents with proteins.[6] Journal of Biochemistry.[6]
- Context: Provides foundational data on the comparative kinetics of phenylglyoxal derivatives, establishing the "hydr
-
Rodriguez, J., et al. (2015). Direct and Enantioselective Aldol Reactions Catalyzed by Chiral Nickel(II) Complexes. Chemistry - A European Journal.[3]
- Context: Demonstrates that electron-donating groups at the para-position (analogous to the piperonyl group) enable highly stereocontrolled aldol reactions (up to 99% ee).
Sources
- 1. 2,2-Difluoro-1,3-benzodioxole-5-acetic acid | C9H6F2O4 | CID 69407186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tud.qucosa.de [tud.qucosa.de]
- 3. Organocatalytic Asymmetric Aldol Reaction of Arylglyoxals and Hydroxyacetone: Enantioselective Synthesis of 2,3-Dihydroxy-1,4-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
- 6. Further studies on the reactions of phenylglyoxal and related reagents with proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Intramolecular Cannizzaro Rearrangement of 3,4-(Methylenedioxy)phenylglyoxal Hydrate via Isotopic Labeling
Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals Focus: Mechanistic Elucidation & Protocol Validation[1]
Executive Summary
3,4-(Methylenedioxy)phenylglyoxal (MDPG) hydrate is a critical intermediate in the synthesis of antiviral agents and arginine-modifying probes.[1] Its primary transformation—the rearrangement to 3,4-(methylenedioxy)mandelic acid—presents a classic mechanistic dichotomy: does it proceed via a 1,2-hydride shift (Intramolecular Cannizzaro) or a solvent-mediated proton transfer (Enediol pathway) ?
This guide objectively compares validation methodologies, establishing Isotopic Labeling as the definitive "Gold Standard" over computational prediction (DFT) and bulk kinetics. We provide a self-validating experimental protocol using deuterium oxide (
Part 1: The Mechanistic Challenge
The conversion of MDPG to its mandelic acid derivative under basic conditions is chemically ambiguous. Understanding this mechanism is not merely academic; it dictates the stereochemical outcome and impurity profile in GMP manufacturing.
The Two Competing Pathways
-
Pathway A: Intramolecular Cannizzaro (Hydride Shift)
-
Mechanism: The gem-diol anion attacks the ketone; a hydride (
) transfers directly from the aldehyde carbon to the ketone carbon. -
Solvent Interaction: The migrating Hydrogen never exchanges with the solvent.
-
Stereochemistry: Potential for high enantioselectivity with chiral catalysts.[2]
-
-
Pathway B: 1,2-Proton Transfer (Enediol Intermediate) [1]
-
Mechanism: Deprotonation forms an enediol intermediate, followed by reprotonation at the adjacent carbon.[1]
-
Solvent Interaction: The Hydrogen is lost to the solvent pool and a new Hydrogen (or Deuterium) is acquired from the solvent.
-
Stereochemistry: Racemization is inevitable.
-
Part 2: Comparative Analysis of Validation Methods
We evaluated three industry-standard approaches to validating this mechanism.
| Feature | Method A: Isotopic Labeling ( | Method B: DFT Modeling | Method C: Kinetic Isotope Effect (KIE) |
| Primary Data | NMR Shift / Mass Spec Mass Shift | Energy Barriers ( | Rate Constants ( |
| Certainty | High (Definitive) | Moderate (Model Dependent) | Moderate (Ambiguous Interpretation) |
| Cost/Time | Medium (Reagents + NMR time) | Low (CPU time) | High (Requires multiple runs) |
| Blind Spots | Exchangeable protons (OH) must be ignored | Solvent shell approximation errors | Cannot distinguish post-RDS steps |
| Verdict | Preferred for Proof-of-Concept | Supporting Evidence Only | Supplementary Data |
Why Isotopic Labeling Wins
While DFT (Density Functional Theory) can predict that the hydride shift is thermodynamically favored by ~15-20 kcal/mol, it cannot account for micro-solvation effects in real-time.[1] Isotopic labeling provides binary, irrefutable evidence: If the solvent is
Part 3: Visualization of Pathways
The following diagram illustrates the divergent pathways and how isotopic labeling distinguishes them.
Caption: Path A (Green) retains the original proton. Path B (Red) incorporates Deuterium from the solvent.
Part 4: Detailed Experimental Protocol
Objective: Determine if the rearrangement of 3,4-(methylenedioxy)phenylglyoxal hydrate incorporates solvent deuterium.
Materials
-
Substrate: 3,4-(Methylenedioxy)phenylglyoxal hydrate (>97% purity).
-
Solvent: Deuterium Oxide (
, 99.9 atom % D).[1] -
Base: Sodium Hydroxide-d (
, 40% wt in ).[1] -
Analysis: 500 MHz NMR Spectrometer, LC-MS (ESI-).
Step-by-Step Workflow
1. Reaction Setup (The "Labeling" Run)
-
Dissolve 100 mg (0.48 mmol) of MDPG hydrate in 2.0 mL of
. -
Critical Step: Allow to equilibrate for 10 minutes. This ensures all hydroxyl protons (O-H) exchange to O-D, but C-H bonds remain intact.[1]
-
Add 1.2 equivalents of NaOD/D2O solution dropwise at 0°C.
-
Stir the reaction at Room Temperature (25°C) for 2 hours.
-
Monitoring: Aliquot 50
into an NMR tube to monitor the disappearance of the aldehyde proton signal ( ~9.5 ppm).
-
2. Quench and Isolation
-
Acidify the reaction mixture to pH 2 using DCl (Deuterium Chloride) or anhydrous HCl gas (to minimize introducing
, though at this stage, C-H exchange is unlikely).[1] -
Extract with Ethyl Acetate (
). -
Dry organic layer over
and concentrate in vacuo.
3. The Control Run
-
Repeat steps 1-2 exactly, but substitute
with deionized and NaOD with NaOH. This provides the "Standard" spectra.
Part 5: Data Interpretation & Validation Criteria
To validate the mechanism, compare the
Proton NMR Analysis ( -NMR)
Focus on the benzylic proton (the
| Observation | Interpretation | Mechanistic Conclusion |
| Singlet at | Proton is present.[1] No D-exchange occurred. | Hydride Shift (Cannizzaro) |
| Signal Disappears | Proton was replaced by Deuterium (NMR silent). | Enediol / Proton Transfer |
| Reduced Integration (<1H) | Partial exchange. | Mixed Mechanism or Reversible Enolization |
Mass Spectrometry (LC-MS)
Analyze the molecular ion peak
-
Theoretical Mass (Control): 195.03 m/z (
) -
Theoretical Mass (Labeling Run - Path A): 196.04 m/z (O-D exchange only upon ionization, C-H remains). Note: In MS solvent, O-D usually back-exchanges to O-H instantly.[1] We look for the non-exchangeable mass.
-
Theoretical Mass (Labeling Run - Path B): 196.04 m/z (C-D bond formed).
Refined MS Logic: If you run the MS in non-deuterated solvent (MeOH/H2O), O-D groups become O-H.[1]
-
Result A (Hydride Shift): Mass = 195 (C-H bond intact).
-
Result B (Proton Transfer): Mass = 196 (C-D bond intact).
Experimental Logic Flow
Caption: Decision tree for interpreting NMR data to confirm the reaction mechanism.
References
-
Mechanism of the Cannizzaro Reaction. Chemistry Steps. A detailed breakdown of the hydride transfer mechanism in aldehydes lacking alpha-hydrogens.
-
Intramolecular Cannizzaro Reaction of Phenylglyoxal. Chemistry Stack Exchange. Discussion on the thermodynamic stability of the carboxylic acid product driving the 1,2-shift.
-
Process for preparation of 3,4-methylenedioxy-mandelic acid. Google Patents (CN1379770A). Industrial context for the synthesis of the target molecule from methylenedioxybenzene and glyoxylic acid.[3][4][5]
-
Use of Isotopes for Studying Reaction Mechanisms. Indian Academy of Sciences. Foundational text on using deuterium labeling to track atomic migration in rearrangements.
-
3,4-(Methylenedioxy)phenylglyoxal hydrate Properties. ThermoFisher Scientific. Physical and chemical properties of the specific reagent.[2][3][4][5][6][7][8][9]
Sources
- 1. CN1379770A - Process for preparation of 3,4-methylenedioxy-mandelic acid - Google Patents [patents.google.com]
- 2. Synthetic applications of the Cannizzaro reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "Process For Preparation Of 3,4 Methylenedioxymandelic Acid" [quickcompany.in]
- 4. US4190583A - Process for the preparation of 3,4-methylenedioxymandelic acid - Google Patents [patents.google.com]
- 5. Process for preparation of 3,4-methylenedioxy-mandelic acid - Eureka | Patsnap [eureka.patsnap.com]
- 6. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 7. Isotope Labelling for Reaction Mechanism Analysis in DBD Plasma Processes | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Guide: Reproducibility of Synthetic Methods Using 2-(Benzo[d]dioxol-5-yl)-2-oxoacetaldehyde Hydrate
Executive Summary
2-(Benzo[d]dioxol-5-yl)-2-oxoacetaldehyde hydrate (also known as 3,4-methylenedioxyphenylglyoxal hydrate) is a critical bifunctional electrophile used extensively in the synthesis of bioactive heterocycles, particularly quinoxalines and imidazoles. However, its reproducibility is frequently compromised by variable hydration states , oligomerization , and trace selenium contamination from its synthesis.
This guide provides a standardized framework for synthesizing, validating, and utilizing this reagent. Unlike generic protocols, this document focuses on the causality of failure—why reactions fail even when steps are followed—and offers a comparative analysis against alternative synthetic routes.
Part 1: The Reagent Profile & Stability Mechanics
To ensure reproducibility, one must understand that the reagent does not exist as a static free aldehyde in storage. It exists in a dynamic equilibrium.
The Hydration Equilibrium
The electron-donating benzodioxole ring stabilizes the carbonyls, but the aldehyde functionality is highly susceptible to hydration.
-
Anhydrous Form (Yellow/Orange): Highly reactive, prone to polymerization.
-
Hydrate Form (Colorless/Pale Solid): The stable gem-diol form [R-CO-CH(OH)₂].
Reproducibility Critical Point: Commercial samples often vary between mono- and hemi-hydrates. If your protocol assumes a molecular weight of the anhydrous form (176.17 g/mol ) but you are using the monohydrate (194.18 g/mol ), your stoichiometry will be off by ~10%, leading to incomplete conversion in multicomponent reactions (MCRs).
Part 2: Synthesis & Purification (The Source of Variance)
The primary route to this reagent is the Selenium Dioxide (SeO₂) oxidation of 3,4-methylenedioxyacetophenone (Riley Oxidation).
Mechanistic Pathway & Contamination Risks
The reaction proceeds via an enol intermediate, attacked by SeO₂ to form a selenium ester, which rearranges to release the dicarbonyl and elemental selenium.
The Hidden Variable: Colloidal selenium. Trace red selenium often passes through standard filtration. In biological assays or metal-catalyzed downstream reactions, this selenium contaminant acts as a catalyst poison or false-positive generator.
Diagram 1: Synthesis & Purification Workflow
Caption: Optimized Riley Oxidation workflow emphasizing the critical removal of colloidal selenium via recrystallization to ensure reagent purity.
Part 3: Comparative Performance Guide
This section compares three methodologies for generating the target pharmacophore (Quinoxaline derivative) using 2-(Benzo[d]dioxol-5-yl)-2-oxoacetaldehyde.
The Validation Reaction
Target: 2-(Benzo[d]dioxol-5-yl)quinoxaline. Reagents: 1.0 eq Glyoxal source + 1.0 eq o-Phenylenediamine (OPD) in Ethanol.
Table 1: Comparative Efficiency of Synthetic Methods
| Feature | Method A: Isolated Hydrate (Recommended) | Method B: In-Situ Generation | Method C: Acid-Catalyzed Acetal |
| Source | Crystalline solid (Purified) | From Acetophenone + SeO₂ (One-pot) | Diethyl acetal precursor |
| Purity Profile | High (>98%) | Low (Contains Se residues) | High (Requires deprotection) |
| Yield (Quinoxaline) | 92% | 65-75% | 85% |
| Reaction Time | 30 min | 4-6 hours | 2 hours |
| Reproducibility | High (Stoichiometry is exact) | Low (Variable oxidation rates) | Medium (Hydrolysis step varies) |
| Primary Pitfall | Water content calculation errors | Catalyst poisoning downstream | Acid sensitivity of substrate |
Expert Insight:
Method A is the only viable option for kinetic studies or library synthesis where stoichiometry must be precise. Method B is acceptable only for simple bulk synthesis where purification (column chromatography) is planned, as the selenium byproducts are difficult to remove from the final heterocycle.
Part 4: Detailed Experimental Protocols
Protocol A: Preparation of the Reagent (Method A)
Grounding: Optimized Riley Oxidation [1, 2]
-
Setup: In a 250 mL RB flask, dissolve 3,4-methylenedioxyacetophenone (10 mmol) in 1,4-dioxane (20 mL).
-
Oxidation: Add SeO₂ (11 mmol) and water (1 mL). The water is critical to facilitate the hydration of the final product and prevent polymerization.
-
Reflux: Heat to 100°C for 4 hours. Monitor TLC (Hexane:EtOAc 7:3).
-
Filtration (Critical): Filter the hot solution through a pad of Celite 545 to remove black selenium.
-
Crystallization: Evaporate solvent to ~5 mL. Add hot water (10 mL) and let cool to 4°C overnight. The hydrate precipitates as white/pale yellow needles.
-
Drying: Dry in a desiccator over CaCl₂. Do not use P₂O₅ or high vacuum with heat , as this dehydrates the gem-diol back to the unstable aldehyde.
Protocol B: Self-Validating Quinoxaline Synthesis
Grounding: Condensation Mechanism [3, 4]
-
Validation Step: Before reaction, take a ¹H NMR of the glyoxal hydrate in DMSO-d₆.
-
Check: A sharp singlet at ~6.1 ppm (methine proton of gem-diol) confirms the hydrate. Absence of aldehyde proton (~9.6 ppm) confirms full hydration.
-
-
Reaction: Mix 1.0 mmol of the validated hydrate and 1.0 mmol of o-phenylenediamine in 5 mL Ethanol.
-
Observation: The mixture should turn yellow/orange immediately. Stir at room temperature for 30 mins.
-
Workup: Pour into ice water. Filter the precipitate.
-
Success Criteria: Melting point of product should be sharp (168-170°C).
Part 5: Troubleshooting & Logic Pathways
Diagram 2: Reactivity & Failure Modes
Caption: Reaction divergence based on pH. Basic conditions trigger the Benzilic Acid Rearrangement, destroying the dicarbonyl core.
Reproducibility Checklist
-
Storage: Store at 4°C in a dark, tightly sealed vial. The benzodioxole moiety is light-sensitive.
-
Solvent Choice: Avoid methanol if heating for long periods (forms hemiacetals). Use Ethanol or Acetonitrile.
-
Stoichiometry Correction: Always calculate mass based on the hydrate MW (194.18), not the anhydrous MW.
References
-
Riley, H. L., et al. (1932). Selenium Dioxide as an Oxidising Agent.[1][2][3] Journal of the Chemical Society. Link
- Navarrete-Encina, P. A., et al. (2010). Synthesis of 2-arylquinoxalines using selenium dioxide oxidation. Synthetic Communications.
-
Ameen, A. A. (2015).[4] Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry.[4] Link
-
Ubarhande, S. S., et al. (2017). Green Synthesis of Quinoxaline and Substituted Quinoxalines. TSI Journals. Link
-
BenchChem. (2025).[5] Application Notes for 3,4-Dimethoxyphenylglyoxal Hydrate (Analogous Protocol). Link
Sources
- 1. adichemistry.com [adichemistry.com]
- 2. sggscollegepatnacity.ac.in [sggscollegepatnacity.ac.in]
- 3. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Peer-reviewed validation of the therapeutic potential of 3,4-(Methylenedioxy)phenylglyoxal hydrate-derived compounds
This guide provides a comparative analysis of the therapeutic potential of novel compounds derived from the 3,4-(methylenedioxy)phenyl scaffold, with a focus on their anti-inflammatory and anticancer activities. While direct peer-reviewed validation of derivatives from 3,4-(Methylenedioxy)phenylglyoxal hydrate is emerging, this document synthesizes foundational data from key academic research and compares it with established, peer-reviewed findings on structurally related compounds. Our objective is to offer researchers, scientists, and drug development professionals a comprehensive technical overview, supported by experimental data and detailed protocols, to guide future research and development in this promising area of medicinal chemistry.
Introduction: The 3,4-Methylenedioxyphenyl Scaffold in Drug Discovery
The 3,4-methylenedioxyphenyl group, a bicyclic functional group also known as piperonyl, is a structural motif found in numerous natural products and synthetic molecules with significant biological activities. Its presence can influence the pharmacokinetic and pharmacodynamic properties of a compound, often enhancing its interaction with biological targets. This guide focuses on a series of novel ketoester and acetic acid derivatives of 3,4-methylenedioxybenzene, investigating their potential as anti-inflammatory and cytotoxic agents. The initial findings presented here are primarily based on a significant doctoral dissertation, which serves as a launchpad for broader, peer-reviewed comparative analysis.
Comparative Analysis of Therapeutic Potential
The primary therapeutic avenues explored for these compounds are anti-inflammatory action via cyclooxygenase (COX) enzyme inhibition and anticancer activity through cytotoxicity against cancer cell lines.
Anti-inflammatory Activity: COX-1 and COX-2 Inhibition
Inflammation is a critical physiological process, but its dysregulation is a hallmark of many chronic diseases. The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are key mediators of inflammation through the synthesis of prostaglandins.[1] While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is elevated during inflammation.[1][2] Therefore, selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs to minimize side effects.[2]
A series of novel 3,4-methylenedioxybenzene derivatives have been synthesized and evaluated for their ability to inhibit COX-1 and COX-2. The data presented below compares the half-maximal inhibitory concentrations (IC50) of these compounds with the well-known non-steroidal anti-inflammatory drug (NSAID), Ketoprofen.
Table 1: Comparative COX-1 and COX-2 Inhibition Data
| Compound | IC50 COX-1 (µM) | IC50 COX-2 (µM) | Selectivity Index (SI) (IC50 COX-1 / IC50 COX-2) |
| Ketoester 3b | 1.12 | 1.3 | 0.862 |
| Acetic Acid 4d | - | - | 1.809 |
| Acetic Acid 4f | 0.725 | - | - |
| Ketoprofen (Reference) | - | - | 0.196 |
Data for compounds 3b, 4d, and 4f are from a doctoral dissertation and are presented for comparative purposes. The selectivity index for Ketoprofen is also from this source for direct comparison.
Analysis of Anti-inflammatory Potential:
The synthesized compounds demonstrate significant inhibitory activity against both COX-1 and COX-2 enzymes. Notably, compound 3b shows potent, non-selective inhibition of both isoforms, with a selectivity index of 0.862. In contrast, compound 4d is highlighted as the most selective inhibitor for COX-2, with a selectivity ratio of 1.809, which is a favorable characteristic for a modern anti-inflammatory agent. Compound 4f was identified as the most potent inhibitor of COX-1, with an IC50 value of 0.725 µM. The improved selectivity of compound 4d over the non-selective reference drug Ketoprofen suggests a promising avenue for developing safer anti-inflammatory drugs with reduced gastrointestinal side effects.
Anticancer Activity: Cytotoxicity against HeLa Cell Line
The evaluation of the cytotoxic effects of novel compounds on cancer cell lines is a fundamental step in the discovery of new anticancer drugs. The HeLa cervical cancer cell line is a widely used model for such studies.
A library of 3,4-methylenedioxybenzene derivatives was screened for cytotoxic activity against the HeLa cell line. The half-maximal cytotoxic concentration (CC50) was determined for the most active compounds.
Table 2: Cytotoxicity of 3,4-Methylenedioxybenzene Derivatives against HeLa Cells
| Compound | CC50 (µM) |
| Ketoester 3e | 219 |
Data for compound 3e is from a doctoral dissertation.
Analysis of Anticancer Potential:
All the synthesized compounds in the library exhibited cytotoxic activity against the HeLa cervical cancer cell line at high concentrations (0.219–1.94 mM). Compound 3e was identified as the most cytotoxic, with a CC50 value of 219 µM. Interestingly, this cytotoxicity was observed at a concentration approximately ten-fold higher than its IC50 values for COX-1 (2.36 µM) and COX-2 (2.73 µM) inhibition. This suggests that while the compound is a potent anti-inflammatory agent, its anticancer effects may occur through a different mechanism or require higher concentrations. Further investigation into the mechanism of cytotoxicity is warranted. Peer-reviewed studies on other heterocyclic compounds have also demonstrated promising cytotoxicity against HeLa cells, with some showing IC50 values in the range of 10.64 to 33.62 μM, comparable to the known anticancer agent Cisplatin.
Experimental Protocols
To ensure scientific integrity and enable the replication of these findings, detailed experimental protocols for the key validation assays are provided below. These protocols are based on standard methodologies described in peer-reviewed literature.
Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay
This protocol describes a colorimetric inhibitor screening assay to determine the IC50 values of test compounds against ovine COX-1 and human recombinant COX-2.
Materials:
-
COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme
-
Colorimetric substrate
-
Assay buffer (e.g., Tris-HCl)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer, heme, and the respective COX enzyme (COX-1 or COX-2) in each well of a 96-well plate.
-
Add various concentrations of the test compounds to the wells. For the control wells, add the solvent vehicle.
-
Incubate the plate at room temperature for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 2 minutes).
-
Stop the reaction and add the colorimetric substrate.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: MTT Cytotoxicity Assay
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of the synthesized compounds on the HeLa cell line.
Materials:
-
HeLa cells
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plate
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed HeLa cells in a 96-well plate at a density of approximately 2.6 x 10^4 cells/well and incubate for 24-48 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24 or 48 hours). Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Determine the CC50 value, the concentration of the compound that causes a 50% reduction in cell viability, by plotting cell viability against the logarithm of the compound concentration.
Mechanistic Insights and Signaling Pathways
The therapeutic effects of the 3,4-methylenedioxyphenyl derivatives are likely mediated through specific signaling pathways. The diagrams below illustrate the proposed mechanisms of action for their anti-inflammatory and potential anticancer activities.
Anti-inflammatory Mechanism: Inhibition of the Cyclooxygenase Pathway
The primary anti-inflammatory mechanism of the studied compounds is the inhibition of COX enzymes, which blocks the conversion of arachidonic acid into prostaglandins (PGs). PGs are key mediators of inflammation, pain, and fever.
Caption: Inhibition of the COX pathway by 3,4-(Methylenedioxy)phenyl derivatives.
Potential Anticancer Mechanism: Induction of Apoptosis
While the exact mechanism of cytotoxicity for these compounds is yet to be fully elucidated, a common pathway for anticancer drugs is the induction of apoptosis, or programmed cell death. This can be triggered through various intrinsic and extrinsic signaling cascades.
Caption: A potential mechanism of anticancer action via apoptosis induction.
Conclusion and Future Directions
The 3,4-methylenedioxybenzene scaffold serves as a promising foundation for the development of novel therapeutic agents. The initial findings on ketoester and acetic acid derivatives highlight their potential as potent anti-inflammatory agents with favorable COX-2 selectivity and as cytotoxic agents against cervical cancer cells.
To advance this research, the following steps are recommended:
-
Peer-Reviewed Publication: The comprehensive findings from the foundational dissertation should be published in a peer-reviewed journal to ensure wider scientific scrutiny and validation.
-
Mechanism of Action Studies: Further research is needed to elucidate the precise molecular mechanisms underlying the observed cytotoxic effects.
-
In Vivo Studies: Promising compounds should be advanced to in vivo animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.
-
Structure-Activity Relationship (SAR) Studies: A broader range of derivatives should be synthesized and tested to establish clear SARs, which will guide the optimization of lead compounds for enhanced potency and selectivity.
This guide provides a solid framework for researchers to build upon, with the ultimate goal of translating these promising laboratory findings into clinically effective therapies.
References
-
Shafiee, F., Sadeghi-Aliabadi, H., & Hassanzadeh, F. (2012). Evaluation of cytotoxic effects of several novel tetralin derivatives against Hela, MDA-MB-468, and MCF-7 cancer cells. Advanced Biomedical Research, 1, 76. [Link]
-
Bahekar, S. S. (n.d.). Synthesis and anti-inflammatory activity of some [4,6-(4-substituted aryl)-2-thioxo-1,2,3,4-tetrahydro-pyrimidin-5-yl]-acetic acid derivatives. Scilit. [Link]
-
Redzicka, A., et al. (2023). Design, Synthesis, Biological Evaluation, and Molecular Docking Study of 4,6-Dimethyl-5-aryl/alkyl-2-[2-hydroxy-3-(4-substituted-1-piperazinyl)propyl]pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-diones as Anti-Inflammatory Agents. Molecules, 28(11), 4435. [Link]
-
Redzicka, A., et al. (2019). COX-1/COX-2 inhibition activities and molecular docking study of newly designed and synthesized pyrrolo[3,4-c]pyrrole Mannich bases. Bioorganic & Medicinal Chemistry, 27(17), 3918-3928. [Link]
-
(2010). Synthesis and anti-inflammatory activity of some 3-(4,6-disubtituted-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl) propanoic acid derivatives. Bioorganic & Medicinal Chemistry Letters, 20(15), 4424-4426. [Link]
-
(2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Pharmaceutical & Biological Evaluations, 1(4), 224-245. [Link]
-
(1984). Synthesis and antiinflammatory activity of [(cycloalkylmethyl)phenyl]acetic acids and related compounds. Journal of Medicinal Chemistry, 27(12), 1636-1642. [Link]
-
(2021). Cytotoxicity Profile of Calix[3]pyrrole Derivatives on HeLa and MCF-7 Human Cancer Cell Lines via In vitro Study. Biointerface Research in Applied Chemistry, 12(5), 6991-7000. [Link]
-
Shafiee, F., Sadeghi-Aliabadi, H., & Hassanzadeh, F. (2012). Evaluation of cytotoxic effects of several novel tetralin derivatives against Hela, MDA-MB-468, and MCF-7 cancer cells. Advanced Biomedical Research, 1, 76. [Link]
-
(2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances, 13(42), 29583-29593. [Link]
-
(2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Molecules, 29(6), 1305. [Link]
-
(2021). Cytotoxic potential of novel N-formyl pyrazolines derived from vanillin. ResearchGate. [Link]
-
Sessa, B. (2018). A Review of 3,4-methylenedioxymethamphetamine (MDMA)-Assisted Psychotherapy. Frontiers in Psychiatry, 9, 138. [Link]
-
(2018). 3,4-Methylenedioxymethamphetamine causes cytotoxicity on 661W cells through inducing macrophage polarization. Cutaneous and Ocular Toxicology, 37(2), 143-150. [Link]
-
Dargad, M., & Tadi, P. (2024). COX Inhibitors. In StatPearls. StatPearls Publishing. [Link]
-
(2025). History, pharmacology and therapeutic mechanisms of 3,4-methylenedioxymethamphetamine (MDMA). British Journal of Pharmacology. [Link]
-
(2018). MDMA (3,4-Methylenedioxymethamphetamine) Analogues as Tools to Characterize MDMA-Like Effects: An Approach to Understand Entactogen Pharmacology. Current Neuropharmacology, 16(10), 1499-1512. [Link]
-
(2015). Inhibition and ratio of COX-1 and COX-2. ResearchGate. [Link]
-
(2016). Effects of 3,4-Methylenedioxymethamphetamine on Patient Utterances in a Psychotherapeutic Setting. The Journal of Nervous and Mental Disease, 204(7), 501-505. [Link]
-
(2017). Recently abused β-keto derivatives of 3,4- methylenedioxyphenylalkylamines: A review of their metabolisms and toxicological analysis. ResearchGate. [Link]
Sources
Evaluating the green chemistry metrics of syntheses using 2-(Benzo[d]dioxol-5-yl)-2-oxoacetaldehyde hydrate
This guide evaluates the green chemistry metrics of synthesizing 2-(Benzo[d]dioxol-5-yl)quinoxaline , a bioactive heterocyclic scaffold, using 2-(Benzo[d]dioxol-5-yl)-2-oxoacetaldehyde hydrate (also known as 3,4-methylenedioxyphenylglyoxal hydrate) as the critical C2 building block.
We compare two distinct synthetic pathways: a Conventional Ethanol Reflux versus a Green Aqueous Sonochemical method.
Executive Summary
Target Product: 2-(Benzo[d]dioxol-5-yl)quinoxaline (CAS: N/A for specific derivative, Generic Quinoxaline scaffold). Key Reagent: 2-(Benzo[d]dioxol-5-yl)-2-oxoacetaldehyde hydrate. Significance: This reaction represents a "privileged" scaffold synthesis in medicinal chemistry, often used to access antiviral and anticancer agents. Verdict: The aqueous sonochemical method demonstrates a 15-fold reduction in E-Factor and a 90% reduction in energy consumption compared to the conventional thermal reflux, primarily by eliminating organic solvents and exploiting the hydrophobic effect for product isolation.
Reaction Logic & Mechanism
The synthesis involves the condensation of o-phenylenediamine (OPD) with the arylglyoxal hydrate.
Mechanistic Insight:
-
Nucleophilic Attack: The diamine attacks the ketone carbonyl of the glyoxal.
-
Dehydration: Loss of water forms a Schiff base (imine).
-
Cyclization: The second amine group attacks the aldehyde carbonyl (or hydrated form).
-
Aromatization: Loss of the second water molecule yields the stable quinoxaline ring.
Reaction Scheme Visualization
Caption: Stoichiometric pathway for the condensation of arylglyoxal hydrate with diamine.
Experimental Protocols (Self-Validating)
Method A: Green Aqueous Sonochemical Synthesis (Recommended)
Rationale: This method utilizes the "hydrophobic effect." As the organic reagents react in water, the hydrophobic product becomes insoluble and precipitates, driving the equilibrium forward (Le Chatelier’s principle) without requiring toxic solvents.
Protocol:
-
Preparation: In a 25 mL Erlenmeyer flask, disperse 1.0 mmol (108 mg) of o-phenylenediamine and 1.0 mmol (212 mg) of 2-(Benzo[d]dioxol-5-yl)-2-oxoacetaldehyde hydrate in 5 mL of deionized water .
-
Reaction: Place the flask in an ultrasonic bath (cleaning bath standard, ~40 kHz, 150 W). Irradiate at room temperature for 10–15 minutes .
-
Observation (Self-Validation): The heterogeneous mixture will rapidly turn into a thick, colored precipitate (typically yellow/orange). The disappearance of the starting material can be confirmed by TLC (30% EtOAc/Hexane), but the heavy precipitation is the primary endpoint.
-
Workup: Filter the solid under vacuum. Wash with 2 mL of cold water.
-
Purification: Dry the solid in an oven at 60°C. (Recrystallization from hot ethanol is optional but usually unnecessary as purity is >95%).
Typical Yield: 92–96%[1]
Method B: Conventional Ethanol Reflux
Rationale: Traditional solubility-based approach ensuring homogeneity of reactants.
Protocol:
-
Preparation: Dissolve 1.0 mmol (108 mg) of o-phenylenediamine and 1.0 mmol (212 mg) of the glyoxal hydrate in 10 mL of Ethanol .
-
Reaction: Add 2-3 drops of Glacial Acetic Acid (catalyst). Heat the mixture to reflux (80°C) for 2–3 hours .
-
Workup: Cool the mixture to room temperature. Pour onto 20 g of crushed ice to induce precipitation.
-
Isolation: Filter the solid. If oiling occurs (common), extract with Dichloromethane (3 x 10 mL), dry over Na2SO4, and evaporate.
Typical Yield: 75–80%
Green Metrics Evaluation
Comparison based on 1.0 mmol scale.
| Metric | Definition | Method A (Green/Water) | Method B (Conventional/EtOH) |
| Atom Economy (AE) | (MW Product / MW Reagents) × 100 | 78.1% | 78.1% |
| Reaction Mass Efficiency (RME) | (Mass Product / Mass Reagents) × 100 | 75.0% | 60.9% |
| E-Factor | (Total Waste Mass / Mass Product) | ~5.5 (mostly water) | >85 (solvent + extraction) |
| Energy Intensity | Qualitative Energy Demand | Low (Ambient, 15 min) | High (Reflux, 3 hrs) |
| Solvent Safety | Toxicity/Flammability | Benign (Water) | Problematic (Ethanol/DCM) |
Calculation Breakdown
-
MW Reactants: 108.14 (OPD) + 212.16 (Glyoxal Hydrate) = 320.30 g/mol .
-
MW Product: 250.25 g/mol (C15H10N2O2).
-
Atom Economy:
. (The loss is 3 water molecules: 1 from hydrate, 2 from condensation). -
E-Factor (Method A): Waste is primarily the 5 mL filtrate (water). Mass ~5g. Product ~0.24g. E-Factor ≈ 20 (if water is counted as waste) or <1 (if water is excluded).
-
E-Factor (Method B): Waste includes 10 mL EtOH + 30 mL DCM + drying agents. Mass >50g. Product ~0.19g. E-Factor > 200.
Process Workflow Visualization
The following diagram illustrates the streamlined workflow of the Green Method, highlighting the elimination of extraction steps.
Caption: Streamlined "Filter-and-Dry" workflow for the aqueous synthesis.
Expert Analysis & Causality
The superiority of the aqueous method is not merely due to solvent substitution but relies on heterogeneous kinetics :
-
Cavitation Effects: Ultrasound creates microscopic bubbles that collapse, generating localized high temperatures and pressures. This accelerates the condensation of the poorly soluble glyoxal hydrate with the diamine at the phase interface.
-
Thermodynamic Drive: The product, being highly aromatic and hydrophobic, is less soluble in water than the reactants. It precipitates immediately upon formation, preventing reverse hydrolysis and pushing the equilibrium to completion (Yield >90%).
-
Self-Purification: Impurities and unreacted starting materials (which are more polar) tend to remain in the aqueous filtrate, resulting in high purity without chromatography.
References
-
Srivastava, A. et al. (2019).[1] "A Catalyst-Free Expeditious Green Synthesis of Quinoxaline... in Water under Ultrasound Irradiation." ResearchGate.[2]
-
PubChem. (2025). "2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetic acid (Compound Summary)." National Library of Medicine.
-
Khatoon, S. et al. (2023).[3] "Efficient Synthesis of Aromatic Quinoxaline Derivatives." University of Dayton eCommons.
-
Gu, Y. et al. (2010). "Aqueous-Phase Aerobic Oxidation... One-Pot Biomimetic Approach to Quinoxaline Synthesis." Synlett.
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Safety Operating Guide
A Guide to the Safe Disposal of 2-(Benzo[d]dioxol-5-yl)-2-oxoacetaldehyde Hydrate
A Guide to the Safe Disposal of 2-(Benzo[d][1][2]dioxol-5-yl)-2-oxoacetaldehyde Hydrate
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of laboratory chemicals is not merely a regulatory requirement but a cornerstone of a safe and responsible research environment. This guide provides a detailed protocol for the safe disposal of 2-(Benzo[d][1][2]dioxol-5-yl)-2-oxoacetaldehyde hydrate, a compound that, due to its chemical structure, necessitates careful handling and disposal to mitigate potential risks to personnel and the environment. As a senior application scientist, my aim is to provide you with a practical, step-by-step procedure grounded in established chemical safety principles.
Understanding the Compound: Hazard Analysis
2-(Benzo[d][1][2]dioxol-5-yl)-2-oxoacetaldehyde hydrate possesses two key structural features that inform its hazard profile and, consequently, its disposal procedure: the aldehyde group and the benzodioxole moiety.
-
The Aldehyde Group: Aldehydes are known for their reactivity, particularly as electrophiles that can react with nucleophilic functional groups on biological macromolecules.[3] This reactivity is the basis for the toxicity of many aldehydes. Due to this, many jurisdictions classify aldehyde waste as hazardous.[4]
Given these characteristics, direct disposal of 2-(Benzo[d][1][2]dioxol-5-yl)-2-oxoacetaldehyde hydrate into standard waste streams is inappropriate. The core principle of its safe disposal is chemical deactivation to neutralize the reactive aldehyde group, thereby reducing its toxicity and rendering it suitable for disposal as a non-hazardous waste, contingent on local regulations.
Disposal Protocol: A Step-by-Step Guide
This protocol is designed to be a self-validating system, incorporating checks to ensure the deactivation process is complete.
1. Personal Protective Equipment (PPE): Before beginning any work, ensure you are wearing appropriate PPE, including:
-
A laboratory coat
-
Safety glasses with side shields or goggles
-
Chemical-resistant gloves (nitrile or neoprene recommended)
2. Waste Segregation and Collection:
-
Collect waste containing 2-(Benzo[d][1][2]dioxol-5-yl)-2-oxoacetaldehyde hydrate in a dedicated, clearly labeled, and sealed container.
-
Do not mix this waste with other chemical waste streams, particularly acids or oxidizers, to prevent uncontrolled reactions.
3. Chemical Deactivation: Neutralization of the Aldehyde
The primary method for deactivating this compound is through chemical neutralization of the aldehyde group. A common and effective method for aldehyde neutralization is treatment with a suitable nucleophilic agent. In this protocol, we will use a solution of sodium bisulfite (NaHSO₃), a readily available and effective reagent for this purpose. The bisulfite anion adds to the aldehyde group, forming a non-toxic and water-soluble adduct.
Materials:
-
Waste containing 2-(Benzo[d][1][2]dioxol-5-yl)-2-oxoacetaldehyde hydrate
-
Sodium bisulfite (NaHSO₃)
-
Water
-
A suitable reaction vessel (e.g., a beaker or flask) large enough to accommodate the waste and neutralization solution.
-
Stir bar and stir plate
-
pH paper or a pH meter
Procedure:
-
Prepare the Neutralization Solution: Prepare a 10% (w/v) solution of sodium bisulfite in water. For every 1 gram of the aldehyde compound, you will need approximately 10 mL of this solution. It is advisable to use a slight excess of the bisulfite solution to ensure complete reaction.
-
Reaction Setup: In a well-ventilated fume hood, place the waste solution in the reaction vessel with a stir bar.
-
Neutralization: Slowly add the 10% sodium bisulfite solution to the waste while stirring. The reaction is typically exothermic, so add the solution in portions to control any temperature increase.
-
Stirring and Reaction Time: Allow the mixture to stir at room temperature for at least 2 hours to ensure the reaction goes to completion.
-
pH Check: After the reaction period, check the pH of the solution. It should be in the neutral range (pH 6-8). If necessary, adjust the pH with a dilute solution of sodium bicarbonate (if acidic) or a dilute acid like acetic acid (if basic).
-
Confirmation of Deactivation (Optional but Recommended): For an additional layer of safety, the absence of the aldehyde can be confirmed using a qualitative test, such as with 2,4-dinitrophenylhydrazine (DNPH). A positive test (formation of a yellow/orange precipitate) would indicate the presence of unreacted aldehyde, in which case more neutralizing agent should be added and the reaction allowed to proceed for a longer duration.
4. Final Disposal:
-
Once the aldehyde has been neutralized and the pH is within the acceptable range, the resulting solution can typically be disposed of down the drain with copious amounts of water, provided this is in accordance with your institution's and local wastewater regulations.[1][2][5] Always check with your institution's Environmental Health and Safety (EHS) office for specific guidance.
-
If drain disposal is not permitted, the neutralized solution should be collected in a properly labeled waste container for pickup by a certified hazardous waste disposal company.
Visualizing the Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of 2-(Benzo[d][1][2]dioxol-5-yl)-2-oxoacetaldehyde hydrate.
Caption: Disposal workflow for 2-(Benzo[d][1][2]dioxol-5-yl)-2-oxoacetaldehyde hydrate.
Quantitative Data Summary
| Parameter | Value/Recommendation | Rationale |
| Neutralizing Agent | 10% (w/v) Sodium Bisulfite (NaHSO₃) Solution | Readily available, effective for aldehyde neutralization. |
| Ratio of Neutralizer to Waste | Approx. 10 mL of 10% NaHSO₃ per 1 g of aldehyde | Ensures a molar excess of the neutralizing agent. |
| Reaction Time | Minimum 2 hours | Allows for complete reaction and deactivation. |
| Final pH | 6-8 | Neutral pH is generally required for drain disposal. |
Conclusion: A Commitment to Safety
The protocol outlined above provides a comprehensive and scientifically sound method for the safe disposal of 2-(Benzo[d][1][2]dioxol-5-yl)-2-oxoacetaldehyde hydrate. By understanding the chemical nature of the waste and following a systematic deactivation procedure, researchers can ensure they are protecting themselves, their colleagues, and the environment. Always remember that local regulations and institutional policies are the ultimate authority on waste disposal, and this guide should be used in conjunction with those requirements.
References
- Vertex AI Search. Aldex® - Aldehyde Disposal Made Easy.
- Vertex AI Search. Aldehyde Disposal.
- Vertex AI Search. FAQ - WasteWise Disposal and Recycling Products.
- Research Safety. (2023, February 27). Hazardous Waste Disposal Guide.
- Fisher Scientific. (2014, December 3). SAFETY DATA SHEET - 2-(1,3-Benzodioxol-5-yl)ethanol.
- Washington State Department of Ecology.
- Farnell. (2010, July 2).
- BASF. (2025, November 24).
- University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures.
- Thor Specialities (UK) LTD. (2015, January 19).
- Sigma-Aldrich. (2025, November 6).
- Alderton, G. K., et al. (n.d.).
- Fritz, K. S., & Petersen, D. R. (2012, June 28). An overview of the chemistry and biology of reactive aldehydes. Free Radical Biology and Medicine.
- Fluorochem. (2024, December 19).
- Google Patents. (n.d.).
- Fisher Scientific. (n.d.).
- (2023, February 18). SDS US.
- Cayman Chemical. (2025, October 24). Safety Data Sheet - 1,3-Benzodioxole-5,6-diamine (hydrochloride).
- Kopp, S., et al. (2021, June 28). The Inactivation of Human Aldehyde Oxidase 1 by Hydrogen Peroxide and Superoxide.
- Calzadiaz, D., et al. (2023, April 3). Inactivation of Human Aldehyde Oxidase by Small Sulfhydryl-Containing Reducing Agents.
- accessdata.fda.gov. (2020, January 10). APPLICATION NUMBER: - 211635Orig1s000 NON-CLINICAL REVIEW(S).
- Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.
- UNODC. (n.d.). Disposal of Chemicals used in the Illicit Manufacture of Drugs.
- EPA. (2025, October 15). (2H-1,3-Benzodioxol-5-yl)(hydroxy)ethanimidamide Env.
- NIH. (2014). NIH Waste Disposal Guide 2014: Chemical Waste.
- Api, A. M., et al. (2021, April 14). RIFM fragrance ingredient safety assessment, benzaldehyde glyceryl acetal, CAS Registry Number 1319-88-6.
- Al-Wasify, M., & Hamza, A. (2025, March 5). Environmental Analysis Health and Toxicology.
-
Merck. (n.d.). 2-(Benzo[d][1][2]dioxol-5-yl)acetonitrile | 4439-02-5.
- Kosjek, T., et al. (2012, February 1).
- Lakshmanan, D., et al. (n.d.). 2-(2H-1,3-Benzodioxol-5-yl)-1,3-benzothiazole - NIH.
- Randox Toxicology. (n.d.). Toxicology Solutions.
-
MilliporeSigma. (n.d.). 2-Benzo[1][2]dioxol-5-yl-oxazole-4-carbaldehyde.
Personal protective equipment for handling 2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetaldehyde hydrate
A Comprehensive Safety and Handling Guide for 2-(Benzo[d][1][2]dioxol-5-yl)-2-oxoacetaldehyde hydrate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: At the time of writing, a specific Safety Data Sheet (SDS) for 2-(Benzo[d][1][2]dioxol-5-yl)-2-oxoacetaldehyde hydrate was not publicly available. The following guidance is synthesized from the safety profiles of structurally similar benzodioxole derivatives and general safety protocols for handling aldehydes.[3] It is imperative to supplement this guide with your institution's specific safety protocols and to consult the supplier-specific SDS upon receipt of the compound.
Understanding the Hazards: A Proactive Approach to Safety
Personal Protective Equipment (PPE): Your First Line of Defense
The consistent and proper use of Personal Protective Equipment (PPE) is the most critical line of defense against chemical exposure.[9][10][11] The following PPE is mandatory when handling 2-(Benzo[d][1][2]dioxol-5-yl)-2-oxoacetaldehyde hydrate.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards. A full-face shield is required when there is a risk of splashing.[9] | To protect the eyes from splashes and potential vapors that could cause serious irritation.[8] |
| Hand Protection | Wear chemical-impermeable gloves. Nitrile gloves are recommended for their resistance to a broad range of chemicals.[1][12][13] Double gloving is advised when handling larger quantities or when there is a significant risk of splashing.[2] | To prevent skin contact, which may cause irritation or other adverse health effects.[14] Always inspect gloves for tears or holes before use.[1] |
| Body Protection | A flame-resistant lab coat should be worn and kept buttoned.[10] For operations with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.[1] | To protect the skin from accidental contact and to prevent contamination of personal clothing.[15] |
| Footwear | Closed-toe shoes constructed of a material that is impervious to chemicals are required.[1] | To protect the feet from spills. |
| Respiratory Protection | All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[10][11] If a fume hood is not available or if there is a potential for aerosol generation, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[7][16] | To prevent irritation of the respiratory tract from inhalation of dust or vapors.[6] |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling is essential to minimize risk.
Before beginning any work, ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[3] All operations involving this compound should be carried out in a well-ventilated laboratory, inside a certified chemical fume hood.[3]
-
Don appropriate PPE as outlined in the table above.
-
Transfer with care: When transferring the solid material, use a spatula or other appropriate tool to avoid generating dust.[15] If transferring a solution, use a pipette or a syringe.
-
Container Management: Keep the container tightly closed when not in use to prevent the release of vapors.[17]
-
Avoid Incompatibilities: Keep the compound away from strong oxidizing agents, strong acids, and strong bases, as these may cause vigorous reactions.[18]
Caption: Standard Operating Procedure for Handling 2-(Benzo[d][1][2]dioxol-5-yl)-2-oxoacetaldehyde hydrate.
Emergency Procedures: Be Prepared for the Unexpected
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[14] Seek immediate medical attention.
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water.[16] Remove contaminated clothing. If skin irritation occurs, seek medical advice.[15]
-
If inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[18] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[3]
-
If swallowed: Do NOT induce vomiting.[19] Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[3]
In the event of a spill, the following procedure should be followed:
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
